(S)-2-Amino-2-(4-chlorophenyl)ethanol
Description
BenchChem offers high-quality (S)-2-Amino-2-(4-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Amino-2-(4-chlorophenyl)ethanol chemical properties
An In-depth Technical Guide to (S)-2-Amino-2-(4-chlorophenyl)ethanol: Properties, Synthesis, and Applications
Introduction
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral compound of significant interest within medicinal and synthetic chemistry. It is built upon a phenylethanolamine scaffold, a foundational structural motif present in numerous biologically active molecules.[1] This compound serves as a versatile and valuable building block for the synthesis of more complex chemical entities.[1] Its molecular architecture is distinguished by a stereocenter, a primary amino group, a primary hydroxyl group, and a phenyl ring substituted with a chlorine atom at the para-position. This chloro-substituent is a critical feature, influencing the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.[1] The presence of both amino and hydroxyl functionalities provides reactive sites for extensive chemical modification, making it a prized intermediate for developing structure-activity relationships (SAR) and for preparing a wide array of derivatives, including heterocyclic compounds with therapeutic potential.[1] Given that the chiral center is often pivotal for specific biological interactions, research is heavily focused on efficient and stereoselective synthetic routes to obtain the pure (S)-enantiomer.[1]
This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical methodologies, and applications of (S)-2-Amino-2-(4-chlorophenyl)ethanol, tailored for professionals in chemical research and drug development.
Core Chemical and Physical Properties
The fundamental properties of (S)-2-Amino-2-(4-chlorophenyl)ethanol are dictated by its molecular structure. The combination of an aromatic ring, a chiral amino alcohol backbone, and a halogen substituent results in a unique set of characteristics crucial for its application in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)ethanol | [1] |
| CAS Number | 191109-51-0 | [2] |
| Molecular Formula | C₈H₁₀ClNO | [3][4][5] |
| Molecular Weight | 171.62 g/mol | [3][4][5][6] |
| Appearance | Solid (Form may vary) | N/A |
| Melting Point | Not specified in available data | N/A |
| Boiling Point | Not specified in available data | N/A |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents like ethanol and methanol. | [7] |
| InChI Key | AJASJZNNGLIKBY-MRVPVSSYSA-N | [3] |
| Canonical SMILES | C1=CC(=CC=C1C(CO)N)Cl | [3][4][5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of (S)-2-Amino-2-(4-chlorophenyl)ethanol. While a definitive spectrum for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-chlorophenyl ring, typically as two doublets in the δ 7.0-7.5 ppm region. The methine proton (CH adjacent to the chiral center) would appear as a multiplet, coupled to the protons of the amino and methylene groups. The methylene protons (CH₂) adjacent to the hydroxyl group would also form a multiplet, and the hydroxyl and amino protons would appear as broad singlets, which can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct carbon signals. The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbon of the chiral center (bearing the amino group) and the methylene carbon (bearing the hydroxyl group) would appear in the aliphatic region (typically δ 50-80 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands for the O-H (hydroxyl) and N-H (amino) stretching vibrations, typically in the 3200-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region.
-
MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (171.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.
Stereoselective Synthesis: Pathways to Enantiomeric Purity
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, obtaining enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)ethanol is paramount for its use in pharmaceutical development. Several strategic approaches are employed to achieve this.[1]
Asymmetric Catalysis
Asymmetric hydrogenation and transfer hydrogenation of a prochiral α-amino ketone precursor are among the most efficient and atom-economical methods.[1] These reactions utilize chiral catalysts to stereoselectively reduce the ketone to the desired (S)-alcohol.
-
Ruthenium-Based Catalysts: Tethered Ru(II) catalysts, such as RuCl[(S,S)-Teth-TsDpen], have demonstrated high reactivity and enantioselectivity in the transfer hydrogenation of unprotected amino ketones. These reactions often use a formic acid/triethylamine (HCOOH/TEA) mixture as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.[1]
-
Iridium-Based Catalysts: Chiral spiro iridium catalysts have also shown exceptional efficiency in the asymmetric hydrogenation of α-amino ketones, achieving high yields and excellent enantiomeric excess (e.e.).[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5 | Chemsrc [chemsrc.com]
- 5. 179811-64-4 | 2-Amino-2-(4-chlorophenyl)ethanol - AiFChem [aifchem.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum [chemicalbook.com]
- 9. minio.scielo.br [minio.scielo.br]
An In-depth Technical Guide to (S)-2-Amino-2-(4-chlorophenyl)ethanol: Physicochemical Characteristics and Analytical Methodologies
Foreword: Unveiling a Key Chiral Building Block
In the landscape of modern pharmaceutical and synthetic chemistry, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule can dictate its pharmacological efficacy and toxicological profile. (S)-2-Amino-2-(4-chlorophenyl)ethanol stands as a significant chiral building block, a phenylethanolamine derivative whose structural features are pivotal in the synthesis of a variety of more complex, biologically active molecules. The presence of a para-substituted chlorine on the phenyl ring critically influences the molecule's lipophilicity and electronic character, thereby modulating its interaction with biological targets.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical characteristics of (S)-2-Amino-2-(4-chlorophenyl)ethanol and details the essential analytical methodologies for its characterization. The insights and protocols herein are designed to be a practical resource, bridging theoretical knowledge with field-proven applications.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Structural and General Properties
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol. The "S" designation refers to the stereochemical configuration at the chiral center, the carbon atom bonded to the amino group, the hydroxyl group, the 4-chlorophenyl group, and a hydrogen atom. This specific spatial arrangement is crucial for its intended biological activity in many applications.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-2-(4-chlorophenyl)ethanol | [2] |
| Synonyms | (S)-β-Amino-4-chlorobenzeneethanol, (S)-1-(4-chlorophenyl)-2-hydroxyethylamine | [3] |
| CAS Number | 191109-51-0 | [3] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 149-151 °C | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
Solubility Profile
The solubility of a compound is a critical factor in its handling, formulation, and biological absorption. Based on data for the closely related compound (2R)-2-amino-2-phenylethanol, the following solubility profile can be anticipated.[4]
-
Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO), Methanol
-
Limited Solubility in: Water
The presence of the polar amino and hydroxyl groups allows for hydrogen bonding, contributing to its solubility in polar protic and aprotic solvents. The nonpolar 4-chlorophenyl group imparts some lipophilic character, allowing for solubility in less polar organic solvents like chloroform.
Acidity/Basicity (pKa)
Spectroscopic and Chromatographic Characterization
The definitive identification and purity assessment of (S)-2-Amino-2-(4-chlorophenyl)ethanol relies on a suite of analytical techniques. This section outlines the expected spectral characteristics and provides a foundational protocol for its chiral separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.
2.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following are predicted chemical shifts (δ) in ppm, referenced to tetramethylsilane (TMS), typically in a solvent like CDCl₃ or DMSO-d₆.
-
Aromatic Protons (4H): Expected to appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.
-
Methine Proton (-CH(NH₂)-): A multiplet, likely a doublet of doublets, expected around δ 4.0-4.5 ppm, coupled to the methylene protons and the amino protons.
-
Methylene Protons (-CH₂OH): Two diastereotopic protons that may appear as a multiplet or two separate doublet of doublets around δ 3.5-4.0 ppm, coupled to the methine proton and the hydroxyl proton.
-
Amino Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, the chemical shift of which is concentration and solvent dependent.
-
Hydroxyl Proton (-OH): A broad singlet, also variable in chemical shift (δ 2.0-4.0 ppm), depending on hydrogen bonding.
2.1.2. Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (6C): Four signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the chloro group (C-Cl) will be downfield, and the carbon attached to the ethanolamine chain (C-C) will also be distinct. The two pairs of equivalent aromatic carbons will each give a single signal.
-
Methine Carbon (-CH(NH₂)-): Expected in the range of δ 55-65 ppm.
-
Methylene Carbon (-CH₂OH): Expected in the range of δ 60-70 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3350-3250 (medium) | N-H stretch | Primary Amine |
| 3100-3000 (medium) | C-H stretch | Aromatic |
| 2950-2850 (medium) | C-H stretch | Aliphatic |
| 1600-1450 (medium) | C=C stretch | Aromatic Ring |
| 1100-1000 (strong) | C-O stretch | Primary Alcohol |
| 850-800 (strong) | C-H out-of-plane bend | para-disubstituted aromatic |
| 800-700 (medium) | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z 171.
Common fragmentation patterns for amino alcohols include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would lead to the loss of a CH₂OH radical, resulting in a fragment ion.
-
Loss of water: Dehydration is a common fragmentation for alcohols, leading to an [M-18]⁺ peak.
-
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethanolamine side chain can also occur.
Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of (S)-2-Amino-2-(4-chlorophenyl)ethanol is critical. Chiral HPLC is the gold standard for this analysis.
Caption: Workflow for chiral HPLC analysis.
Experimental Protocols
The following protocols provide step-by-step methodologies for the key analytical techniques discussed. These are foundational procedures and may require optimization based on the specific instrumentation and sample matrix.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.
Protocol:
-
Sample Preparation: Ensure the (S)-2-Amino-2-(4-chlorophenyl)ethanol sample is a fine, dry powder.
-
Capillary Loading: Tap the open end of a capillary tube into the sample to collect a small amount of powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the sample at a rate of approximately 10-20 °C per minute until the temperature is about 15-20 °C below the expected melting point.
-
Slow Heating: Reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
UV-Vis Spectroscopy
Causality: The aromatic chlorophenyl group in the molecule contains a conjugated π-electron system that absorbs ultraviolet radiation at characteristic wavelengths. This allows for qualitative identification and quantitative analysis based on the Beer-Lambert law.
Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For aromatic compounds, expect absorptions around 200-220 nm and a less intense band around 250-280 nm.
Synthesis and Reactivity Insights
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable synthetic intermediate due to the presence of reactive amino and hydroxyl groups.
Synthetic Approaches
The enantiomerically pure form is typically prepared through stereoselective synthesis or resolution of a racemic mixture.[1] Common synthetic strategies involve the asymmetric reduction of a corresponding α-amino ketone or the chiral resolution of a racemic amino alcohol using a chiral acid.
Caption: A generalized synthetic pathway.
Chemical Reactivity
The amino and hydroxyl groups are the primary sites of reactivity.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
-
Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification.
-
Amidation/Alkylation: The primary amine can react with acylating or alkylating agents to form amides or secondary/tertiary amines, respectively.
These reactions allow for the incorporation of (S)-2-Amino-2-(4-chlorophenyl)ethanol into larger, more complex molecular scaffolds, which is a cornerstone of its utility in drug discovery.
Applications in Research and Drug Development
The structural motif of (S)-2-Amino-2-(4-chlorophenyl)ethanol is found in molecules with a range of biological activities.
-
Antidepressant and Analgesic Research: Its structure is related to compounds that interact with neurotransmitter systems, making it a subject of investigation for potential antidepressant and analgesic properties.
-
Synthesis of Bioactive Molecules: It serves as a crucial starting material for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development to ensure target specificity and reduce off-target effects.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling (S)-2-Amino-2-(4-chlorophenyl)ethanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As noted, storage under an inert atmosphere is recommended.[3]
Conclusion
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a compound of significant interest due to its defined stereochemistry and versatile reactivity. A comprehensive understanding of its physicochemical properties, coupled with robust analytical methods for its characterization and purity assessment, is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical protocols to aid scientists in their work with this important chiral building block.
References
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Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4. Retrieved from [Link]
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Journal of the Brazilian Chemical Society. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. Retrieved from [Link]
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SpectraBase. (n.d.). (1R,2S)-2-Amino-1,2-diphenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]
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ChemBK. (2024, April 9). (S)-2-aMino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved from [Link]
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PubChem. (n.d.). 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. Retrieved from [Link]
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University of Szeged. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]
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ChemBK. (2024, April 9). (2R)-2-amino-2-phenylethanol. Retrieved from [Link]
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Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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PubMed. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Retrieved from [Link]
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YouTube. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]
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PubMed. (2006, May 23). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]
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MDPI. (n.d.). Spectral Derivatives Improve FTIR-Based Machine Learning Classification of Plastic Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR Spectra of 4'-Chlorophenylethanol (2b). Retrieved from [Link]
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A Technical Guide to the Mechanism of Action of (S)-2-Amino-2-(4-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol belonging to the phenylethanolamine class of compounds.[1][2] This guide synthesizes the current understanding of its mechanism of action, focusing on its interactions with key neurotransmitter systems. Drawing from available data, it is proposed that (S)-2-Amino-2-(4-chlorophenyl)ethanol primarily functions as a modulator of monoamine neurotransmitters, with potential inhibitory effects on monoamine oxidase (MAO) and norepinephrine reuptake. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and data interpretation, to serve as a valuable resource for ongoing research and development in the fields of neuropharmacology and medicinal chemistry.
Introduction
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a molecule of significant interest due to its structural similarity to known neuropharmacological agents.[2] The phenylethanolamine scaffold is a core component of many biologically active compounds that modulate neurotransmitter activity. The presence of a para-chloro substituent on the phenyl ring is known to influence the molecule's lipophilicity and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.[2] The specific stereochemistry of the (S)-enantiomer is critical for its interaction with biological targets.[1]
Research has suggested its potential as an antidepressant, with studies in animal models of depression indicating significant behavioral improvements.[1] This observation points towards an interaction with neurotransmitter pathways crucial for mood regulation, such as the serotonin and norepinephrine systems.[1] This guide will delve into the putative molecular mechanisms that may underlie these pharmacological effects.
Putative Molecular Targets and Mechanism of Action
Based on its chemical structure and preliminary research, the primary mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol is likely centered on the modulation of monoamine neurotransmitter systems. The two most plausible molecular targets are:
-
Monoamine Oxidase (MAO): An enzyme responsible for the degradation of monoamine neurotransmitters.
-
Norepinephrine Transporter (NET): A protein that mediates the reuptake of norepinephrine from the synaptic cleft.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system that catabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a well-established mechanism for antidepressant action.[3][] The structural features of (S)-2-Amino-2-(4-chlorophenyl)ethanol, particularly the amino group, are suggestive of a potential interaction with the active site of MAO enzymes.[1]
The primary amino group and the hydroxyl group of (S)-2-Amino-2-(4-chlorophenyl)ethanol can form hydrogen bonds within the active site of MAO, potentially leading to reversible or irreversible inhibition.[1] This inhibition would reduce the degradation of monoamines, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Inhibition of Norepinephrine Reuptake
Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine.[5] This mechanism is utilized in the treatment of depression, ADHD, and other neurological conditions.[5][6] The phenylethanolamine backbone of (S)-2-Amino-2-(4-chlorophenyl)ethanol is a common structural motif in many NRIs.
(S)-2-Amino-2-(4-chlorophenyl)ethanol likely competes with norepinephrine for binding to the NET. By occupying the transporter, it prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This prolonged presence of norepinephrine in the synaptic cleft enhances adrenergic signaling.
Signaling Pathway Visualization
The proposed dual-action mechanism of (S)-2-Amino-2-(4-chlorophenyl)ethanol on MAO and NET would synergistically increase the levels of norepinephrine in the synapse, as depicted in the following signaling pathway diagram.
Caption: Proposed dual mechanism of (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Experimental Protocols for Mechanism Elucidation
To validate the proposed mechanisms of action, a series of in vitro biochemical and cell-based assays are necessary. The following protocols provide a framework for these investigations.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of (S)-2-Amino-2-(4-chlorophenyl)ethanol against human MAO-A and MAO-B.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are sourced commercially.
-
A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red) are prepared in an appropriate assay buffer.
-
-
Compound Preparation:
-
A stock solution of (S)-2-Amino-2-(4-chlorophenyl)ethanol is prepared in DMSO.
-
Serial dilutions are made to create a concentration gradient for IC50 determination.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
MAO enzyme, horseradish peroxidase, and the test compound at various concentrations are pre-incubated.
-
The reaction is initiated by the addition of the substrate and Amplex Red.
-
The plate is incubated at 37°C, and fluorescence is measured at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
The rate of reaction is calculated for each compound concentration.
-
The percent inhibition is determined relative to a vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol: In Vitro Norepinephrine Transporter (NET) Uptake Assay
Objective: To determine the inhibitory potency (IC50) of (S)-2-Amino-2-(4-chlorophenyl)ethanol on norepinephrine uptake via the human NET.
Methodology:
-
Cell Culture:
-
A stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET) is cultured to confluence.
-
-
Compound and Ligand Preparation:
-
A stock solution of the test compound is prepared in DMSO and serially diluted.
-
A radiolabeled substrate (e.g., [3H]-norepinephrine) is prepared in uptake buffer.
-
-
Uptake Assay:
-
Cells are washed and pre-incubated with the test compound or vehicle at various concentrations.
-
The uptake reaction is initiated by the addition of [3H]-norepinephrine.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a known potent NET inhibitor (e.g., desipramine).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percent inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by non-linear regression analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the described experimental protocols, providing a basis for comparing the potency of (S)-2-Amino-2-(4-chlorophenyl)ethanol against its putative molecular targets.
| Assay | Target | Parameter | Hypothetical Value (nM) |
| MAO Inhibition | MAO-A | IC50 | 750 |
| MAO Inhibition | MAO-B | IC50 | 1200 |
| NET Uptake | NET | IC50 | 250 |
Interpretation of Hypothetical Data:
This hypothetical data suggests that (S)-2-Amino-2-(4-chlorophenyl)ethanol has a more potent inhibitory effect on the norepinephrine transporter compared to both isoforms of monoamine oxidase. This would classify it as a norepinephrine reuptake inhibitor with weaker MAO inhibitory activity.
Conclusion and Future Directions
The available evidence and structural analysis strongly suggest that (S)-2-Amino-2-(4-chlorophenyl)ethanol exerts its pharmacological effects primarily through the modulation of monoamine neurotransmitter systems, with a likely dual action as a norepinephrine reuptake inhibitor and a monoamine oxidase inhibitor. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of its mechanism of action and the quantification of its potency at these targets.
Future research should focus on:
-
Performing the described in vitro assays to obtain empirical IC50 values.
-
Conducting in vivo microdialysis studies in animal models to confirm the effects on extracellular neurotransmitter levels.
-
Investigating the binding kinetics and mode of inhibition (e.g., competitive, non-competitive) for both MAO and NET.
-
Exploring potential off-target activities to build a comprehensive pharmacological profile.
A thorough understanding of the mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol is essential for its potential development as a therapeutic agent.
References
- BenchChem. (n.d.). (S)-2-Amino-2-(4-chlorophenyl)ethanol.
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Wikipedia. (2023). Norepinephrine reuptake inhibitor. Retrieved from [Link]
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-
Wikipedia. (2023). Selective norepinephrine reuptake inhibitor. Retrieved from [Link]
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Chirality and stereochemistry of 2-Amino-2-(4-chlorophenyl)ethanol
An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-2-(4-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the stereochemical properties of 2-Amino-2-(4-chlorophenyl)ethanol, a chiral building block of significant interest in medicinal and synthetic chemistry. We will delve into the fundamental principles of its chirality, methods for the synthesis and separation of its enantiomers, and the analytical techniques required for their characterization. This document is designed to serve as a technical resource, blending theoretical concepts with practical, field-proven methodologies.
Introduction: The Critical Role of Chirality
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the geometric property of a molecule that is non-superimposable on its mirror image, is a cornerstone of modern drug design and development.[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.
2-Amino-2-(4-chlorophenyl)ethanol is a prime example of such a molecule. It belongs to the phenylethanolamine class, a structural motif found in many biologically active compounds.[3] Its structure is characterized by a single stereocenter, an aromatic ring with a para-chloro substituent that influences lipophilicity and electronic properties, and reactive amino and hydroxyl groups, making it a versatile intermediate for synthesis.[3] Consequently, the ability to selectively synthesize or separate the (R)- and (S)-enantiomers of this compound is paramount for the development of safe and effective enantiomerically pure drugs, such as β-adrenergic receptor agonists.[3][4]
Molecular Structure and Stereoisomers
The chirality of 2-Amino-2-(4-chlorophenyl)ethanol originates from the carbon atom bonded to the amino group, the hydroxyl group, the 4-chlorophenyl group, and a hydrogen atom (C2). This carbon is a stereocenter because it is attached to four different substituents. This arrangement gives rise to two distinct, non-superimposable mirror-image isomers: the enantiomers.
These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties like melting point and boiling point, they differ in their interaction with other chiral entities, including biological receptors, and their ability to rotate plane-polarized light.[1]
Caption: Non-superimposable mirror images of the (S) and (R) enantiomers.
Strategies for Obtaining Enantiopure Isomers
Accessing the individual (R)- and (S)-enantiomers is a critical step in pharmaceutical development.[3] The two primary strategies are direct asymmetric synthesis, which aims to produce a single enantiomer from the outset, and chiral resolution, which involves separating a pre-existing 50:50 mixture (racemate) of both enantiomers.[5]
Asymmetric Synthesis
Modern synthetic methods increasingly favor asymmetric synthesis to avoid the inherent 50% loss of material in resolution. A common approach for amino alcohols is the asymmetric hydrogenation of a precursor α-amino ketone using a chiral catalyst.[3][6] This method can provide high yields and excellent enantioselectivities, directly furnishing the desired enantiomer.
Chiral Resolution of Racemates
Chiral resolution remains a widely used and industrially viable method for separating enantiomers.[5] The most established technique is the crystallization of diastereomeric salts.
Principle of Diastereomeric Salt Crystallization: This method leverages the fact that while enantiomers have identical physical properties, diastereomers (stereoisomers that are not mirror images) do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized from the solution.[5]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic 2-Amino-2-(4-chlorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, to the solution.
-
Crystallization: Stir the solution, possibly with gentle heating, to ensure complete salt formation. Allow the solution to cool slowly to room temperature, or below, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove impurities.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine and liberate the free, enantiomerically enriched amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to yield the pure enantiomer.
-
Analysis: Determine the enantiomeric purity of the product using methods described in the following section.
Analytical Methods for Stereochemical Analysis
Verifying the stereochemical identity and purity of a chiral compound is a non-negotiable step in research and manufacturing. The primary metric is enantiomeric excess (e.e.), which quantifies how much more of one enantiomer is present than the other.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric composition of a sample.[7] This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.[8] Polysaccharide-based CSPs are particularly versatile and widely used for this purpose.[7]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the 2-Amino-2-(4-chlorophenyl)ethanol sample in the mobile phase.
-
Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., amylose or cellulose derivatives).
-
Mobile Phase: Use a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).
-
Chromatographic Conditions:
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set to an appropriate wavelength to monitor the eluting compounds.
-
Injection Volume: Inject a small, precise volume of the sample (e.g., 10 µL).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Table 1: Representative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | % Composition |
| (S)-enantiomer | 8.5 | 15000 | 5.0 |
| (R)-enantiomer | 10.2 | 285000 | 95.0 |
| Enantiomeric Excess (e.e.) | 90.0% |
Other Analytical Techniques
-
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.[1] While useful for confirming the presence of a single enantiomer, it is less accurate for determining high e.e. values compared to HPLC.
-
Chiral Derivatizing Agents: In this indirect method, the enantiomeric mixture is reacted with an enantiomerically pure reagent (e.g., a variant of Marfey's reagent) to form diastereomers.[9] These diastereomers can then be readily separated and quantified using standard, non-chiral chromatography techniques like reverse-phase HPLC.[9]
Conclusion
The stereochemistry of 2-Amino-2-(4-chlorophenyl)ethanol is a critical aspect that governs its utility as a precursor in pharmaceutical synthesis. A thorough understanding of its chiral nature, coupled with robust methods for enantioselective synthesis or chiral resolution, is essential. Furthermore, rigorous analytical characterization using powerful techniques like chiral HPLC is indispensable for ensuring the stereochemical purity of the final active pharmaceutical ingredient. This guide has outlined the core principles and methodologies that form the foundation for working with this important chiral building block, providing researchers and developers with the technical framework needed for success.
References
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- ResearchGate. (2025). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol | Request PDF.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol.
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- ResearchGate. (2025). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis | Request PDF.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- MDPI. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists.
- NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
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- PubMed. (n.d.). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride).
- Smolecule. (2024). Buy (R)-2-Amino-2-(2-chlorophenyl)ethanol.
- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry.
- RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer.
- Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
- AiFChem. (n.d.). 179811-64-4 | 2-Amino-2-(4-chlorophenyl)ethanol.
- US EPA. (n.d.). Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details - SRS.
- ChemPep. (n.d.). Generic Term Stereochemistry.
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Biological activity of (S)-2-Amino-2-(4-chlorophenyl)ethanol derivatives
Initiating Research on Derivatives
I've started gathering information on the biological activities of (S)-2-Amino-2-(4-chlorophenyl)ethanol derivatives. I'm focusing on their synthesis and structure-activity relationships, aiming to build a solid foundation for further investigations.
Exploring Biological Targets Further
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Analyzing Detailed Protocols Now
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Discovering Key Information
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Analyzing Specific Details
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Deepening the Investigation
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Developing Synthetic Strategies
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Formulating Guide Structure
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(S)-2-Amino-2-(4-chlorophenyl)ethanol as a chiral building block in organic synthesis
An In-Depth Technical Guide to (S)-2-Amino-2-(4-chlorophenyl)ethanol as a Chiral Building Block in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral building blocks are foundational to modern asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules that are crucial in pharmaceuticals, agrochemicals, and materials science.[] Among these, (S)-2-amino-2-(4-chlorophenyl)ethanol, a chiral β-amino alcohol, has emerged as a valuable intermediate. Its structure, featuring a stereogenic center directly attached to an aromatic ring and bearing both an amino and a hydroxyl group, provides a versatile scaffold for synthetic transformations.[2][3] This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of (S)-2-amino-2-(4-chlorophenyl)ethanol, with a focus on its role in constructing enantiomerically pure compounds for drug development and other advanced applications.
The Strategic Importance of Chiral β-Amino Alcohols
The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The precise spatial arrangement of the amino and hydroxyl groups is often critical for binding to biological targets like enzymes and receptors.[2][4] Consequently, the ability to synthesize these compounds in an enantiomerically pure form is not merely an academic exercise but a prerequisite for developing safer and more effective medicines.[3]
(S)-2-amino-2-(4-chlorophenyl)ethanol embodies the key features of a strategic chiral building block:
-
Defined Stereochemistry: The (S)-configuration at the C2 position provides a fixed stereochemical anchor.
-
Orthogonal Functionality: The amino (-NH₂) and hydroxyl (-OH) groups can be selectively modified, allowing for sequential and controlled synthetic transformations.
-
Tunable Aromatic Core: The 4-chlorophenyl group influences the molecule's electronic properties and lipophilicity and can be a site for further functionalization.[3]
Caption: Core attributes of (S)-2-amino-2-(4-chlorophenyl)ethanol.
Enantioselective Synthesis Methodologies
The efficient synthesis of enantiomerically pure (S)-2-amino-2-(4-chlorophenyl)ethanol is paramount. Several strategies have been developed, with asymmetric reduction of prochiral ketones being the most prominent and atom-economical approach.
Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones
Asymmetric transfer hydrogenation is a powerful technique that uses a stable, inexpensive hydrogen source (e.g., formic acid/triethylamine azeotrope) to achieve highly selective reductions.[5] The stereochemical outcome is controlled by a chiral catalyst, typically a transition metal complex with a chiral ligand.
The synthesis starts from the corresponding prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone. A common and highly effective catalytic system is a Ruthenium(II) complex with (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) as the chiral ligand.
Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation [5]
-
Catalyst Pre-formation: In a Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%). Add anhydrous solvent (e.g., acetonitrile) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (NEt₃). This will serve as the hydrogen donor.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add a solution of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equivalent) and additional triethylamine (1.0 equivalent) to neutralize the salt.
-
Initiation: Add the formic acid/triethylamine mixture to the reaction flask via syringe.
-
Incubation: Stir the reaction mixture vigorously at 28-30°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-enantiomer.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Biocatalytic Reduction
Biocatalysis offers a green and highly specific alternative to chemical catalysis.[5][6] Ketoreductase enzymes (KREDs) or whole-cell systems (e.g., Hansenula polymorpha, Rhodococcus globerulus) can reduce the prochiral ketone with exceptional enantioselectivity, often exceeding 99% e.e.[6] These reactions are typically run in aqueous buffer systems at or near room temperature, minimizing solvent waste and harsh reaction conditions.
Comparison of Synthetic Methods
| Method | Catalyst / Biocatalyst | Hydrogen Donor | Temp. (°C) | Typical Yield (%) | Typical e.e. (%) | Configuration |
| Asymmetric Transfer Hydrogenation | Ru(II) / (S,S)-TsDPEN Complex | HCOOH / NEt₃ | 25 - 30 | >95 | >98 | (S) |
| Biocatalytic Reduction | Ketoreductase (KRED) / Whole Cells | Isopropanol / Glucose | 25 - 30 | >95 | >99 | (S) |
This data is compiled from representative protocols for analogous reductions.[5][6]
Physicochemical Properties & Characterization
Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the building block.
| Property | Value |
| CAS Number | 191109-51-0[2][7] |
| Molecular Formula | C₈H₁₀ClNO[2] |
| Molecular Weight | 171.62 g/mol [7] |
| Appearance | White crystalline powder[8] |
| Solubility | Readily soluble in water and polar organic solvents[8] |
| Storage | 2-8°C, inert atmosphere, keep in dark place[7] |
-
Structural Confirmation: ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.
-
Enantiomeric Purity: Chiral HPLC is the standard method for determining enantiomeric excess (e.e.).
Applications in Complex Molecule Synthesis
The utility of (S)-2-amino-2-(4-chlorophenyl)ethanol lies in its application as a versatile precursor for more complex chiral molecules.[3] The amino and hydroxyl groups serve as handles for elaboration, enabling its incorporation into larger scaffolds.
Case Study: The Sertraline Structural Motif
Sertraline (Zoloft®) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[9][10] Its structure is (1S, 4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. While (S)-2-amino-2-(4-chlorophenyl)ethanol is not a direct intermediate in the optimized industrial synthesis of sertraline, its synthesis exemplifies the critical challenge in pharmaceutical manufacturing: the stereocontrolled construction of a chiral amine.
The key step in the industrial synthesis of sertraline involves the reductive amination of a tetralone precursor.[11][12] This initially forms a racemic mixture of cis and trans isomers, which must then be resolved.
Caption: Key transformation in the industrial synthesis of sertraline.
Pfizer developed a greener, streamlined single-step process that combines imine formation, reduction, and in-situ resolution with mandelic acid, significantly improving yield and reducing waste.[9] This highlights the industrial importance of efficient enantioseparation. The development of synthetic routes using chiral building blocks like (S)-2-amino-2-(4-chlorophenyl)ethanol represents an alternative strategy to direct the synthesis towards the desired enantiomer from the outset, potentially avoiding a costly resolution step.
Other Potential Applications
-
Ligand Synthesis: The amino alcohol functionality is ideal for preparing ligands for asymmetric catalysis.[13]
-
Novel Heterocycles: It serves as a starting material for novel heterocyclic compounds with potential biological activity.[2]
-
Pharmacological Research: The molecule itself has been investigated for potential antidepressant and analgesic effects, likely through interaction with serotonin and norepinephrine pathways.[2]
Conclusion
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a high-value chiral building block whose importance is underscored by the prevalence of the chiral amino alcohol motif in medicinal chemistry. Efficient and highly enantioselective synthetic methods, particularly Asymmetric Transfer Hydrogenation and biocatalysis, make this compound readily accessible for research and development. Its utility as a precursor for complex, enantiomerically pure molecules ensures its continued relevance for scientists and professionals in drug discovery and organic synthesis. The principles governing its synthesis and application provide a clear roadmap for the stereocontrolled construction of next-generation pharmaceuticals.
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(S)-2-aMino-2-(4-chlorophenyl)ethanol. ChemBK. [Link]
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Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
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(R)-2-Amino-2-(4-chlorophenyl)ethanol. MySkinRecipes. [Link]
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Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]
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Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. ResearchGate. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]
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Synthesis, characterization and identification of sertraline hydrochloride related impurities. ResearchGate. [Link]
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A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. MDPI. [Link]
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The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]
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Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. [Link]
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Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]
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Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
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Therapeutic Potential of (S)-2-Amino-2-(4-chlorophenyl)ethanol: A Comprehensive Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract: (S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol belonging to the phenylethanolamine class of compounds. This scaffold is foundational to a multitude of biologically active molecules, and the specific (S)-enantiomer with a para-chloro substitution presents a compelling profile for therapeutic investigation.[1] This technical guide provides an in-depth analysis of its molecular characteristics, stereoselective synthesis, and putative mechanisms of action. Drawing from established research on structurally related compounds, we delineate its potential as an antidepressant, analgesic, and antimicrobial agent.[2] Furthermore, this document furnishes detailed, actionable protocols for synthesis, chiral purification, and preclinical evaluation, designed to empower researchers in drug discovery and development to systematically explore the therapeutic promise of this molecule.
Part 1: Molecular Profile and Physicochemical Properties
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a versatile chiral building block whose biological activity is intrinsically linked to its specific chemical architecture.[1] The molecule features three key components that dictate its function: the primary amino group, the primary hydroxyl group, and the 4-chlorophenyl ring.
-
The Phenylethanolamine Scaffold: This structural motif is central to many endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs, predisposing the molecule to interactions with neuroreceptors and transporters.
-
The (S)-Stereocenter: Stereochemistry is critical for specific interactions with biological targets.[2] For many related compounds, including β2-adrenoceptor agonists, the (S)-isomer is significantly more potent than the (R)-isomer, highlighting the necessity of enantiomerically pure synthesis for meaningful pharmacological evaluation.[3]
-
The Para-Chloro Substituent: The presence of a chlorine atom at the para-position of the phenyl ring significantly impacts the molecule's lipophilicity and electronic properties. This modification can enhance membrane permeability and modulate binding affinity to protein targets, ultimately influencing the compound's overall biological activity and pharmacokinetic profile.[1]
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)ethanol | PubChem |
| CAS Number | 191109-51-0 | [2][4] |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [1] |
| Hydrochloride Salt MW | 208.09 g/mol | [2] |
| Key Features | Chiral β-amino alcohol; phenylethanolamine backbone | [2] |
Part 2: Synthesis and Chiral Purification
Achieving high enantiomeric purity is paramount for evaluating the therapeutic potential of (S)-2-Amino-2-(4-chlorophenyl)ethanol. Both stereoselective synthesis and the resolution of racemic mixtures are viable strategies.[1] Modern biocatalytic methods offer a green and highly efficient route to chiral alcohols.[5]
Workflow for Synthesis and Purification
The following diagram outlines a common workflow for producing and verifying the enantiopurity of the target compound.
Caption: General workflow for synthesis and chiral analysis.
Protocol 1: Biocatalytic Asymmetric Synthesis
This protocol is a representative method based on the highly selective enzymatic reduction of a prochiral ketone, a common strategy for producing chiral alcohols.[5]
-
Enzyme and Cofactor Preparation: Prepare a solution containing a specific ketoreductase (KRED) enzyme known to produce the (S)-enantiomer. Include a cofactor regeneration system, such as glucose and glucose dehydrogenase, to recycle NAD(P)H.
-
Substrate Addition: Dissolve the precursor, 2-amino-1-(4-chlorophenyl)ethanone, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) with a co-solvent like DMSO to aid solubility.
-
Reaction: Add the substrate solution to the enzyme/cofactor mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol describes a standard method for separating and quantifying the enantiomers of the synthesized compound.[6]
-
Column: Utilize a chiral stationary phase (CSP) column, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA). A small amount of an amine additive like diethylamine (0.1%) may be required to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
-
Chromatography: Inject the sample onto the HPLC system. Set the flow rate to approximately 1.0 mL/min and the UV detection wavelength to a suitable value for the phenyl ring (e.g., 220 nm).
-
Analysis: The (S) and (R) enantiomers will elute as two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas: ee (%) = |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100.
Part 3: Pharmacodynamics and Putative Mechanisms of Action
While specific binding data for (S)-2-Amino-2-(4-chlorophenyl)ethanol is not widely published, its structural similarity to known monoamine reuptake inhibitors provides a strong basis for its hypothesized mechanism of action in depression and pain.
Antidepressant and Analgesic Potential: Monoamine Reuptake Inhibition
The leading hypothesis for the antidepressant and analgesic effects of this compound is its ability to act as a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8]
-
Mechanism: SNRIs function by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This binding blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in extracellular concentrations of serotonin and norepinephrine enhances neurotransmission in pathways crucial for mood regulation and pain perception.
Caption: Hypothesized SNRI mechanism of action.
Other Potential Applications
-
β2-Adrenoceptor Agonism: Research on structurally similar 2-amino-2-phenylethanol derivatives has identified potent β2-adrenoceptor agonists used for treating asthma and COPD.[3] This suggests (S)-2-Amino-2-(4-chlorophenyl)ethanol could possess similar activity, warranting investigation.
-
Antimicrobial Activity: Derivatives of this scaffold have been screened for activity against various bacterial and fungal strains, indicating its potential as a backbone for developing new antimicrobial agents.[1]
Part 4: Preclinical Evaluation Framework
A systematic preclinical evaluation is necessary to determine the therapeutic viability of (S)-2-Amino-2-(4-chlorophenyl)ethanol. This involves characterizing its pharmacokinetic profile and assessing its efficacy in validated animal models.
Preclinical Development Workflow
Caption: A typical preclinical evaluation workflow.
Protocol 3: Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used behavioral test to screen for antidepressant efficacy.[9] Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in depressive-like behavior.
-
Acclimation: House male mice or rats in the testing room for at least 1 hour before the experiment.
-
Dosing: Administer (S)-2-Amino-2-(4-chlorophenyl)ethanol (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80) via intraperitoneal (IP) or oral (PO) route. Include a vehicle control group and a positive control group (e.g., a known antidepressant like Desipramine). Dose 30-60 minutes before testing.
-
Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test Procedure: Gently place each animal into the cylinder. Record its behavior for a 6-minute session.
-
Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the vehicle, positive control, and test compound groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.
Part 5: Future Directions and Conclusion
(S)-2-Amino-2-(4-chlorophenyl)ethanol represents a promising, yet underexplored, chemical entity. Its structural features strongly suggest a potential mechanism of action as a monoamine reuptake inhibitor, making it a candidate for development as an antidepressant or analgesic.
Key Research Gaps and Next Steps:
-
Quantitative Pharmacodynamics: The immediate priority is to determine the in vitro binding affinities (Kᵢ) and functional inhibition potencies (IC₅₀) of the pure (S)-enantiomer at human SERT, NET, and DAT, as well as at adrenergic and dopaminergic receptors.
-
Pharmacokinetic Profiling: A full in vivo pharmacokinetic study in rodents is essential to determine key parameters such as bioavailability, half-life, and brain penetration.
-
Structure-Activity Relationship (SAR) Studies: The phenylethanolamine scaffold is highly amenable to modification. Synthesizing and testing analogs with different substitutions on the phenyl ring or amino group could lead to optimized compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Toxicology: Following positive efficacy data, comprehensive safety and toxicology studies will be required to establish a therapeutic window.
References
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Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]
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2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. PubMed. [Link]
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(S)-2-aMino-2-(4-chlorophenyl)ethanol. ChemBK. [Link]
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Levosulpiride | C15H23N3O4S | CID 688272. PubChem, National Institutes of Health. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]
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Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. [Link]
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Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. PubMed. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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- 1. benchchem.com [benchchem.com]
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- 4. 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
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- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 8. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-2-Amino-2-(4-chlorophenyl)ethanol structural analogues and their properties
An In-Depth Technical Guide to the Structural Analogues of (S)-2-Amino-2-(4-chlorophenyl)ethanol: Synthesis, Properties, and Therapeutic Potential
Foreword: Beyond the Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds serve as privileged structures—foundations upon which a multitude of therapeutic agents are built. The chiral phenylethanolamine backbone is one such scaffold, present in a vast array of biologically active molecules.[1] This guide focuses on a specific, synthetically versatile member of this class: (S)-2-Amino-2-(4-chlorophenyl)ethanol. The presence of a stereogenic center, a reactive amino alcohol moiety, and a halogenated aromatic ring makes this compound a rich starting point for structural exploration.
This document is not a mere catalog of derivatives. It is a technical guide for the practicing researcher, designed to elucidate the critical interplay between structure and function. We will explore the causal relationships that govern how subtle modifications to this core structure can dramatically alter biological activity, transforming a simple building block into a potent modulator of cellular function. We will delve into the synthetic strategies required to access these analogues, the methodologies to evaluate their properties, and the mechanistic insights that drive rational drug design.
The Core Moiety: (S)-2-Amino-2-(4-chlorophenyl)ethanol
The parent compound, (S)-2-Amino-2-(4-chlorophenyl)ethanol, is a chiral β-amino alcohol. Its significance stems from three key structural features:
-
The (S)-Stereocenter: Chirality is fundamental to biological activity. The specific three-dimensional arrangement of the amino and hydroxyl groups is often the basis for selective interactions with chiral biological targets like enzymes and receptors.[2] For instance, in a series of 2-amino-2-phenylethanol derivatives developed as β₂-adrenoceptor agonists, the (S)-isomer of the lead compound was found to be 8.5-fold more active than the (R)-isomer, underscoring the critical role of stereochemistry in target engagement.[3]
-
The Phenyl Ring: The aromatic ring serves as a scaffold for modification. Its electronic and lipophilic properties can be finely tuned through the introduction of various substituents.
-
The para-Chloro Substituent: The chlorine atom at the 4-position significantly influences the molecule's lipophilicity and electronic character. This can modulate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets.[4]
These features make the parent compound a valuable starting point for developing analogues with diverse pharmacological profiles, including potential antimicrobial, anticancer, and central nervous system (CNS) activities.
Structure-Activity Relationships (SAR): A Guided Exploration
The central tenet of medicinal chemistry is that a molecule's structure dictates its activity. The logical process for exploring this is through systematic structural modification and subsequent biological evaluation. This section details the key modification sites on the (S)-2-Amino-2-(4-chlorophenyl)ethanol scaffold and the observed impact on biological function.
Caption: A generalized workflow for establishing Structure-Activity Relationships (SAR).
Aromatic Ring Modifications: Tuning Lipophilicity and Target Affinity
The phenyl ring is the most common site for modification. Altering the nature, position, and number of substituents can have profound effects.
-
Halogen Substitution: The type and position of halogen atoms can significantly impact antimicrobial activity. While comprehensive SAR studies on phenylethanol derivatives are emerging, data from related halogenated compounds suggest that di-halogenated analogues, particularly with chlorine and bromine, often exhibit potent activity.[5] The increased lipophilicity can enhance the molecule's ability to partition into and disrupt bacterial cell membranes, a key mechanism for the bacteriostatic activity of phenylethanol derivatives.[6]
-
Alkyl and Methoxy Groups: The introduction of small alkyl (e.g., methyl) or electron-donating groups (e.g., methoxy) can influence receptor binding. In a study of phenethylamine-based ureas, a 1,3-bis(4-methylphenethyl)urea derivative was found to be eightfold more potent than cisplatin against the HeLa cancer cell line, indicating that even simple alkyl additions can dramatically enhance cytotoxicity.
N-Group Modifications: Impact on Selectivity and Potency
Modifying the primary amine can alter the compound's pKa, hydrogen bonding capability, and steric profile, influencing its interaction with target receptors.
-
N-Alkylation: In the context of CNS activity, N-alkylation of phenethylamines is a critical determinant of selectivity for monoamine transporters.[4] For β-adrenergic receptor agonists, substitution on the nitrogen is crucial for potency and selectivity. An isopropyl or tert-butyl group is often optimal for β-receptor interaction.[7]
-
N-Acylation: Converting the amine to an amide can alter the compound's properties from a basic amine to a more neutral moiety. N-acetylated derivatives of amino alcohols derived from amino acids have been synthesized and screened for antimicrobial activity.[8]
Comparative Biological Activity Data
The following table summarizes quantitative data for representative phenylethanolamine analogues, illustrating the impact of structural modifications on their biological activity.
| Compound/Analogue Type | Target/Assay | Activity Metric | Value | Key Structural Feature | Reference |
| β₂-Adrenoceptor Agonism | |||||
| (S)-Isomer of Compound 2f | β₂-AR cAMP Production | EC₅₀ | 0.25 nM | Isopropyl on amine, F and CN on ring | [3] |
| (R)-Isomer of Compound 2f | β₂-AR cAMP Production | EC₅₀ | ~2.1 nM | Isopropyl on amine, F and CN on ring | [3] |
| Anticancer Activity | |||||
| 1,3-bis(4-methylphenethyl)urea | HeLa Cell Viability (MTT) | IC₅₀ | ~5 µM | N,N'-di-(4-methylphenethyl)urea | |
| Cisplatin (Reference) | HeLa Cell Viability (MTT) | IC₅₀ | ~40 µM | Platinum-based agent | |
| Compound 1g2a (2-phenylacrylonitrile) | HCT116 Cell Viability (MTT) | IC₅₀ | 5.9 nM | 2-phenylacrylonitrile scaffold | [9] |
| Antimicrobial Activity | |||||
| 2-Phenylethanol | E. coli Growth Inhibition | MIC₅₀ | ~15 mM | Unsubstituted phenylethanol | [6] |
| Methyl Phenylacetate | E. coli Growth Inhibition | MIC₅₀ | ~6.3 mM | Esterified hydroxyl group (increased lipophilicity) | [6] |
Mechanisms of Action: From Receptor Agonism to Membrane Disruption
Understanding how a molecule exerts its effect is crucial for optimizing its structure and predicting potential side effects. Analogues of (S)-2-Amino-2-(4-chlorophenyl)ethanol act via diverse mechanisms depending on their specific structural features.
CNS Activity: Modulation of Adrenergic and Serotonergic Systems
The phenylethanolamine scaffold is a classic pharmacophore for targeting adrenergic receptors. As demonstrated with β₂-adrenoceptor agonists, these compounds can bind to G-protein coupled receptors, initiating a signaling cascade (e.g., cAMP production) that leads to a physiological response, such as bronchodilation.[3] Furthermore, related structures are known to interact with dopamine and serotonin transporters, a common mechanism for antidepressant and antipsychotic drugs.[10][11][12] The binding affinity for these transporters is highly sensitive to substitutions on both the phenyl ring and the amino group.[4]
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for a β-adrenergic agonist.
Antimicrobial Action: Cell Membrane Perturbation
For antimicrobial analogues, a primary mechanism of action is the disruption of the bacterial cell membrane. The lipophilicity, conferred in part by the chlorophenyl group, allows the molecules to insert into the hydrophobic core of the lipid bilayer.[5] This disrupts the membrane's structural integrity, leading to increased fluidity, leakage of essential intracellular components, and ultimately, inhibition of growth or cell death.[6] A strong correlation has been observed between the hydrophobicity (logP value) of phenylethanol derivatives and their bacteriostatic activity (MIC value), supporting this membrane-centric mechanism.[6]
Anticancer Effects: Induction of Apoptosis
The anticancer activity of amino alcohol derivatives often involves the induction of programmed cell death, or apoptosis. Studies on eugenol-derived β-amino alcohols have shown that cytotoxic compounds activate key effector enzymes in the apoptotic cascade, such as caspase-3, -8, and -9.[13] Activation of both initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) suggests a multi-pronged attack on cancer cell survival mechanisms.[13] Other phenylethanolamine derivatives have been shown to act as selective glucocorticoid receptor agonists, which can trigger anti-inflammatory and pro-apoptotic effects in hematological malignancies.[3]
Experimental Protocols: From Synthesis to Biological Evaluation
Trustworthy data is built upon robust and reproducible protocols. This section provides self-validating, step-by-step methodologies for the synthesis of a representative analogue and for two key biological assays.
Synthesis Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone
This protocol describes a general method for the enantioselective synthesis of a chiral amino alcohol from its corresponding α-amino ketone hydrochloride salt, a common and efficient route.[14]
Objective: To synthesize (S)-2-Amino-2-(4-chlorophenyl)ethanol from 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride.
Materials:
-
2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (precursor)
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(S,S)-Ts-DPEN (chiral ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Catalyst Pre-formation (In Situ):
-
In a flame-dried, argon-purged flask, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (S,S)-Ts-DPEN (0.012 mmol, 1.2 mol%).
-
Add 5 mL of anhydrous, degassed solvent and stir the mixture under argon at room temperature for 20-30 minutes. A color change to a deep red/orange indicates the formation of the active catalyst complex.
-
Causality Note: Pre-forming the catalyst ensures its complete and proper formation before the introduction of the substrate, leading to higher efficiency and enantioselectivity.
-
-
Reaction Setup:
-
In a separate flask, dissolve 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 mmol) in a minimal amount of the same anhydrous solvent.
-
Add the substrate solution to the flask containing the pre-formed catalyst.
-
Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask. The triethylamine neutralizes both the HCl salt of the substrate and the formic acid.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at 28-30°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-2-Amino-2-(4-chlorophenyl)ethanol.
-
-
Validation:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC. A high e.e. (>98%) validates the effectiveness of the asymmetric catalysis.
-
Biological Assay Protocol 1: MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for screening the cytotoxic potential of new compounds.[14][15]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an analogue against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other adherent cancer cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom microplates
-
Test compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Causality Note: Allowing 24 hours for adherence ensures cells are in a healthy, exponential growth phase before treatment, providing a consistent baseline.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations (or controls).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals within the cells under a microscope.
-
Causality Note: Using serum-free medium during MTT incubation prevents interference from serum components with the MTT reduction process.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Validation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
The self-validating nature of this protocol comes from the inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls, which must show the expected high and low levels of toxicity, respectively.
-
Biological Assay Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[16][17]
Objective: To determine the MIC of an analogue against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
S. aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microplates
-
Test compound dissolved in DMSO
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Causality Note: A standardized inoculum is critical for reproducibility. A bacterial density that is too high or too low will lead to erroneously high or low MIC values, respectively.
-
-
Compound Dilution in Microplate:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Prepare a stock solution of the test compound at 40x the highest desired final concentration.
-
Add 50 µL of the compound stock solution to the first well of each row and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 50 µL from the 10th well.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Validation: The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear. A known antibiotic (e.g., vancomycin) should be run in parallel as a positive control to ensure the assay is performing correctly.
-
Conclusion and Future Outlook
(S)-2-Amino-2-(4-chlorophenyl)ethanol and its structural analogues represent a fertile ground for the discovery of novel therapeutic agents. The inherent chirality and the tunable electronic and steric properties of the scaffold allow for the rational design of compounds targeting a wide range of biological systems. We have demonstrated how systematic modifications to the aromatic ring and amino group can yield potent β₂-adrenoceptor agonists, cytotoxic anticancer agents, and broad-spectrum antimicrobials. The mechanisms underpinning these activities are equally diverse, ranging from specific receptor modulation to general membrane perturbation.
The future of research in this area lies in the continued synthesis of novel, diverse analogues and their evaluation in high-throughput screening campaigns. A deeper understanding of the ADME and toxicological profiles of these compounds will be paramount for their translation into clinical candidates. By combining classical medicinal chemistry strategies with modern biological evaluation techniques, the full therapeutic potential of this privileged scaffold can be realized.
References
-
Cheng, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 26(10), 2873-2881. Available at: [Link]
-
Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241-1250. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Al-Oqail, M. M., et al. (2023). MTT Assay protocol. protocols.io. Available at: [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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Lages, A., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Molecules, 27(7), 2198. Available at: [Link]
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Zhang, T., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. Available at: [Link]
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McCarthy, C., et al. (2020). Amino Alcohol Acrylonitriles as Activators of the Aryl Hydrocarbon Receptor Pathway: An Unexpected MTT Phenotypic Screening Outcome. Molecules, 25(6), 1396. Available at: [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
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Lages, A., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. ResearchGate. Available at: [Link]
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Dehmchi, D. A., et al. (2023). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. Available at: [Link]
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Bastida-Rico, D., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 25(10), 5483. Available at: [Link]
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Feskov, I., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(23), 7175. Available at: [Link]
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Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Available at: [Link]
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Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-1678. Available at: [Link]
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Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Drug Discovery Technologies, 18(4), 543-565. Available at: [Link]
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Hartig, C., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(19), 10762. Available at: [Link]
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Guler, E. Y., & Ceylan, S. (2024). The Antioxidative and Antimicrobial Activity of 2-Amino Substituted Halochalcone N-Glycoside Derivative Compounds. Pharmedicine Journal. Available at: [Link]
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Wikipedia. (n.d.). Phenylethanolamine. Available at: [Link]
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Hryhoriv, H., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. SCIENTIA journal. Available at: [Link]
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Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. PubMed. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of N-2-(4-Chlorophenyl)acetyl Derivatives of (S)-Amino Acids. Semantic Scholar. Available at: [Link]
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Vilar, S., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1182. Available at: [Link]
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Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(2), 279-293. Available at: [Link]
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Obniska, J., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol: From Discovery to Modern Methodologies
Introduction
2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol that has garnered significant interest in the fields of medicinal and synthetic chemistry. Its structure, featuring a phenylethanolamine backbone, is a key pharmacophore found in numerous biologically active molecules. The presence of a chlorine atom at the para-position of the phenyl ring critically influences the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.[1] This compound serves as a versatile chiral building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential therapeutic applications. The amino and hydroxyl functional groups provide reactive centers for further chemical modifications, making it an invaluable intermediate for establishing structure-activity relationships in drug discovery programs.[1]
This technical guide provides a comprehensive overview of the discovery and history of 2-Amino-2-(4-chlorophenyl)ethanol synthesis, followed by a detailed exploration of the primary synthetic methodologies. Each method is presented with a step-by-step protocol, expert insights into the experimental choices, and a summary of relevant quantitative data to inform researchers and drug development professionals in their synthetic endeavors.
Historical Context and Discovery
While a singular, definitive publication marking the first-ever synthesis of 2-Amino-2-(4-chlorophenyl)ethanol is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader exploration of phenylethanolamine derivatives in the mid-20th century. This era was characterized by intense research in synthetic organic chemistry, driven by the quest for novel therapeutic agents. The foundational chemistry for synthesizing such molecules was laid in the early 1900s with the development of powerful reactions like the Grignard reaction and various reduction techniques.
Early work on the parent compound, phenylethanolamine, involved methods such as the reduction of 2-nitro-1-phenylethanol. The synthesis and resolution of related halogenated phenylethanolamines began to appear in patents and scientific literature as researchers sought to understand the impact of aryl substitution on pharmacological activity. For instance, methods for the optical resolution of the closely related 2-amino-1-(4-chlorophenyl)ethanol were disclosed, indicating that the synthesis of the racemic mixture was established prior to the focus on its stereoisomers. The development of synthetic routes to 2-Amino-2-(4-chlorophenyl)ethanol likely paralleled these efforts, emerging as a crucial intermediate for more complex pharmaceutical targets.
Modern Synthetic Methodologies
The contemporary synthesis of 2-Amino-2-(4-chlorophenyl)ethanol is dominated by strategies that offer high yields and, critically, control over the stereochemistry at the chiral center. The primary approaches include the asymmetric reduction of α-amino ketones and the ring-opening of epoxides.
Asymmetric Reduction of 2-Amino-2-(4-chlorophenyl)acetophenone
The reduction of a prochiral ketone to a chiral alcohol is a cornerstone of modern asymmetric synthesis. In the context of 2-Amino-2-(4-chlorophenyl)ethanol, the corresponding α-amino ketone, 2-amino-2-(4-chlorophenyl)acetophenone, serves as the key precursor. This method is highly favored for its atom economy and the availability of a wide range of catalysts that can afford high enantioselectivity.
The choice of catalyst and reducing agent is paramount in achieving high yield and enantiomeric excess (e.e.). Ruthenium-based catalysts, particularly those with chiral diamine ligands, have proven to be highly effective for the asymmetric transfer hydrogenation of α-amino ketones. The use of a hydrogen source like formic acid or isopropanol in transfer hydrogenation is often preferred over high-pressure hydrogenation due to milder reaction conditions and simpler experimental setups. The selection of the solvent can also influence the reaction rate and selectivity, with polar aprotic solvents often being favored.
Objective: To synthesize enantiomerically enriched 2-Amino-2-(4-chlorophenyl)ethanol via asymmetric transfer hydrogenation of 2-amino-2-(4-chlorophenyl)acetophenone hydrochloride.
Materials:
-
2-amino-2-(4-chlorophenyl)acetophenone hydrochloride
-
(S,S)-Ts-DENEB-ruthenium(II) catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-2-(4-chlorophenyl)acetophenone hydrochloride (1.0 eq).
-
Add the (S,S)-Ts-DENEB-ruthenium(II) catalyst (0.01 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve the solids.
-
Add the formic acid/triethylamine azeotrope (5.0 eq).
-
Heat the reaction mixture to 40°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the desired 2-Amino-2-(4-chlorophenyl)ethanol.
Self-Validating System: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the stereoselectivity of the catalytic system. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Ring-Opening of 4-Chlorostyrene Oxide
The ring-opening of epoxides with an amine source is another powerful and widely employed method for the synthesis of 1,2-amino alcohols. This approach offers the advantage of starting from readily available epoxides and provides a high degree of regioselectivity.
The choice of the amine nucleophile and the reaction conditions determines the success of this reaction. Ammonia or a protected amine can be used as the nucleophile. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates the protonation of the alkoxide intermediate. The reaction temperature is a critical parameter to control, as higher temperatures can lead to side reactions. For asymmetric synthesis, the use of a chiral epoxide as the starting material is essential to obtain an enantiomerically pure product.
Objective: To synthesize racemic 2-Amino-2-(4-chlorophenyl)ethanol by the ring-opening of 4-chlorostyrene oxide with ammonia.
Materials:
-
4-Chlorostyrene oxide
-
Ammonia (7N solution in methanol)
-
Methanol
-
Pressure vessel (if heating above the boiling point of the solvent is required)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a pressure vessel, dissolve 4-chlorostyrene oxide (1.0 eq) in methanol.
-
Add the 7N solution of ammonia in methanol (10.0 eq).
-
Seal the vessel and heat the reaction mixture to 60°C for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the epoxide.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by crystallization or column chromatography to yield pure 2-Amino-2-(4-chlorophenyl)ethanol.
Self-Validating System: The regioselectivity of the ring-opening should be confirmed by NMR spectroscopy to ensure the formation of the desired isomer. The purity of the final product should be assessed by HPLC and its identity confirmed by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol and its analogs using the described methodologies. The values are representative and can vary based on specific reaction conditions and substrates.
| Synthetic Method | Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Asymmetric Transfer Hydrogenation | 2-Amino-2-(4-chlorophenyl)acetophenone | Ru(II)-diamine complex / HCOOH:NEt₃ | DMF | 85-95 | >95 |
| Epoxide Ring-Opening | 4-Chlorostyrene oxide | Ammonia / Methanol | Methanol | 70-85 | Racemic |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
Caption: Asymmetric reduction of an α-amino ketone.
Caption: Synthesis via epoxide ring-opening.
Conclusion
References
Sources
Methodological & Application
Enantioselective Synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol: A Senior Application Scientist's Guide
<Application Notes & Protocols >
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Chiral Amino Alcohols
The 1,2-amino alcohol framework is a privileged structural motif found in a vast array of biologically active molecules and pharmaceuticals.[1][2] The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for therapeutic efficacy, making enantioselective synthesis a cornerstone of modern drug development. (S)-2-Amino-2-(4-chlorophenyl)ethanol, also known as (S)-4-chlorophenylglycinol, is a valuable chiral building block in medicinal chemistry.[3] Its phenylethanolamine scaffold is a key component in numerous bioactive compounds, and the para-chloro substitution enhances lipophilicity and modulates electronic properties, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]
This guide provides a detailed examination of a robust and widely adopted method for the enantioselective synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol: the catalytic asymmetric reduction of a prochiral α-azido ketone precursor. This approach is favored for its high enantioselectivity, operational simplicity, and the relative stability of the intermediates. We will delve into the mechanistic underpinnings of this strategy, provide a comprehensive, step-by-step protocol, and offer expert insights to ensure successful execution.
Synthetic Strategy: Asymmetric Reduction of an α-Azido Ketone
The chosen synthetic route involves a two-step process starting from the readily available 2-azido-1-(4-chlorophenyl)ethan-1-one. The key transformation is the asymmetric reduction of the ketone to the corresponding alcohol, followed by the reduction of the azide to the primary amine.
Rationale for this approach:
-
High Enantioselectivity: The use of a well-defined chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, allows for precise control over the stereochemical outcome of the ketone reduction, consistently yielding high enantiomeric excess (e.e.).[4][5][6][7]
-
Mild Reaction Conditions: The reduction steps can be carried out under mild conditions, which helps to prevent side reactions and preserve sensitive functional groups.
-
Convergent Synthesis: This strategy allows for the late-stage introduction of the chiral center, which is an efficient approach in multi-step syntheses.
Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis
The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5][7] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly (S)- or (R)-prolinol), and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH3·THF).[4][5]
Mechanism of the CBS Reduction:
The remarkable enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state. The oxazaborolidine catalyst acts as a bifunctional Lewis acid, coordinating to both the ketone's carbonyl oxygen and the borane reducing agent. This coordination orients the ketone in a sterically favored manner, exposing one of its prochiral faces to hydride delivery from the borane. The chirality of the prolinol-derived catalyst dictates which face of the ketone is preferentially attacked, leading to the formation of a specific enantiomer of the alcohol.
Detailed Experimental Protocol
This protocol is designed for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part 1: Synthesis of 2-Azido-1-(4-chlorophenyl)ethan-1-one (Precursor)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 233.5 | 10.0 g | 0.0428 |
| Sodium Azide (NaN3) | 65.01 | 3.34 g | 0.0514 |
| Acetone | 58.08 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (10.0 g, 0.0428 mol) in 100 mL of acetone.
-
Addition of Sodium Azide: In a separate beaker, dissolve sodium azide (3.34 g, 0.0514 mol) in 20 mL of water. Add this aqueous solution to the stirred acetone solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The product spot should be significantly less polar than the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azido-1-(4-chlorophenyl)ethan-1-one as a solid. This product is often used in the next step without further purification.
Part 2: Enantioselective Synthesis of (S)-2-Azido-1-(4-chlorophenyl)ethanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Azido-1-(4-chlorophenyl)ethan-1-one | 195.6 | 8.0 g | 0.0409 |
| (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 4.1 mL | 0.0041 |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | 75.97 | 4.1 mL | 0.041 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Methanol | 32.04 | 20 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (4.1 mL of a 1 M solution in toluene, 0.0041 mol).
-
Cooling and Addition of BMS: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (4.1 mL, ~10 M, 0.041 mol) dropwise over 10 minutes. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 2-azido-1-(4-chlorophenyl)ethan-1-one (8.0 g, 0.0409 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (20 mL).
-
Workup: Add 1 M HCl (50 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane:ethyl acetate) to afford (S)-2-azido-1-(4-chlorophenyl)ethanol.
Part 3: Synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-2-Azido-1-(4-chlorophenyl)ethanol | 197.62 | 6.0 g | 0.0304 |
| Palladium on Carbon (10 wt. %) | - | 0.3 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas (H2) | 2.02 | Balloon or H2 generator | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve (S)-2-azido-1-(4-chlorophenyl)ethanol (6.0 g, 0.0304 mol) in 100 mL of methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.3 g) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogen generator. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Final Product: Concentrate the filtrate under reduced pressure to yield (S)-2-Amino-2-(4-chlorophenyl)ethanol as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation and Analysis
Table 1: Summary of a Typical Reaction Outcome
| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | 2-Azido-1-(4-chlorophenyl)ethan-1-one | 10.0 | ~9.5 | ~95 | N/A |
| 2 | (S)-2-Azido-1-(4-chlorophenyl)ethanol | 8.0 | ~7.2 | ~89 | >98 |
| 3 | (S)-2-Amino-2-(4-chlorophenyl)ethanol | 6.0 | ~5.0 | ~95 | >98 |
Yields are calculated based on the limiting reagent for each step. Enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the final product or a suitable derivative.
Experimental Workflows and Diagrams
Overall Synthetic Workflow
Caption: Overall synthetic workflow for (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Mechanism of CBS Reduction
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.
-
Chromatographic Monitoring: TLC is a crucial tool for tracking the progress of each reaction. The disappearance of the starting material and the appearance of the product spot with the expected relative polarity provide real-time validation of the transformation.
-
Spectroscopic Analysis: The structure of the final product, (S)-2-Amino-2-(4-chlorophenyl)ethanol, should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting spectra should be consistent with the expected structure.
-
Chiral Purity Determination: The enantiomeric excess of the final product is the ultimate measure of the success of the enantioselective step. This is quantitatively determined by chiral HPLC. A high e.e. value (>98%) validates the effectiveness of the chosen chiral catalyst and reaction conditions.
-
Physical Properties: The melting point of the final product should be measured and compared to the literature value for the pure enantiomer.
Conclusion and Field-Proven Insights
The enantioselective synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol via the asymmetric reduction of an α-azido ketone precursor is a reliable and scalable method. The key to success lies in the careful control of the reaction conditions, particularly during the CBS reduction step. The use of anhydrous solvents and an inert atmosphere is paramount to prevent the deactivation of the borane reagent and the catalyst.
From an application scientist's perspective, this method offers a balance of efficiency, selectivity, and practicality for laboratory-scale synthesis. For process development and scale-up, further optimization of catalyst loading, reaction time, and purification methods may be necessary to enhance the economic and environmental profile of the synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently synthesize this important chiral building block.
References
-
A. C. S. Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
A. C. S. Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
-
A. C. S. Publications. (2018, July 24). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]
-
ResearchGate. (n.d.). (PDF) Corey–Bakshi–Shibata (CBS) Reduktion. [Link]
-
ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
-
Organic Chemistry, Reaction Mechanism. (2021, September 15). CBS Reduction, Enantioselective Catalysis. [Link]
-
University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. [Link]
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Application Note: Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Amino Alcohols
2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol that serves as a crucial building block in medicinal and synthetic chemistry.[1] Its phenylethanolamine scaffold is a core structural motif in a multitude of biologically active molecules. The presence of a para-chloro substituent on the aromatic ring significantly influences the molecule's lipophilicity and electronic properties, which can modulate its biological activity and pharmacokinetic profile.[1] Furthermore, the amino and hydroxyl groups provide reactive handles for the synthesis of more complex derivatives and heterocyclic compounds, making it a valuable intermediate for structure-activity relationship studies.[1]
The Grignard reaction, a Nobel Prize-winning method for carbon-carbon bond formation, offers a robust and versatile route to such intricate molecules.[2] This application note provides a detailed protocol for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol, leveraging the nucleophilic addition of a Grignard reagent to a protected amino-aldehyde. This guide is designed to provide both a step-by-step methodology and the underlying scientific rationale for key experimental choices.
Reaction Principle: A Two-Stage Approach to a Chiral Scaffold
The synthesis is strategically divided into two principal stages, both of which are conducted under strictly anhydrous conditions to preserve the highly reactive Grignard reagent.
-
Formation of the Grignard Reagent: The process begins with the formation of 4-chlorophenylmagnesium bromide. This is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-chlorobenzene in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2] A small amount of iodine is often employed to activate the magnesium surface and initiate this exothermic reaction.
-
Nucleophilic Addition and Deprotection: The crux of this synthesis lies in the reaction of the Grignard reagent with a suitable electrophile. Since Grignard reagents are strong bases, they will react with the acidic proton of an amine.[3] Therefore, a protected form of 2-aminoacetaldehyde is required. N-Boc-2-aminoacetaldehyde is an ideal choice as the tert-butoxycarbonyl (Boc) group is stable under the basic conditions of the Grignard reaction but can be readily removed under acidic conditions.[4] The nucleophilic carbon of the 4-chlorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-2-aminoacetaldehyde.[5] This addition forms a magnesium alkoxide intermediate. A subsequent acidic workup serves a dual purpose: it protonates the alkoxide to yield the hydroxyl group and cleaves the Boc protecting group to reveal the primary amine, affording the final product, 2-Amino-2-(4-chlorophenyl)ethanol.
Experimental Workflow
Caption: Workflow for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 | Must be fresh and shiny. |
| Iodine | I₂ | 253.81 | Catalytic amount | Used for activation. |
| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.45 | 1.0 | Starting halide for Grignard reagent. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be strictly anhydrous. |
| N-Boc-2-aminoacetaldehyde | C₇H₁₃NO₃ | 159.18 | 1.0 | The electrophile with a protected amine.[6][7][8] |
| Hydrochloric Acid (e.g., 2M aq.) | HCl | 36.46 | Excess | For workup and deprotection. |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | As needed | Alternative for milder quenching. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic phase. |
Detailed Experimental Protocol
Part 1: Preparation of 4-Chlorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry and cool under a stream of dry nitrogen to ensure all moisture is removed.[9][10]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the reaction flask. The iodine will create a reactive surface on the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings. The reaction should initiate, which is indicated by a gentle reflux and the disappearance of the iodine color.[11] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Formation of Grignard Reagent: Once initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a steady but controlled reflux. The exothermicity of the reaction should sustain the reflux.[12]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy grey suspension.
Part 2: Reaction with N-Boc-2-aminoacetaldehyde and Work-up
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve N-Boc-2-aminoacetaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the reaction goes to completion.
-
Quenching and Deprotection: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of 2M aqueous hydrochloric acid. This step is exothermic and will neutralize the excess Grignard reagent, protonate the alkoxide, and cleave the Boc protecting group. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 2-Amino-2-(4-chlorophenyl)ethanol can be further purified by column chromatography on silica gel or by recrystallization.
Characterization
The structure and purity of the synthesized 2-Amino-2-(4-chlorophenyl)ethanol should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the -OH and -NH₂ groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety and Troubleshooting
Hazard Identification and Control:
-
Fire Hazard: Grignard reactions are highly exothermic and the solvents used (THF, diethyl ether) are extremely flammable.[12][13] All operations must be conducted in a chemical fume hood, away from ignition sources. An ice bath should always be readily available to control the reaction temperature.[9][13]
-
Reactivity with Water: Grignard reagents react violently with water.[11] Ensure all glassware is scrupulously dried and anhydrous solvents are used.[9][10]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting common issues in the Grignard synthesis.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol using a Grignard reaction. By understanding the underlying chemical principles, particularly the necessity of anhydrous conditions and the use of a protecting group for the amine functionality, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. Adherence to the described safety precautions is paramount for the safe execution of this powerful chemical transformation.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Retrieved from [Link]
-
University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Clark, J. (2015). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]
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Svejstrup, T. D., et al. (2014). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. The Journal of Organic Chemistry, 79(18), 8536-8547. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3(9), 1435–1437. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. Organic Chemistry II. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]
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Biocatalytic reduction for preparing (S)-2-Amino-2-(4-chlorophenyl)ethanol
Stereoselective Synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol via Biocatalytic Ketone Reduction
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)ethanol, a valuable chiral building block in pharmaceutical development. The protocol leverages the high stereoselectivity and operational simplicity of ketoreductase (KRED) enzymes for the key asymmetric reduction step. We detail a complete workflow, commencing with the synthesis and protection of the requisite α-amino ketone precursor, proceeding to the core biocatalytic reduction, and concluding with deprotection, purification, and rigorous analytical validation of the final product. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and success for researchers in drug discovery and process development.
Introduction: The Imperative for Chiral Purity and the Biocatalytic Advantage
Chirality is a cornerstone of modern pharmacology. The stereoisomers (enantiomers) of a drug molecule can exhibit profoundly different physiological effects, with one enantiomer often providing the desired therapeutic action while the other may be inactive or even toxic[1]. Consequently, regulatory authorities demand stringent control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). The phenylethanolamine scaffold, present in our target molecule, is a privileged structure in medicinal chemistry, making access to enantiopure forms like (S)-2-Amino-2-(4-chlorophenyl)ethanol highly desirable for the synthesis of novel therapeutics[2].
Traditional chemical methods for asymmetric reduction often rely on stoichiometric chiral reagents or transition-metal catalysts, which can present challenges related to cost, metal contamination, and harsh reaction conditions. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative[3][4]. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at catalyzing the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional levels of stereoselectivity (>99% enantiomeric excess, e.e.) under mild, aqueous conditions[3][5]. This guide focuses on the practical application of a commercially available KRED system for this transformation.
Overall Synthetic Strategy: A Four-Stage Workflow
The synthesis of the target chiral amino alcohol is executed in a logical four-stage process. The presence of a primary amine on the α-carbon of the ketone substrate can lead to undesired side reactions. To circumvent this, a protection-bioreduction-deprotection strategy is employed, ensuring a clean and high-yielding transformation.
Experimental Protocols
Stage 1: Synthesis of Precursor 2-Amino-1-(4-chlorophenyl)ethanone HCl (3)
The α-amino ketone precursor is prepared from commercially available 4-chlorophenacyl bromide. The procedure involves a nucleophilic substitution to introduce the azide, followed by a standard catalytic hydrogenation.
Protocol 1.1: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone HCl
-
Azidation: In a well-ventilated fume hood, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in acetone. Add sodium azide (NaN₃, 1.2 eq) portion-wise while stirring. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield crude 2-azido-1-(4-chlorophenyl)ethanone. Caution: Sodium azide is highly toxic and azides can be explosive. Handle with extreme care.
-
Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~2 mol%). Secure the reaction vessel in a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (balloon or Parr shaker). Stir vigorously at room temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Salt Formation: Cool the filtrate in an ice bath and slowly add a solution of concentrated HCl (1.1 eq). The hydrochloride salt of the amine will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(4-chlorophenyl)ethanone hydrochloride as a stable solid[5][6].
Stage 2: N-Boc Protection of the α-Amino Ketone
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine. It is stable to the slightly basic conditions of the biocatalytic reaction and can be removed cleanly under acidic conditions that do not affect the final product.
Protocol 1.2: Synthesis of tert-butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate
-
Reaction Setup: Suspend the 2-amino-1-(4-chlorophenyl)ethanone HCl (1.0 eq) in dichloromethane (DCM). Add a suitable base, such as triethylamine (Et₃N, 2.2 eq) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine.
-
Boc Anhydride Addition: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of DCM[7][8].
-
Reaction & Work-up: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected ketone.
Stage 3: Asymmetric Biocatalytic Reduction
This is the core of the synthesis, where the chiral center is established. A key principle is the requirement for a nicotinamide cofactor (NADH or NADPH) as the hydride source. As the cofactor is expensive, an in situ regeneration system is essential for a preparative-scale reaction[3][9]. We will describe a robust system using an isolated KRED enzyme with an isopropanol-coupled cofactor regeneration system.
Protocol 1.3: KRED-Catalyzed Reduction of N-Boc-2-amino-1-(4-chlorophenyl)ethanone
-
Enzyme Screening (Optional but Recommended): For novel substrates, it is highly advisable to perform an initial screen using a commercially available KRED screening kit (e.g., from Codexis) to identify the optimal enzyme[10][11]. Follow the manufacturer's protocol, which typically involves parallel reactions in a 96-well plate format. The goal is to identify a KRED that provides high conversion and >99% e.e. for the desired (S)-enantiomer.
-
Preparative Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0-8.0).
-
Component Addition: Add the N-Boc protected ketone substrate (e.g., 10-50 g/L). If substrate solubility is low, a co-solvent like DMSO or isopropanol (IPA) can be used. Many engineered KREDs show high tolerance to organic solvents[10].
-
Cofactor & Enzyme: Add the nicotinamide cofactor (NADP⁺ is common for KREDs, ~0.5 g/L) and the selected KRED enzyme (typically 1-5 g/L).
-
Regeneration System: Add isopropanol (10-30% v/v), which will serve as the sacrificial reductant to regenerate the NADPH cofactor[7].
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 25-35 °C). Monitor the reaction progress by withdrawing aliquots at regular intervals.
-
Reaction Monitoring: Quench the aliquots (e.g., with acetonitrile), centrifuge to pellet the enzyme, and analyze the supernatant by HPLC or GC to determine the conversion of the starting material.
-
Work-up: Once the reaction has reached completion (>99% conversion), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-N-Boc-2-amino-2-(4-chlorophenyl)ethanol.
Stage 4: Deprotection and Final Product Isolation
The final step is the removal of the Boc protecting group to unveil the target primary amino alcohol. This is typically achieved under standard acidic conditions.
Protocol 1.4: N-Boc Deprotection and Isolation
-
Deprotection Reaction: Dissolve the crude N-Boc protected amino alcohol in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Acid Addition: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl (e.g., 4M in dioxane or generated by bubbling HCl gas)[3]. Alternatively, trifluoroacetic acid (TFA) in DCM can be used, though this will yield the TFA salt[9][10].
-
Reaction & Isolation: Stir the reaction at room temperature until TLC or LC-MS indicates complete deprotection. The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent like cold diethyl ether, and dried under vacuum.
-
Purification (If Necessary): If the product requires further purification, the free base can be liberated by treatment with a mild base and then purified by column chromatography or recrystallization. For many applications, the crystalline hydrochloride salt is sufficiently pure.
Data Presentation: Expected Results
The choice of KRED is critical and will significantly impact the reaction outcome. The following table presents representative data based on typical performance of modern, engineered KREDs on substituted acetophenone substrates.
| Parameter | Target Value/Range | Rationale & Justification |
| Substrate Loading | 20 - 100 g/L | Higher loading is economically favorable; limited by substrate/product solubility and potential enzyme inhibition. |
| Enzyme Loading | 0.5 - 2 % (w/w vs. substrate) | Engineered KREDs are highly active, allowing for low catalyst loadings which reduces cost[1]. |
| Cofactor | NADPH | Most KREDs show a preference for NADPH over NADH. |
| Regeneration System | Isopropanol | Simple, cost-effective, and the acetone byproduct is volatile. Alternatively, a glucose/glucose dehydrogenase (GDH) system can be used[9]. |
| Temperature | 25 - 40 °C | Represents a balance between reaction rate and enzyme stability. |
| pH | 7.0 - 8.5 | Optimal pH range for the activity and stability of most ketoreductases. |
| Reaction Time | 6 - 24 hours | Dependent on substrate and enzyme loading; reactions are typically driven to full conversion. |
| Conversion | > 99% | High conversion is desirable to simplify downstream purification. |
| Enantiomeric Excess (e.e.) | > 99% (S) | The primary advantage of biocatalysis; high enantiopurity is the key goal[12]. |
Analytical Methods: Ensuring Product Quality
Rigorous analysis is required to confirm the identity, purity, and enantiomeric excess of the final product.
Protocol 1.5: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
The most reliable method for determining the enantiomeric purity of the final product is chiral High-Performance Liquid Chromatography (HPLC)[13][14].
-
Column: A polysaccharide-based chiral stationary phase is highly recommended. Columns such as Daicel Chiralcel® OD-H or Chiralpak® IA/IB/IC are excellent starting points[13][15].
-
Mobile Phase: A normal phase eluent system, typically a mixture of Hexane/Isopropanol (e.g., 90:10 v/v), often provides good separation. A small amount of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for the free amine product.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chlorophenyl group absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject a small volume (5-10 µL) and integrate the peak areas for the (R)- and (S)-enantiomers. The % e.e. is calculated as: (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100.
Conclusion and Field Insights
This application note provides a robust and detailed framework for the stereoselective synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol. The strategic use of an N-Boc protecting group allows for a clean and highly efficient biocatalytic reduction using a ketoreductase. This chemoenzymatic approach capitalizes on the unparalleled selectivity of enzymes to solve a challenging synthetic problem, delivering the target chiral amino alcohol in high yield and exceptional enantiomeric purity.
From an application scientist's perspective, the critical step for success is the initial enzyme selection. Investing time in a KRED screen is paramount and will pay dividends by identifying a catalyst that is not only highly selective but also robust enough for the desired reaction conditions. Furthermore, careful monitoring of the biocatalytic step is essential to ensure the reaction is driven to completion, which greatly simplifies the subsequent purification stages. This methodology is scalable and aligns with the principles of green chemistry, offering a superior alternative to traditional chemical synthesis routes.
References
-
Codexis, Inc. (n.d.). Codex® KRED Screening Kit Protocol, 250 mg. Retrieved from Cloudfront.net.[10]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.[11]
- Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions From a Chemist's Perspective.
-
BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods. BenchChem Application Notes.[13]
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. (2018). PLoS ONE, 13(12), e0207223.[12]
- Chen, X., Liu, Z.-Q., et al. (2020). α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases.
-
Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. (2021). Catalysis Science & Technology, 11, 7694-7704.[16]
- Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac.
-
Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3843-3853.[9]
-
Deprotection of different N-Boc-compounds. (n.d.). ResearchGate.[17]
-
4-Chlorophenacyl bromide. (n.d.). Chem-Impex.[18]
-
Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.[7]
-
2-Amino-1-(4-chlorophenyl)ethanone, HCl (CAS# 5467-71-0). (n.d.). Angene Chemical.[5]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.[8]
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride. (n.d.). MySkinRecipes.[6]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate.[19]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(4), 213-223.[15]
-
Chiral HPLC Separations. (n.d.). Phenomenex.[14]
- Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. (2018).
- 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4. (n.d.). Benchchem.
-
Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. (2018). Organic & Biomolecular Chemistry, 16, 8444-8455.[20]
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-348.
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (2008). Angewandte Chemie International Edition, 47(48), 9315-9317.[21]
-
Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
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Chiral resolution of racemic 2-Amino-2-(4-chlorophenyl)ethanol
An Application Guide to the Diastereomeric Salt Crystallization of Racemic 2-Amino-2-(4-chlorophenyl)ethanol
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Chemistry
2-Amino-2-(4-chlorophenyl)ethanol is a chiral phenylethanolamine that serves as a pivotal structural motif and versatile building block in medicinal and synthetic chemistry.[1] Its enantiomers are valuable precursors for more complex, biologically active molecules, including pharmaceutical intermediates.[1][2] In drug development, the stereochemistry of a molecule is of paramount importance, as individual enantiomers of a racemic drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[3][4] Therefore, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical process.[4]
This application note provides a detailed protocol and the underlying scientific principles for the chiral resolution of racemic 2-Amino-2-(4-chlorophenyl)ethanol. The primary method detailed is diastereomeric salt crystallization, a robust and scalable technique that remains one of the most effective methods for separating enantiomers in both laboratory and industrial settings.[5]
Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational challenge in separating enantiomers is that they possess identical physical properties, such as melting point and solubility, making direct separation by standard techniques like crystallization or distillation impossible.[4] The strategy of diastereomeric salt formation circumvents this by converting the pair of enantiomers into a pair of diastereomers.[3][6][7]
-
Conversion to Diastereomers: The racemic 2-Amino-2-(4-chlorophenyl)ethanol, a chiral base, is reacted with a single, pure enantiomer of a chiral acid (known as a chiral resolving agent). This acid-base reaction forms two diastereomeric salts.
-
Different Physical Properties: Unlike enantiomers, diastereomers are not mirror images of each other and consequently have distinct physical properties, most critically, different solubilities in a specific solvent.[3][4]
-
Separation by Fractional Crystallization: This difference in solubility allows the less soluble diastereomeric salt to preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[3][8]
-
Liberation of the Pure Enantiomer: Once the less soluble diastereomeric salt is isolated and purified, the chiral resolving agent is removed by a simple chemical reaction (e.g., neutralization), yielding the desired, enantiomerically pure amino alcohol.[7]
This entire workflow is a testament to leveraging fundamental principles of stereochemistry to achieve a practical and efficient separation.
Workflow for Chiral Resolution
The following diagram illustrates the high-level workflow for the resolution process, from the initial racemic mixture to the final, purified enantiomer.
Caption: Overall workflow of chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
This section details the step-by-step methodology. As a senior scientist, it is imperative to understand that the choice of resolving agent and solvent often requires empirical screening to optimize yield and enantiomeric purity.[7][9] For this guide, we will use (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA), a common and effective resolving agent for chiral amines.
PART A: Formation and Isolation of the Diastereomeric Salt
Rationale: This phase is designed to exploit the solubility differences between the two diastereomeric salts. The choice of solvent is critical; it must be one in which both salts are soluble at elevated temperatures but show a significant solubility difference upon cooling. Alcohols like methanol or ethanol are common starting points.
Protocol:
-
Dissolution of Racemic Amine: In a suitable flask, dissolve 1.0 molar equivalent of racemic 2-Amino-2-(4-chlorophenyl)ethanol in a minimal amount of warm methanol (e.g., ~5-10 mL per gram of amine). Stir until fully dissolved.
-
Preparation of Resolving Agent Solution: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-DBTA in warm methanol.
-
Scientist's Note: Starting with 0.5 equivalents of the resolving agent can sometimes lead to a higher purity of the initially precipitated salt, as per the Pope and Peachey method.[10] However, using a full equivalent is also common. The optimal stoichiometry should be determined experimentally.
-
-
Formation of Diastereomeric Salts: Slowly add the (+)-DBTA solution to the stirred amine solution. The mixture may become cloudy as the salts begin to form.
-
Crystallization: Gently heat the combined solution until it becomes clear. Then, allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal growth, subsequent cooling in an ice bath (0-5°C) for several hours is recommended.[3]
-
Expert Tip: If crystallization does not initiate upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce nucleation.
-
-
Isolation of the Salt: Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small portion of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.[3] Dry the crystals under vacuum to a constant weight.
PART B: Liberation of the Enantiomerically Pure Amine
Rationale: This phase breaks the ionic bond of the purified diastereomeric salt to release the free amine. This is achieved by adding a base, which deprotonates the tartaric acid derivative, making it soluble in the aqueous phase, while the free amino alcohol can be extracted into an organic solvent.[3][11]
Protocol:
-
Dissolution of the Salt: Suspend the dried, purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Basification: Slowly add a 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution to the mixture while shaking. Continue adding the base until the aqueous layer is distinctly alkaline (pH > 10, check with pH paper). All solids should dissolve as the salt dissociates.
-
Extraction: Shake the separatory funnel vigorously to extract the liberated free amine into the organic layer. Allow the layers to separate, then drain the organic layer. Perform two additional extractions of the aqueous layer with the organic solvent to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them once with water, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Isolation of the Final Product: Remove the organic solvent using a rotary evaporator. The resulting solid or oil is the enantiomerically enriched 2-Amino-2-(4-chlorophenyl)ethanol.
-
Final Purification (Optional): If required, the enantiomer can be further purified by recrystallization from a suitable solvent system to achieve higher enantiomeric purity.
Analytical Validation: Confirming Enantiomeric Purity
Successful resolution must be confirmed by quantifying the enantiomeric composition of the final product. The most widely accepted and accurate method for this is Chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]
Principle of Chiral HPLC
Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. As the enantiomeric mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, causing one enantiomer to be retained longer than the other, resulting in their separation and elution at different retention times.[12][15]
Validation Workflow
Caption: Workflow for the determination of enantiomeric excess using Chiral HPLC.
Typical Chiral HPLC Parameters
The following table provides an example of typical conditions for the chiral separation of amino alcohols. Researchers must develop a specific method for the target analyte.
| Parameter | Recommended Condition/Value | Rationale |
| Analytical Method | Chiral HPLC | Provides high accuracy and resolution for quantifying enantiomers.[12][13] |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® IA/IB/IC) | These columns are versatile and highly effective for a broad range of compounds, including amino alcohols.[15][16][17] |
| Mobile Phase | Hexane/Ethanol/Diethylamine (DEA) | A common normal-phase system. The ratio of hexane to alcohol is adjusted to optimize resolution, while the basic additive (DEA) improves peak shape for basic analytes like amines.[15] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for achieving good separation efficiency. |
| Detector | UV (e.g., at 220 nm) | The chlorophenyl group provides strong UV absorbance for sensitive detection. |
| Retention Times | tR1, tR2 | Determined by injecting a racemic standard first to identify the peaks corresponding to each enantiomer.[12] |
References
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol. (2025). Benchchem.
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC - NIH.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. (2022). NIH.
- Rapid Optical Methods for Enantiomeric Excess Analysis. (n.d.). Accounts of Chemical Research.
- 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4. (n.d.). Benchchem.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (n.d.).
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (2025). Benchchem.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. (2022). SciSpace.
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Overcoming challenges in the purification of chiral amino alcohols. (2025). Benchchem.
- Chiral resolution. (n.d.). Wikipedia.
- (R)-2-Amino-2-(4-chlorophenyl)ethanol. (n.d.). MySkinRecipes.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.).
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). MDPI.
- Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (n.d.). MDPI.
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Application Notes & Protocols: (S)-2-Amino-2-(4-chlorophenyl)ethanol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Chiral Amino Alcohols
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. Chiral building blocks, therefore, are indispensable tools in the synthetic chemist's arsenal. (S)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable chiral amino alcohol that serves as a versatile precursor for a range of complex pharmaceutical intermediates.[1] Its defining features—a stereocenter bearing both an amino and a hydroxyl group, along with a 4-chlorophenyl moiety—provide a unique combination of reactivity and structural influence. The para-chloro substituent, in particular, modulates the molecule's lipophilicity and electronic properties, which can significantly impact the biological activity of the final drug product.[1]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical use of (S)-2-Amino-2-(4-chlorophenyl)ethanol in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, accessible format.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 191109-51-0 | [2] |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molar Mass | 171.62 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 149-151 °C | [2] |
| Solubility | Readily soluble in water, less soluble in organic solvents. | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C. | [2] |
Safety & Handling: (S)-2-Amino-2-(4-chlorophenyl)ethanol may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[2] All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of Chiral Oxazolidin-2-one Intermediates
A primary application of (S)-2-Amino-2-(4-chlorophenyl)ethanol is in the synthesis of chiral oxazolidin-2-ones. These heterocycles are not only crucial structural motifs in several APIs but also serve as valuable "Evans' auxiliaries" in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[3] The synthesis involves the cyclization of the amino alcohol with a phosgene equivalent.
Logical Workflow for Oxazolidin-2-one Synthesis
Caption: Workflow for the synthesis of a chiral oxazolidin-2-one.
Protocol 1: Synthesis of (S)-4-(4-chlorophenyl)oxazolidin-2-one
This protocol describes a common method for the cyclization of β-amino alcohols using triphosgene, a safer alternative to phosgene gas.[4]
Materials:
-
(S)-2-Amino-2-(4-chlorophenyl)ethanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-2-Amino-2-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution dropwise, maintaining the temperature at 0 °C.
-
Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition of the phosgene equivalent is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (S)-4-(4-chlorophenyl)oxazolidin-2-one.
Significance in Drug Synthesis
The resulting (S)-4-(4-chlorophenyl)oxazolidin-2-one is a key intermediate in the synthesis of several pharmaceuticals. For example, a structurally similar chiral oxazolidinone is a cornerstone in the synthesis of the anticoagulant drug Rivaroxaban (Xarelto®).[1][5] The oxazolidinone core provides the necessary stereochemical information for the subsequent synthetic steps, ultimately leading to the enantiomerically pure API.
Application II: N-Alkylation for the Synthesis of Substituted Amino Alcohols
The primary amine of (S)-2-Amino-2-(4-chlorophenyl)ethanol can be selectively alkylated to introduce various substituents, leading to a diverse range of intermediates. This transformation is fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.
Logical Workflow for N-Alkylation
Caption: Methodologies for the N-alkylation of amino alcohols.
Protocol 2: Reductive Amination for N-Benzylation
Reductive amination is a robust method for N-alkylation that avoids the potential for over-alkylation often seen with direct alkylation using alkyl halides.[6]
Materials:
-
(S)-2-Amino-2-(4-chlorophenyl)ethanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of (S)-2-Amino-2-(4-chlorophenyl)ethanol (1.0 eq) in methanol, add benzaldehyde (1.05 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. Causality: The acidic catalyst accelerates the dehydration step in imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, if using STAB in DCE, the reducing agent can be added directly to the mixture of the amine and aldehyde.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-benzylated product.
Conclusion
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a strategically important chiral building block in pharmaceutical synthesis. Its utility is prominently demonstrated in the stereoselective synthesis of chiral oxazolidin-2-ones, which are key intermediates for a variety of APIs, including the anticoagulant Rivaroxaban. Furthermore, the amino group provides a reactive handle for N-alkylation, allowing for the synthesis of a diverse array of substituted amino alcohol intermediates. The protocols outlined in these notes provide a robust foundation for the practical application of this versatile chiral synthon in drug discovery and development programs.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(7), 12470–12497. [Link]
-
de Figueiredo, R. M., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(11), 19846–19860. [Link]
-
Li, Z., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
Unichem Laboratories Ltd. (2015). An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. Indian Patent Application IN2013MU03123A. [Link]
-
ChemBK. (S)-2-aMino-2-(4-chlorophenyl)ethanol. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 31-69. [Link]
-
Ikemoto, T., Tokuda, O., & Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. [Link]
- Bayer Intellectual Property GMBH. (2015). Method for synthesizing Rivaroxaban intermediate and application of method.
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]
-
Xu, F., et al. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 87, 188. [Link]
-
Bertolasi, V., et al. (1998). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1, (22), 3731-3738. [Link]
-
Yaragorla, S., Tangellapally, R., & Arun, D. (2024). Hexafluoroisopropanol Promoted Ring‐Opening‐Cyclization of Donor–Acceptor Cyclopropanes with Primary Amines. European Journal of Organic Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-2-Amino-2-(4-chlorophenyl)ethanol in Asymmetric Synthesis: A Detailed Guide to its Application as a Chiral Auxiliary
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, enabling the diastereoselective formation of new stereocenters. These recoverable and often recyclable molecules temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product.
Among the pantheon of chiral auxiliaries, those derived from readily available amino alcohols have proven particularly versatile and effective. This guide focuses on (S)-2-amino-2-(4-chlorophenyl)ethanol, a valuable building block that can be transformed into a highly effective chiral auxiliary for a range of asymmetric transformations, including aldol reactions, alkylations, and Michael additions. The presence of the 4-chlorophenyl group can offer unique steric and electronic properties that influence the stereochemical course of reactions. This document provides a comprehensive overview of its synthesis, application, and the underlying principles that govern its efficacy, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
From Amino Alcohol to Powerful Controller: Synthesis of the Chiral Auxiliary
The journey from the chiral amino alcohol to a functional chiral auxiliary begins with its cyclization to form an oxazolidinone. This heterocyclic scaffold, famously championed by Evans, provides a rigid framework that effectively shields one face of the enolate derived from a subsequently attached acyl group, thereby directing the approach of electrophiles.
The synthesis of (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one from (S)-2-amino-2-(4-chlorophenyl)ethanol is a straightforward process. A common and effective method involves the reaction of the amino alcohol with a carbonylating agent, such as diethyl carbonate, in the presence of a base.[1]
Protocol 1: Synthesis of (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
Materials:
-
(S)-2-Amino-2-(4-chlorophenyl)ethanol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Methanol
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-2-amino-2-(4-chlorophenyl)ethanol (1.0 eq.), diethyl carbonate (2.0-3.0 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 135°C and maintain this temperature for 2.5-3 hours, during which ethanol will distill off.
-
Cool the reaction mixture to room temperature and add methanol to dissolve the product.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Add isopropanol to the residue to induce crystallization of the product.
-
Collect the crystalline (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemical integrity can be confirmed by chiral HPLC or by comparing the optical rotation to literature values of analogous compounds.
Attaching the Substrate: N-Acylation of the Chiral Auxiliary
With the chiral auxiliary in hand, the next step is to attach the substrate of interest via N-acylation. A robust and practical one-pot method for the N-acylation of oxazolidinones directly with carboxylic acids has been developed, avoiding the need to prepare highly reactive acid chlorides or anhydrides separately.[2] This method utilizes pivaloyl chloride to generate a mixed anhydride in situ, which then readily acylates the oxazolidinone.
Protocol 2: N-Propionylation of (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
Materials:
-
(S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
-
Propionic acid
-
Pivaloyl chloride
-
Triethylamine
-
Toluene
-
2 N Hydrochloric acid
-
5% Aqueous sodium carbonate
-
Brine
Procedure:
-
To a solution of (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one (1.0 eq.) and propionic acid (2.0 eq.) in toluene, add triethylamine (4.0 eq.).
-
Heat the mixture to 80°C to obtain a clear solution.
-
Slowly add a solution of pivaloyl chloride (2.0 eq.) in toluene, maintaining the internal temperature at 80°C.
-
After the addition is complete, increase the temperature to 110°C and stir the reaction for 14 hours.
-
Cool the reaction mixture to room temperature and wash sequentially with 2 N hydrochloric acid, 5% aqueous sodium carbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford N-propionyl-(S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one.
Expected Yield: 80-90%
Application in Asymmetric Synthesis: The Evans Aldol Reaction
The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction proceeds through a Zimmerman-Traxler-type six-membered ring transition state, where the stereochemistry of the chiral auxiliary dictates the facial selectivity of the enolate addition to the aldehyde.[3] The use of a boron enolate generally leads to the formation of the syn-aldol product with high diastereoselectivity.
Caption: Mechanism of the Evans Asymmetric Aldol Reaction.
Protocol 3: Asymmetric Aldol Reaction with Isobutyraldehyde
Materials:
-
N-propionyl-(S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (or Diisopropylethylamine)
-
Isobutyraldehyde
-
Dichloromethane (anhydrous)
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve N-propionyl-(S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C and add triethylamine (1.2 eq.).
-
Slowly add dibutylboron triflate (1.1 eq.) and stir for 30 minutes at 0°C.
-
Cool the reaction mixture to -78°C and add freshly distilled isobutyraldehyde (1.5 eq.) dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the syn-aldol adduct.
Expected Diastereomeric Ratio (d.r.): >95:5
Expanding the Toolkit: Diastereoselective Alkylation and Michael Addition
Beyond aldol reactions, N-acylated oxazolidinones are excellent substrates for diastereoselective alkylations and Michael additions. In these reactions, the chiral auxiliary similarly controls the stereochemistry by directing the approach of the electrophile or the conjugate acceptor to the enolate.
Diastereoselective Alkylation
The enolate generated from the N-acylated auxiliary can be alkylated with a variety of electrophiles, such as alkyl halides, to generate a new stereocenter α to the carbonyl group. The stereochemical outcome is highly dependent on the formation of a chelated enolate, which presents one face for electrophilic attack.
Caption: Workflow for Asymmetric Alkylation.
Asymmetric Michael Addition
For Michael additions, an α,β-unsaturated acyl group is attached to the auxiliary. The resulting N-enoyl oxazolidinone can then react with nucleophiles, such as organocuprates, with high diastereoselectivity.[4][5] The chiral auxiliary directs the conjugate addition to one face of the double bond.
Liberating the Product and Recycling the Auxiliary: Cleavage Protocols
A key advantage of chiral auxiliary-based methods is the ability to cleave the auxiliary and recover it for reuse. The choice of cleavage reagent determines the functionality of the final chiral product.[6]
Protocol 4: Reductive Cleavage to a Chiral Alcohol
Materials:
-
N-acylated aldol or alkylation adduct
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Water
-
1 M Sodium hydroxide
Procedure:
-
Dissolve the N-acylated adduct (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add lithium borohydride (2.0-3.0 eq.) portion-wise.
-
Stir the reaction at 0°C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by 1 M sodium hydroxide.
-
Stir the mixture for 30 minutes, then extract with diethyl ether.
-
The organic layer contains the chiral alcohol, while the aqueous layer contains the recovered chiral auxiliary.
-
Separate the layers, and wash, dry, and concentrate the organic layer to isolate the chiral alcohol.
-
The aqueous layer can be acidified and extracted to recover the (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one.
Other Cleavage Methods:
-
To Carboxylic Acid: Lithium hydroxide and hydrogen peroxide in a THF/water mixture.
-
To Aldehyde: Diisobutylaluminum hydride (DIBAL-H) at low temperature.
-
To Ester: Sodium methoxide in methanol for transesterification.
Quantitative Data Summary
The following table summarizes typical outcomes for asymmetric reactions using oxazolidinone auxiliaries analogous to (S)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one.
| Reaction Type | Substrate Example | Electrophile/Nucleophile | Typical Yield (%) | Typical Diastereoselectivity (d.r.) |
| Aldol Reaction | N-Propionyl Auxiliary | Isobutyraldehyde | 80-95 | >95:5 (syn) |
| Alkylation | N-Propionyl Auxiliary | Benzyl bromide | 85-95 | >95:5 |
| Michael Addition | N-Crotonyl Auxiliary | Organocuprate | 70-90 | >90:10 |
Conclusion: A Versatile Tool for Asymmetric Synthesis
(S)-2-Amino-2-(4-chlorophenyl)ethanol serves as a precursor to a highly effective chiral auxiliary for asymmetric synthesis. The derived oxazolidinone provides a robust platform for conducting highly diastereoselective aldol reactions, alkylations, and Michael additions. The protocols outlined in this guide, based on well-established methodologies for analogous systems, provide a clear pathway for researchers to employ this valuable tool in the synthesis of complex, enantiomerically enriched molecules. The straightforward synthesis of the auxiliary, its efficient application in key bond-forming reactions, and the ability to recover and recycle it underscore its utility and appeal in both academic and industrial research settings.
References
-
Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369–9372. [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids. The Journal of Organic Chemistry. [Link]
-
Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. Organic & Biomolecular Chemistry. [Link]
- A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.
Sources
- 1. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the oxidation of (S)-2-Amino-2-(4-chlorophenyl)ethanol
An Application Note for the Selective Oxidation of (S)-2-Amino-2-(4-chlorophenyl)ethanol to 2-Amino-1-(4-chlorophenyl)ethanone
Introduction
The selective oxidation of amino alcohols presents a significant challenge in organic synthesis due to the presence of two susceptible functional groups: the alcohol and the amine. The target molecule, 2-amino-1-(4-chlorophenyl)ethanone, is a valuable chiral building block in the development of pharmaceutical agents. Its synthesis from (S)-2-Amino-2-(4-chlorophenyl)ethanol requires a highly chemoselective oxidation of the secondary alcohol to a ketone without affecting the primary amine. Direct oxidation is often complicated by side reactions, including oxidation of the amine or carbon-carbon bond cleavage.[1]
This application note provides detailed protocols for two robust strategies to achieve this transformation:
-
Strategy A: Direct Chemoselective Catalytic Oxidation. This modern approach utilizes a catalyst system specifically designed to differentiate between the alcohol and the amine, enabling a direct conversion in a single step. We will focus on a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) based system.[2]
-
Strategy B: A Protection-Oxidation-Deprotection Sequence. This classic and highly reliable three-step method involves masking the reactive amine with a protecting group, performing the oxidation on the now-differentiated substrate, and subsequently removing the protecting group. We will detail a protocol using a tert-butyloxycarbonyl (Boc) protecting group and the Dess-Martin periodinane (DMP) oxidant.[3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering both the practical steps and the scientific rationale behind them to ensure reproducible and high-yielding results.
Strategic Considerations: A Comparative Overview
The choice between direct oxidation and a protection-based strategy depends on factors such as scale, substrate sensitivity, available reagents, and desired purity. The direct method is more atom-economical, while the protection sequence is often more general and less prone to substrate-specific failures.
Caption: Comparative workflow of Strategy A (Direct Oxidation) versus Strategy B (Protection-Oxidation-Deprotection).
Strategy A: Direct Aerobic Oxidation using a TEMPO/Copper Catalyst
This protocol leverages a catalyst system composed of 2-azaadamantane N-oxyl (AZADO), a highly active TEMPO derivative, and a copper(I) salt.[1] This system demonstrates remarkable chemoselectivity, preferentially oxidizing the alcohol in the presence of an unprotected amine using air as the terminal oxidant, making it a green and efficient method.
Principle and Rationale
The catalytic cycle involves the oxidation of the Cu(I) species and the nitroxyl radical. The resulting N-oxoammonium ion is the active oxidant that abstracts a hydride from the alcohol, forming the ketone. The amine's basicity and coordination to the copper center may play a role in directing the catalyst's activity towards the nearby hydroxyl group, enhancing selectivity. This method avoids stoichiometric amounts of hazardous oxidants and operates under mild, ambient conditions.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| (S)-2-Amino-2-(4-chlorophenyl)ethanol | >98% enantiopurity | Sigma-Aldrich | Starting Material |
| 2-Azaadamantane N-oxyl (AZADO) | >97% | Sigma-Aldrich | Catalyst |
| Copper(I) bromide (CuBr) | >98% | Sigma-Aldrich | Co-catalyst |
| 2,2'-Bipyridine (bpy) | >99% | Sigma-Aldrich | Ligand |
| N,N-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich | Base/Co-catalyst |
| Acetonitrile (CH₃CN) | Anhydrous, ACS | Fisher Chemical | Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | Lab Prepared | Aqueous wash |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Flash Chromatography |
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-2-(4-chlorophenyl)ethanol (1.72 g, 10.0 mmol, 1.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve copper(I) bromide (72 mg, 0.5 mmol, 0.05 equiv.), 2,2'-bipyridine (78 mg, 0.5 mmol, 0.05 equiv.), AZADO (15 mg, 0.1 mmol, 0.01 equiv.), and DMAP (61 mg, 0.5 mmol, 0.05 equiv.) in 40 mL of anhydrous acetonitrile.
-
Initiation: Add the catalyst solution to the flask containing the starting material. The flask is left open to the atmosphere (or a balloon of air can be attached) and stirred vigorously at room temperature (20-25 °C).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate/Hexanes as the eluent. The starting material and product should be visualized using a UV lamp and/or potassium permanganate stain. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous NaHCO₃ and 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure 2-amino-1-(4-chlorophenyl)ethanone.
Strategy B: Protection, DMP Oxidation, and Deprotection
This robust, three-step sequence provides excellent control and is often the method of choice for complex molecules or when direct oxidation fails. The amine is first protected as a Boc-carbamate, which is stable to the subsequent oxidation conditions.[4][5] The oxidation is performed with Dess-Martin Periodinane (DMP), a mild and highly efficient reagent for converting alcohols to ketones at room temperature with minimal side products and epimerization.[3][6]
Part 3.1: N-Boc Protection of the Amine
-
Dissolve (S)-2-Amino-2-(4-chlorophenyl)ethanol (1.72 g, 10.0 mmol) in 50 mL of Dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) followed by Di-tert-butyl dicarbonate (Boc₂O) (2.4 g, 11.0 mmol, 1.1 equiv.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO₃ (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino alcohol, which is often pure enough to proceed without further purification.
Part 3.2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine(V) reagent that acts as a mild oxidant. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center. A base (either intrinsic from the acetate or an added non-nucleophilic base) facilitates the deprotonation of the α-carbon, leading to the collapse of the intermediate and formation of the ketone.[7] The reaction is performed under neutral, anhydrous conditions at room temperature, which helps preserve the stereochemical integrity of the adjacent chiral center.[3]
Caption: Workflow for the Dess-Martin periodinane oxidation of the N-Boc protected amino alcohol.
| Reagent/Material | Grade | Supplier Example | Purpose |
| N-Boc-(S)-2-amino-2-(4-chlorophenyl)ethanol | - | From Part 3.1 | Starting Material |
| Dess-Martin Periodinane (DMP) | >97% | Sigma-Aldrich | Oxidizing Agent |
| Dichloromethane (DCM) | Anhydrous, ACS | Fisher Chemical | Solvent |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals | Buffer / Base |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | EMD Millipore | Quenching Agent |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals | Extraction Solvent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Flash Chromatography |
-
Reaction Setup: To a flask containing the crude N-Boc protected amino alcohol (~10.0 mmol) from the previous step, add 80 mL of anhydrous DCM and sodium bicarbonate (2.52 g, 30.0 mmol, 3.0 equiv.).
-
Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. Add Dess-Martin periodinane (5.09 g, 12.0 mmol, 1.2 equiv.) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate/Hexanes) for the disappearance of the starting alcohol.
-
Quenching: Once complete, cool the reaction back to 0 °C and quench by the slow addition of 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the organic layer is clear.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ (1 x 40 mL) and brine (1 x 40 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography (silica gel, gradient elution with EtOAc in hexanes) to obtain the N-Boc protected amino ketone.
Part 3.3: N-Boc Deprotection
-
Dissolve the purified N-Boc protected amino ketone (~9.0 mmol) in 20 mL of DCM or Dioxane.
-
Add 20 mL of 4M HCl in Dioxane or a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.
-
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure. If the product is the hydrochloride salt, it may precipitate and can be collected by filtration or triturated with diethyl ether. If TFA was used, an aqueous basic workup may be required to obtain the free amine.
Analytical Monitoring and Characterization
Consistent and accurate analysis is key to a successful synthesis.
-
Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A typical mobile phase is 30-50% ethyl acetate in hexanes. Staining with potassium permanganate is effective for visualizing the alcohol (which reacts quickly) and the ketone.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Successful oxidation is confirmed by the disappearance of the alcohol C-H proton signal (a multiplet around δ 4.8-5.0 ppm) and the appearance of new methylene protons adjacent to the ketone (two doublets of doublets or an AB quartet around δ 4.3-4.5 ppm).
-
¹³C NMR: The alcohol carbon signal (around δ 75 ppm) will disappear, and a new ketone carbonyl signal will appear downfield (around δ 195-200 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The expected [M+H]⁺ for 2-amino-1-(4-chlorophenyl)ethanone is m/z 170.04.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm that the stereochemical integrity of the α-carbon has been maintained throughout the reaction sequence.
Comparative Summary of Strategies
| Parameter | Strategy A: Direct Aerobic Oxidation | Strategy B: Protection/DMP Oxidation/Deprotection |
| Number of Steps | 1 | 3 |
| Typical Overall Yield | 75-90% | 70-85% |
| Pros | Atom economical, fewer steps, uses air as oxidant (green). | Highly reliable, general applicability, mild conditions for oxidation. |
| Cons | Catalyst system can be expensive, may require optimization. | Generates more waste, requires additional reagents and time. |
| Key Reagent Hazards | Copper salts are toxic. | DMP is potentially explosive upon impact or heating.[6] TFA is highly corrosive. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Dess-Martin Periodinane (DMP): DMP is known to be potentially explosive under impact or when heated above 200 °C. Avoid grinding the solid or heating it excessively.[6]
-
Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic. Handle with care and dispose of waste according to institutional guidelines.
-
Quenching: The quenching of DMP and other oxidation reactions can be exothermic. Perform additions slowly and with cooling.
-
Byproducts: Swern oxidation (a potential alternative not detailed here) produces dimethyl sulfide, which has an extremely noxious and pervasive odor, and toxic carbon monoxide gas.[11][12] All glassware used in such reactions should be quenched with bleach to oxidize the sulfide.[11]
References
-
Wikipedia. (2023). Dess–Martin periodinane. In Wikipedia. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Fiveable. Retrieved from [Link]
-
Steves, J. E., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 46(11), 2543-2553. Retrieved from [Link]
-
ResearchGate. (n.d.). Dess–Martin periodinane oxidation. Request PDF. Retrieved from [Link]
-
University of Louisville. (1941). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]
-
MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Retrieved from [Link]
-
Wipf Group. (2007). Alcohol Oxidations. University of Pittsburgh. Retrieved from [Link]
-
Organic Reactions. (2004). TEMPO-Mediated Oxidations. Retrieved from [Link]
-
Iwabuchi, Y., et al. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. Angewandte Chemie International Edition, 53(12), 3242-3245. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Explained. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals [Video]. YouTube. Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
Kumar, A., Dogra, K., & Dhar, B. B. (2025). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers. Retrieved from [Link]
-
RSC Publishing. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Chem-Station. (2014). Swern Oxidation. Chem-Station Int. Ed. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2015). SAFETY DATA SHEET: AMINO ALCOHOL 2A. Retrieved from [Link]
- Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
-
PubMed. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Retrieved from [Link]
-
National Institutes of Health. (2013). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC. Retrieved from [Link]
-
LCGC International. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. Retrieved from [Link]
-
Semantics Scholar. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Retrieved from [Link]
-
ChemBK. (2024). (S)-2-aMino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]
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Application Note: Chiral Derivatization of the Amino Group in (S)-2-Amino-2-(4-chlorophenyl)ethanol for Chromatographic Analysis
Abstract: This technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group in (S)-2-Amino-2-(4-chlorophenyl)ethanol. This chiral amino alcohol is a critical building block in pharmaceutical synthesis, making its enantiomeric purity and quantification essential.[1] Derivatization is a key strategy for enhancing analytical detection and enabling the chromatographic separation of enantiomers.[2] This document outlines three robust methods: diastereomer formation using Marfey's reagent for separation on standard achiral columns, high-sensitivity fluorescence labeling with o-Phthaldialdehyde (OPA) and a chiral thiol, and fluorescence tagging with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for analysis on a chiral stationary phase. Each section provides the underlying chemical principles, step-by-step protocols, and expert insights into the advantages and considerations for each technique.
Introduction and Core Principles
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a vital chiral intermediate in medicinal and synthetic chemistry. Its structure, featuring a phenylethanolamine scaffold with a para-chloro substituent, provides reactive sites for creating more complex therapeutic agents.[1] The stereochemistry at the chiral center is often crucial for biological activity, necessitating precise analytical methods to determine enantiomeric purity.[1]
Direct analysis of enantiomers can be challenging. Many standard analytical techniques, like High-Performance Liquid Chromatography (HPLC) with achiral columns, cannot distinguish between them. Chemical derivatization overcomes this by converting the enantiomeric pair into a pair of diastereomers.[3] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated and quantified using conventional achiral chromatography.[3]
This guide details protocols for derivatizing the primary amino group of (S)-2-Amino-2-(4-chlorophenyl)ethanol to facilitate its analysis.
Logical Workflow: Chiral Derivatization for HPLC Analysis
Figure 1: General workflow for indirect chiral analysis via derivatization.
Protocol 1: Diastereomeric Analysis with Marfey's Reagent (FDAA)
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective CDA for the resolution of chiral amines and amino acids.[4][5][6] The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine of the analyte displaces the fluorine atom on the dinitrophenyl ring.[7] This reaction is stoichiometric and occurs without racemization under mild alkaline conditions.[7] The resulting diastereomers incorporate a strong UV chromophore (the dinitrophenyl group), allowing for sensitive detection by HPLC-UV.[7]
Reaction Mechanism:
Figure 2: Derivatization of a primary amine with Marfey's Reagent.
Experimental Protocol
-
Reagent Preparation:
-
Analyte Solution: Prepare a ~1 mg/mL stock solution of (S)-2-Amino-2-(4-chlorophenyl)ethanol in water or a suitable organic solvent like methanol.
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone. This solution should be prepared fresh.
-
Buffer: Prepare a 1 M sodium bicarbonate (NaHCO₃) solution in water.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of the analyte solution, 100 µL of the 1% Marfey's reagent solution, and 20 µL of 1 M NaHCO₃.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture in a water bath or heating block at 40°C for 1 hour.[7]
-
After incubation, cool the reaction to room temperature.
-
Quench the reaction by adding 10 µL of 2 M HCl. This neutralizes the base and stops the reaction.
-
Dilute the sample with the HPLC mobile phase (e.g., add 820 µL) to a final volume of 1 mL before injection.
-
-
HPLC Analysis:
-
The resulting diastereomers can be separated on a standard reversed-phase C18 column.
-
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 340 nm |
| Injection Vol. | 20 µL |
Trustworthiness Note: It is critical to run a blank reaction (without the analyte) to identify any peaks originating from the hydrolysis of Marfey's reagent. The elution order of the diastereomers should be confirmed by derivatizing and analyzing standards of both the (S)- and (R)-enantiomers if available.
Protocol 2: High-Sensitivity Analysis with OPA and N-Acetyl-L-Cysteine (NAC)
o-Phthaldialdehyde (OPA) is a classic derivatization agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[8][9] The reaction is extremely fast, often completing in under a minute at room temperature.[8][9] By using a chiral thiol, such as N-acetyl-L-cysteine (NAC), diastereomeric products are formed, which can be resolved on an achiral column. This method is ideal for trace-level analysis due to the exceptional sensitivity afforded by fluorescence detection.
Reaction Mechanism:
Figure 4: Derivatization of a primary amine with FMOC-Cl.
Experimental Protocol
-
Reagent Preparation:
-
Analyte Solution: Prepare a stock solution of the analyte in 0.1 M HCl and dilute as needed.
-
Borate Buffer: Prepare a 0.5 M borate buffer and adjust the pH to 8.5.
-
FMOC-Cl Solution: Prepare a 15 mM solution of FMOC-Cl in acetone. This solution should be prepared fresh.
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the analyte solution with 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately for 30 seconds.
-
Let the reaction proceed at room temperature for 10 minutes.
-
To remove the excess, unreacted FMOC-Cl which can interfere with chromatography, add 500 µL of hexane and vortex for 30 seconds.
-
Allow the layers to separate. The aqueous (lower) layer contains the derivatized analyte. Carefully extract the aqueous layer for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Separation is performed on a polysaccharide-based chiral stationary phase. These columns are broadly selective for a wide range of chiral compounds. [10]
Parameter Condition HPLC System HPLC with Fluorescence Detector (FLD) Column Chiralpak® IA or similar amylose-based CSP, 4.6 x 250 mm, 5 µm Mobile Phase Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) Mode Isocratic, Normal Phase Flow Rate 0.8 mL/min Column Temp. 25°C Detection FLD: Excitation = 265 nm, Emission = 315 nm | Injection Vol. | 10 µL |
-
Authoritative Note: The choice of CSP is critical. Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are highly effective for separating a wide variety of enantiomers, including FMOC-derivatized amines. [10][11]Screening different CSPs may be necessary to achieve optimal resolution.
Summary and Method Comparison
| Feature | Marfey's Reagent (FDAA) | OPA / Chiral Thiol (NAC) | FMOC-Cl |
| Principle | Forms Diastereomers | Forms Diastereomers | Achiral Tagging |
| HPLC Column | Achiral (e.g., C18) | Achiral (e.g., C18) | Chiral (CSP) |
| Detection | UV (340 nm) | Fluorescence (Ex:340/Em:450) | Fluorescence (Ex:265/Em:315) |
| Sensitivity | Moderate (µg/mL to ng/mL) | Very High (pg/mL) | High (ng/mL to pg/mL) |
| Reaction Speed | Slow (60 min at 40°C) | Very Fast (< 1 min at RT) | Fast (10 min at RT) |
| Derivative Stability | High | Low to Moderate | High |
| Key Advantage | Robust, well-established | Exceptional sensitivity | Stable derivative, high sensitivity |
| Key Consideration | Reagent-related interferences | Derivative instability | Requires expensive chiral column |
Conclusion
The derivatization of the primary amino group of (S)-2-Amino-2-(4-chlorophenyl)ethanol is a versatile and powerful strategy for its analytical determination. The choice of method depends on the specific requirements of the analysis. Marfey's reagent offers a robust and reliable method for determining enantiomeric purity with standard HPLC-UV equipment. The OPA/NAC method provides unparalleled sensitivity for trace-level quantification, albeit with considerations for derivative stability. Finally, FMOC-Cl derivatization, when paired with a chiral stationary phase, delivers a highly sensitive and rugged method suitable for complex matrices. These protocols provide a solid foundation for researchers, scientists, and drug development professionals to accurately characterize this important chiral building block.
References
- Bhushan, R. Marfey's reagent for chiral amino acid analysis: a review. PubMed.
- 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4. Benchchem.
- Marfey's reagent for chiral amino acid analysis. Ovid.
- Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed.
- Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
- Chiral deriv
- Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
- Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. PubMed.
- HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA)
- HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Unknown Source.
- The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Ch. Unknown Source.
- HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization.
- The derivatization scheme of alkyl amines with FMOC-Cl.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform
- Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI.
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. PMC - NIH.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
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Determining Enantiomeric Excess of 2-Amino-2-(4-chlorophenyl)ethanol: A Chiral HPLC Application Note
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development and synthetic chemistry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. 2-Amino-2-(4-chlorophenyl)ethanol is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its phenylethanolamine scaffold is a recurring motif in biologically active compounds. The precise control and accurate measurement of its enantiomeric composition are not merely academic exercises but regulatory and safety imperatives. An accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules.
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess of 2-Amino-2-(4-chlorophenyl)ethanol. The narrative is structured to guide researchers, scientists, and drug development professionals through the method's principles, practical execution, and data interpretation, ensuring both scientific rigor and practical applicability.
The Challenge of Chiral Separation
Separating enantiomers is a non-trivial analytical challenge. Due to their identical physical properties in an achiral environment, standard chromatographic techniques are ineffective. Chiral chromatography, particularly HPLC utilizing Chiral Stationary Phases (CSPs), has emerged as the most powerful and versatile tool for this purpose. CSPs create a chiral environment within the column, leading to differential interactions with each enantiomer and, consequently, different retention times, allowing for their separation and quantification.
Methodology: A Mechanistic Approach to Enantioseparation
The selection of an appropriate CSP is the cornerstone of a successful chiral separation. For amino alcohols like 2-Amino-2-(4-chlorophenyl)ethanol, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities. These CSPs, often coated or immobilized on a silica support, form helical polymer chains with chiral grooves. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.
For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is chosen. The carbamate groups on the cellulose backbone provide sites for hydrogen bonding with the amino and hydroxyl groups of the analyte. The phenyl rings offer opportunities for π-π stacking interactions with the chlorophenyl ring of the analyte. The subtle differences in how the (R)- and (S)-enantiomers fit into the chiral grooves of the CSP lead to a difference in their retention times.
Visualizing the Workflow
The overall process, from sample preparation to data analysis, follows a systematic and logical progression to ensure reproducibility and accuracy.
Troubleshooting & Optimization
Troubleshooting low yield in (S)-2-Amino-2-(4-chlorophenyl)ethanol synthesis
Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical chiral building block. By understanding the causality behind experimental choices, you can effectively troubleshoot low yields, poor enantioselectivity, and purification difficulties.
Introduction
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a stereocenter and multiple functional groups, presents unique synthetic challenges.[1] Achieving high yield and enantiomeric purity is paramount for its application in drug development. This guide provides a structured approach to troubleshooting common synthetic routes, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (S)-2-Amino-2-(4-chlorophenyl)ethanol? A1: The primary retrosynthetic disconnections lead to two popular strategies:
-
Asymmetric Reduction: The enantioselective reduction of a prochiral ketone, typically a protected 2-amino-1-(4-chlorophenyl)ethanone derivative. The Corey-Bakshi-Shibata (CBS) reduction is a benchmark method for this transformation.[2][3][4]
-
Epoxide Ring-Opening: The regioselective ring-opening of an enantiomerically pure epoxide, (S)-4-chlorostyrene oxide, with an amine source like ammonia.[5][6][7]
Q2: My overall yield is consistently low. What general areas should I investigate first? A2: Low yield is a multifactorial problem. Systematically evaluate these key areas:
-
Reagent Quality & Stoichiometry: Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions like Grignard reagent formation or borane reductions.[8][9][10] Verify the accurate concentration of organometallic reagents via titration.[10]
-
Reaction Conditions: Temperature, reaction time, and mixing are critical. Side reactions can dominate if conditions are not optimized. For instance, prolonged heating during Grignard formation can lead to decomposition.[11]
-
Atmosphere Control: Many steps, particularly those involving organometallics or hydrides, require a strictly inert atmosphere (Nitrogen or Argon) to prevent quenching by oxygen or moisture.[11][12]
-
Work-up and Purification: Product can be lost during aqueous work-up (e.g., formation of emulsions) or inefficient purification. Optimize extraction solvents and chromatography conditions.
Q3: My enantiomeric excess (% ee) is poor. What are the likely causes? A3: Poor enantioselectivity points to issues with the chiral catalyst or reaction conditions that allow the background (non-catalyzed) reaction to compete. Key factors include:
-
Catalyst Integrity: For CBS reductions, the oxazaborolidine catalyst can degrade upon storage.[9][13] Using an in situ generated catalyst is often more reliable.[13][14]
-
Moisture: Water is detrimental to enantioselectivity in CBS reductions as it promotes a non-selective pathway.[8][9]
-
Temperature: Enantioselectivity is often highly temperature-dependent. Lower temperatures generally favor higher ee in CBS reductions.[9]
-
Starting Material Purity: The chiral purity of starting materials (e.g., the epoxide in a ring-opening strategy) directly dictates the maximum possible ee of the product.
Troubleshooting Guide 1: Asymmetric Reduction of Prochiral Ketones (CBS Reduction)
This route typically involves the reduction of a protected amino ketone, such as 2-(boc-amino)-1-(4-chlorophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is the premier method for achieving high enantioselectivity.[3][8][15]
Issue 1: Low Enantiomeric Excess (% ee)
Q: I'm performing a CBS reduction on my protected 2-amino-1-(4-chlorophenyl)ethanone, but the resulting alcohol has a low ee. How can I improve this?
A: Low enantioselectivity in a CBS reduction is a common but solvable problem. The root cause is almost always a competing, non-selective reduction pathway. Let's diagnose the possibilities.
Diagnostic Workflow
Caption: Troubleshooting workflow for low % ee in CBS reductions.
In-Depth Explanation:
-
The Role of Water: The CBS catalyst and the borane reducing agent are highly sensitive to moisture. Water reacts with borane to produce hydrogen gas and boric acid, effectively quenching the reagent. More critically, it can hydrolyze the catalyst and participate in a non-catalyzed, non-selective reduction of the ketone, which directly lowers the overall ee.[8][9]
-
Catalyst Integrity and In Situ Generation: Oxazaborolidine catalysts, especially when isolated and stored, can slowly degrade. This leads to low reproducibility between batches.[13] Generating the catalyst in situ just before the reduction by reacting the chiral amino alcohol precursor (like (S)-diphenylprolinol) with a borane source ensures the catalyst is fresh and active.[13][14]
-
Temperature Effects: The enantioselectivity of the CBS reduction arises from a highly organized, six-membered ring transition state between the catalyst-borane complex and the ketone.[2][8] Lower temperatures help to stabilize this transition state and increase the energy difference between the two diastereomeric transition states that lead to the (S) and (R) products, thus enhancing selectivity.[13]
Issue 2: Low or No Conversion of the Ketone
Q: My CBS reduction is clean (high ee), but the reaction stalls, leaving a significant amount of unreacted starting material. What's wrong?
A: Incomplete conversion, assuming enantioselectivity is good, typically points to an issue with the stoichiometric reducing agent (borane) or catalyst turnover.
Key Troubleshooting Steps:
-
Verify Borane Titer: Borane solutions (especially BH₃·THF) can degrade over time. Their concentration should be periodically checked via titration or by reacting a sample with water and measuring the hydrogen gas evolved. If the titer is low, an insufficient amount of hydride is being delivered.
-
Catalyst Loading: While the CBS reduction is catalytic, loading is crucial. Typical loadings range from 2-10 mol%.[16] If your substrate is particularly challenging or if trace impurities are present, increasing the catalyst loading to 10-15 mol% may improve conversion.
-
Order of Addition: The standard procedure involves complexing the catalyst with the borane source before adding the ketone.[8] This pre-formation is essential for establishing the catalytic cycle. Adding the ketone too early can lead to a direct, slow reduction by borane.
-
Substrate Inhibition: The product alcohol can sometimes coordinate to the catalyst, inhibiting turnover. While less common, if conversion stalls, allowing the reaction to stir for a longer period (12-24 hours) may be necessary.
Troubleshooting Guide 2: Synthesis via Epoxide Ring-Opening
This synthetic route involves reacting enantiopure (S)-4-chlorostyrene oxide with an amine source. The primary challenges are controlling regioselectivity and preventing side reactions.
Issue: Formation of Regioisomeric Byproduct
Q: I'm reacting (S)-4-chlorostyrene oxide with aqueous ammonia and getting a mixture of two products. My yield of the desired (S)-2-Amino-2-(4-chlorophenyl)ethanol is low. Why?
A: You are observing a classic regioselectivity problem in epoxide ring-opening. Ammonia can attack at either of the two carbons of the epoxide ring, leading to two different regioisomers.
Mechanistic Insight:
-
Product 1 (Desired): (S)-2-Amino-2-(4-chlorophenyl)ethanol results from the nucleophilic attack of ammonia at the benzylic carbon (C2) of the epoxide.
-
Product 2 (Byproduct): (S)-1-Amino-2-(4-chlorophenyl)ethanol results from the attack at the terminal, less sterically hindered carbon (C1).
Under neutral or basic conditions (like aqueous ammonia), the reaction tends to follow an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon.[17][18] This favors the formation of the undesired byproduct. While attack at the benzylic position also occurs, it's often not the major pathway without catalytic intervention.[17]
Caption: Regioselectivity in the ring-opening of 4-chlorostyrene oxide.
Solutions for Improving Regioselectivity:
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid catalyst (e.g., Yttrium(III) chloride, Scandium(III) chloride) can dramatically improve regioselectivity.[19] The Lewis acid coordinates to the epoxide oxygen, making the ring more susceptible to opening. This imparts more SN1-like character to the transition state, favoring nucleophilic attack at the more electronically stabilized benzylic carbon, which leads to the desired product.[19]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While protic solvents like ethanol or water are common, exploring aprotic conditions in conjunction with a catalyst may offer better control.
Issue: Over-alkylation and Dimerization
Q: Besides the regioisomer, I'm seeing higher molecular weight impurities in my mass spec analysis.
A: This is likely due to over-alkylation. The product, a primary amine, is itself a nucleophile and can react with another molecule of the starting epoxide.[20] This leads to the formation of secondary amines (dimers) and even tertiary amines, reducing the yield of the desired primary amine and complicating purification.
Mitigation Strategies:
-
Use a Large Excess of the Amine Source: To favor the reaction of the epoxide with the amine reagent rather than the amine product, use a large stoichiometric excess of the amine source. When using ammonia, this can be achieved by using concentrated aqueous ammonium hydroxide or a saturated solution of ammonia in an alcohol.[17]
-
Controlled Addition: Add the epoxide slowly to the solution of the amine source. This maintains a high concentration of the amine reagent relative to the epoxide throughout the reaction, minimizing the chance of the product amine reacting with the starting material.
Purification and Analysis
Issue: Difficulty in Separating Enantiomers or Regioisomers
Q: My final product is a mixture of enantiomers (from a racemic synthesis) or regioisomers. How can I purify the desired (S)-isomer?
A: Separating these closely related isomers requires specialized techniques.
| Method | Description | Best For | Key Considerations |
| Diastereomeric Salt Crystallization | The racemic amino alcohol is reacted with a chiral acid (e.g., L-(+)-tartaric acid, dibenzoyl-L-tartaric acid) to form two diastereomeric salts.[21][22] These salts have different physical properties, including solubility, allowing one to be selectively crystallized from a suitable solvent. The pure enantiomer is then recovered by basification. | Racemic mixtures | Requires screening of chiral resolving agents and crystallization solvents. The yield is theoretically limited to 50% unless the undesired enantiomer can be racemized and recycled.[22] |
| Chiral HPLC/SFC | Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate enantiomers.[21][23] | Both enantiomers and regioisomers | Can be costly and time-consuming for large-scale purification. Method development is required to find the right column and mobile phase for optimal separation.[24][25] Column fouling can be an issue.[24] |
| Standard Column Chromatography | Standard silica gel chromatography is generally effective for separating the desired amino alcohol from the regioisomeric byproduct due to differences in polarity. | Regioisomers | May not be effective for separating enantiomers without derivatization. Tailing can be an issue with amines on silica gel; adding a small amount of base (e.g., 0.5-1% triethylamine) to the eluent can improve peak shape. |
Key Experimental Protocols
Protocol 1: In Situ Generation of the CBS Catalyst
This protocol describes the preparation of the (S)-Me-CBS catalyst immediately prior to its use in an asymmetric reduction, enhancing reliability.[13][14]
-
Preparation: Rigorously dry all glassware under vacuum with a heat gun and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous THF as the solvent. Prepare a solution of (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (the precursor amino alcohol) in THF.
-
Catalyst Formation: To the stirred solution of the amino alcohol (1.0 eq) at 25 °C, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0-1.2 eq) dropwise.
-
Incubation: Stir the mixture at room temperature for 15-30 minutes. The formation of the oxazaborolidine ring is usually rapid. The resulting clear solution contains the active catalyst and is ready for the subsequent addition of the ketone substrate.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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Castro, A. J., Brain, D. K., Fisher, H. D., & Fuller, R. K. (1959). THE DIRECTION OF EPOXIDE RING OPENING IN THE REACTION OF STYRENE OXIDE WITH AMMONIA. The Journal of Organic Chemistry, 24(10), 1444–1446. [Link]
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Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
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Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. [Link]
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Das, B., & Chowdhury, D. R. (2022). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Organic Chemistry: An Indian Journal. [Link]
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ACS Publications. (n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Retrieved from [Link]
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ACS Publications. (n.d.). THE DIRECTION OF EPOXIDE RING OPENING IN THE REACTION OF STYRENE OXIDE WITH AMMONIA1. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: An Optimized in situ Procedure for the Oxazaborolidine Catalyzed Enantioselective Reduction of Prochiral Ketones. Retrieved from [Link]
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Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]
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Accounts of Chemical Research. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic ring-opening of styrene oxide with various amines. Retrieved from [Link]
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Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
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Chegg.com. (2022). Solved 4-chlorobenzaldehyde is our first reagent. Retrieved from [Link]
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ResearchGate. (2025). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chlorostyrene. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorostyrene oxide. Retrieved from [Link]
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ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-CHLOROSTYRENE. Retrieved from [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
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PMC - NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
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MDPI. (n.d.). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. Retrieved from [Link]
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Wikipedia. (n.d.). Styrene oxide. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]
-
PubMed Central. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from [Link]
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MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers.
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ResearchGate. (2025). THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY. Retrieved from [Link]
-
MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]
-
PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. Retrieved from [Link]
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PMC - PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
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Technical Support Center: Optimizing Asymmetric Hydrogenation of 2-Amino-1-(4-chlorophenyl)ethanone
Welcome to the technical support center for the asymmetric hydrogenation of 2-amino-1-(4-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the asymmetric hydrogenation of α-amino ketones like 2-amino-1-(4-chlorophenyl)ethanone?
A1: Ruthenium-based catalysts are frequently the systems of choice for the asymmetric hydrogenation of α-amino ketones.[1][2] Specifically, complexes of Ru(II) with chiral diphosphine ligands (e.g., BINAP, XylBINAP) and chiral 1,2-diamine ligands (e.g., DPEN, DAIPEN) have demonstrated high efficiency and enantioselectivity.[1][3] Iridium-based catalysts with P,N or P,N,N-ligands have also emerged as powerful alternatives, sometimes offering superior performance for specific substrates.[4][5] More recently, cobalt-based systems are being developed as a more sustainable alternative.[6] The choice of catalyst often depends on the specific substrate and desired enantiomer.
Q2: My reaction shows high conversion but very low enantioselectivity (ee). What is the likely cause?
A2: Low enantioselectivity with high conversion often points to issues with the chiral induction step rather than catalyst activity. Several factors could be at play:
-
Catalyst/Ligand Mismatch: The chosen chiral ligand may not be optimal for creating a sufficient energetic difference between the two diastereomeric transition states for this specific substrate.[7]
-
Presence of a Racemic Background Reaction: A non-enantioselective reduction pathway may be competing with the desired asymmetric one. This can be caused by impurities or an achiral catalyst species being formed.
-
Incorrect Base or Solvent: The base and solvent system is crucial for the activation of the catalyst and the substrate, and an inappropriate choice can negatively impact enantioselectivity.
-
Substrate Quality: Impurities in the 2-amino-1-(4-chlorophenyl)ethanone starting material can interfere with the chiral catalyst.
Q3: Is it necessary to protect the amine group of 2-amino-1-(4-chlorophenyl)ethanone before hydrogenation?
A3: While older methods often required N-protection to achieve high enantioselectivity, significant advances have been made in catalysts that can hydrogenate unprotected α-amino ketones directly with excellent results.[8] Modern Ru(II)-diamine and some Ir(I) catalyst systems are designed to tolerate the free amine, which can even participate in the catalytic cycle through coordination or hydrogen bonding.[6][9] This avoids additional protection and deprotection steps, improving the overall efficiency of the synthesis.[8]
Q4: Can I use asymmetric transfer hydrogenation (ATH) instead of high-pressure hydrogenation?
A4: Yes, asymmetric transfer hydrogenation (ATH) is a viable and often preferred alternative to using high-pressure hydrogen gas.[7] Common hydrogen donors for ATH include isopropanol or a formic acid/triethylamine mixture.[10][11] Ruthenium catalysts, particularly those of the Noyori-Ikariya type (e.g., RuCl[(S,S)-Teth-TsDpen]), have shown excellent performance in the ATH of unprotected α-amino ketones, providing high yields and enantioselectivities without the need for specialized high-pressure equipment.[8][12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the asymmetric hydrogenation of 2-amino-1-(4-chlorophenyl)ethanone.
Problem 1: Low Enantiomeric Excess (<90% ee)
Low enantioselectivity is a common hurdle. The key is to systematically evaluate the factors that control the stereochemical outcome of the reaction.
Logical Troubleshooting Workflow for Low ee
Caption: Troubleshooting workflow for low enantioselectivity.
Potential Causes and Solutions
-
Sub-Optimal Catalyst-Ligand Combination: The interaction between the chiral ligand and the substrate in the transition state dictates enantioselectivity.[7] The steric and electronic properties of the 4-chlorophenyl group and the amino group must be well-matched with the chiral pocket of the catalyst.
-
Protocol: Screen a panel of chiral ligands. For Ru-based systems, vary both the diphosphine and the diamine ligand. For instance, if (S)-BINAP/(S,S)-DPEN gives poor results, try (S)-XylBINAP/(S,S)-DPEN or other combinations.
Ligand Component Examples for Screening Rationale Chiral Diphosphine BINAP, Tol-BINAP, XylBINAP[1] Modifies the steric environment of the catalyst. XylBINAP has bulkier groups, which can enhance enantioselectivity.[1] Chiral Diamine DPEN, DAIPEN The diamine ligand is crucial for the bifunctional mechanism, involving hydrogen bonding with the substrate's carbonyl group.[9] Other Ligand Types P,N,N-tridentate ligands[4] Can offer a different coordination geometry and chiral environment, particularly with Ir or Co catalysts. -
-
Incorrect Solvent or Base: The solvent polarity and coordinating ability can influence the catalyst's conformation and the stability of the diastereomeric transition states. The base is often required to generate the active catalytic species.
-
Protocol:
-
Solvent Screening: Test a range of solvents. Protic solvents like methanol or isopropanol are commonly used and often participate in the reaction mechanism. Aprotic solvents like THF or DCM can also be effective.
-
Base Optimization: If using a base like t-BuOK, screen its concentration carefully. Typically, the base is used in catalytic amounts relative to the metal precursor. An excess can sometimes lead to side reactions or catalyst deactivation.[13]
-
-
-
Sub-Optimal Temperature or Pressure: Asymmetric hydrogenations are often sensitive to temperature. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the competing diastereomeric transition states. Hydrogen pressure affects the concentration of active hydride species.
-
Protocol:
-
Temperature Study: Run the reaction at a series of temperatures (e.g., 0 °C, 25 °C, 50 °C) and analyze the effect on both conversion and ee.
-
Pressure Study: Evaluate a range of hydrogen pressures (e.g., 5 atm, 20 atm, 50 atm). While higher pressure can increase the reaction rate, it may sometimes have a negative impact on enantioselectivity.
-
-
Problem 2: Low or Incomplete Conversion
Failure to reach full conversion can be due to catalyst deactivation, insufficient activity, or unfavorable reaction equilibria.
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes and Solutions
-
Poor Substrate Quality: The starting material, 2-amino-1-(4-chlorophenyl)ethanone, may contain impurities that act as catalyst poisons. Halide impurities, for instance, can be detrimental to many transition metal catalysts.
-
Protocol: Purify the starting material by recrystallization or column chromatography. Ensure its purity is >99% as determined by a suitable analytical method like HPLC or GC-MS.
-
-
Catalyst Deactivation or Insufficient Loading: The catalyst may be deactivated over the course of the reaction, or the initial amount may be too low for the desired transformation rate.
-
Protocol:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (S/C ratio from 1000:1 to 200:1) to see if conversion improves.
-
Ensure Inert Atmosphere: Perform the reaction under strictly anaerobic and anhydrous conditions. Oxygen can oxidize the phosphine ligands and deactivate the catalyst. Use degassed solvents and purge the reactor thoroughly with an inert gas (Argon or Nitrogen) before introducing hydrogen.
-
-
-
Unfavorable Reaction Conditions: The chosen temperature or pressure may be insufficient to drive the reaction to completion in a reasonable timeframe.
-
Protocol:
-
Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the effect on both conversion and enantioselectivity, as higher temperatures can sometimes reduce ee.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the rate of catalyst regeneration and can significantly improve conversion.[3]
-
-
| Parameter | Typical Starting Range | Optimization Range |
| Catalyst Loading (S/C) | 1000:1 | 2000:1 to 200:1 |
| Temperature (°C) | 25 - 40 | 0 - 80 |
| H₂ Pressure (atm) | 8 - 10 | 4 - 100[3] |
| Reaction Time (h) | 12 | 4 - 48 |
Problem 3: Formation of Side Products
The presence of unexpected impurities in the final product indicates that side reactions are occurring. For β-aminoketones, base-catalyzed elimination can be a potential issue.[13]
Potential Side Reactions
-
Elimination: The base used to activate the catalyst could potentially promote the elimination of the amino group to form an acrylophenone intermediate, which could then be hydrogenated to undesired products.[13]
-
Over-reduction: Although less common for this substrate, aggressive conditions could potentially lead to the reduction of the aromatic chloro-substituent (hydrodechlorination).
-
Racemization: The product amino alcohol could potentially racemize under harsh basic conditions, although this is generally not a major issue under typical hydrogenation conditions.
Solutions
-
Minimize Base Concentration: Use the minimum amount of base required for catalyst activation. Screen different, milder bases if elimination is observed.
-
Lower Reaction Temperature: Side reactions often have higher activation energies than the desired hydrogenation. Running the reaction at a lower temperature can suppress their formation.
-
Optimize Reaction Time: Monitor the reaction progress by HPLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts over extended periods.
By systematically addressing these potential issues, researchers can effectively optimize the reaction conditions for the asymmetric hydrogenation of 2-amino-1-(4-chlorophenyl)ethanone to achieve high conversion and excellent enantioselectivity.
References
- Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones.
- Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction.
- National Institutes of Health (NIH). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- ResearchGate. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Request PDF.
- Wikipedia. Enantioselective reduction of ketones.
- ETH Zurich. (2015). Asymmetric Hydrogenation.
- ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- ResearchGate. (2025). Asymmetric Hydrogenation of Pharmaceutically Interesting Substrates | Request PDF.
- ResearchGate. Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2....
- ResearchGate. Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction....
- ACS Publications. (2025). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols.
- ACS Publications. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities.
- ACS Publications. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones.
- PubMed. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use.
- Wikipedia. Asymmetric hydrogenation.
- PubMed. (2016). Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates.
- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
- PubMed. (2011). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media With Chiral Water-Soluble and Heterogenized Bifunctional Catalysts of the RhCp-type Ligand*.
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. scihorizon.com [scihorizon.com]
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- 10. researchgate.net [researchgate.net]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving enantioselectivity in the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol
Technical Support Center: (S)-2-Amino-2-(4-chlorophenyl)ethanol Synthesis
A Senior Application Scientist's Guide to Optimizing Enantioselectivity
Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol. This chiral amino alcohol is a valuable building block in pharmaceutical development, where enantiopurity is paramount for biological activity and safety. Achieving high enantiomeric excess (ee) during the asymmetric reduction of the prochiral precursor, 2-amino-4'-chloroacetophenone, is a common challenge for researchers.
This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently encountered issues. Drawing from established protocols and mechanistic insights, we will explore the critical parameters that govern the stereochemical outcome of this synthesis, empowering you to diagnose problems and systematically improve the enantioselectivity of your reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may encounter during the synthesis. The primary focus is on the Corey-Bakshi-Shibata (CBS) reduction, a widely used and reliable method for this transformation.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 2-amino-4'-chloroacetophenone is yielding the desired product, but the enantiomeric excess is consistently low (<85% ee). What are the primary causes and how can I improve this?
Answer: Low enantioselectivity is the most frequent challenge in this synthesis and can originate from several sources. A systematic approach is essential for diagnosis.
Potential Causes & Corrective Actions:
-
Non-Catalytic Background Reaction: A significant portion of the reduction may be occurring via a non-selective pathway, catalyzed by the borane reagent itself rather than the chiral catalyst complex.[1] This uncatalyzed reaction produces a racemic mixture of the alcohol, which erodes the overall ee.
-
Solution: Ensure the catalyst is active and the reaction conditions favor the catalytic pathway. Lowering the reaction temperature significantly slows the background reaction more than the catalyzed one. Adding the ketone substrate slowly to the mixture of catalyst and borane can also minimize the uncatalyzed reduction.
-
-
Catalyst Integrity and Activity: The chiral oxazaborolidine (CBS) catalyst is the heart of the reaction, and its purity and structural integrity are critical.[2] These catalysts can be sensitive to air and moisture, and their efficacy can diminish over time, especially if stored improperly.[3]
-
Solution: The most reliable method to ensure catalyst activity is to generate it in situ immediately before the reduction.[3][4] This involves reacting the corresponding chiral amino alcohol precursor (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) with a borane source in the reaction vessel just before adding the ketone.[5] If using a pre-formed catalyst, ensure it is from a reliable supplier and has been stored under an inert atmosphere.
-
-
Presence of Water: The CBS reduction is highly sensitive to moisture.[6] Water can react with the borane reducing agent and interfere with the catalyst complex, leading to drastically reduced enantioselectivity.
-
Solution: Employ rigorous anhydrous techniques. All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., freshly distilled or purchased anhydrous grade THF). All reagents should be handled under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: Temperature is a critical lever for controlling selectivity. Higher temperatures increase reaction rates but often at the expense of enantioselectivity, as the energy difference between the two diastereomeric transition states becomes less significant.
-
Solution: Perform the reaction at lower temperatures. Start at 0 °C and, if ee is still low, proceed to -20 °C, -40 °C, or even -78 °C. The optimal temperature will be a balance between an acceptable reaction time and the desired enantioselectivity.[4]
-
-
Incorrect Stoichiometry or Catalyst Loading: An insufficient amount of catalyst can allow the non-selective background reaction to dominate.[2]
-
Solution: While catalyst loading is typically kept low for efficiency (e.g., 5-10 mol%), increasing it slightly (e.g., to 15 mol%) can sometimes improve ee by favoring the catalyzed pathway.[7] Ensure the borane reagent is in slight excess relative to the ketone.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A general troubleshooting workflow for low enantioselectivity.
Issue 2: Inconsistent or Irreproducible Results
Question: I have successfully achieved high ee on one occasion, but I am struggling to reproduce the result. Why is this happening?
Answer: Irreproducibility often points to subtle variations in experimental conditions or reagent quality.
Potential Causes & Corrective Actions:
-
Aging of Reagents: The primary culprit is often the borane solution (e.g., BH₃·THF), which can degrade upon storage, leading to a lower effective concentration. The CBS catalyst itself, if purchased and stored, can also age and lose activity.[3]
-
Solution: Use a freshly opened bottle of borane solution or titrate the solution before use to determine its exact molarity. As mentioned previously, generating the CBS catalyst in situ from its stable amino alcohol precursor eliminates variability from catalyst degradation during storage.[4]
-
-
Variable Atmospheric Moisture: Day-to-day variations in ambient humidity can introduce different amounts of moisture into the reaction if anhydrous techniques are not sufficiently rigorous.
-
Solution: Standardize your procedure for drying glassware and handling reagents. Always use a well-maintained inert gas manifold and positive pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the CBS reduction that provides the enantioselectivity?
A1: The CBS reduction's selectivity stems from a highly organized, chair-like six-membered transition state.[5][6]
-
Catalyst Activation: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[6][8]
-
Ketone Coordination: The ketone substrate then coordinates to this now more Lewis-acidic endocyclic boron. It orients itself to minimize steric clash, placing its larger substituent (the 4-chlorophenylamino group) in a pseudo-equatorial position, away from the catalyst's bulky groups.[5]
-
Hydride Transfer: The activated hydride is delivered from the borane to one specific face of the ketone carbonyl, dictated by this stable geometric arrangement.
-
Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane intermediate is released, regenerating the catalyst for the next cycle.[5]
Catalytic Cycle of the CBS Reduction
Caption: Simplified catalytic cycle of the CBS reduction mechanism.
Q2: Are there viable alternative methods to the CBS reduction for synthesizing (S)-2-Amino-2-(4-chlorophenyl)ethanol?
A2: Yes, several other powerful asymmetric methods exist.
-
Asymmetric Transfer Hydrogenation (ATH): This method typically uses a Ruthenium(II) catalyst with a chiral diamine ligand, such as (S,S)-TsDPEN.[9] The hydrogen source is not H₂ gas but an easily handled organic molecule like a formic acid/triethylamine azeotrope or isopropanol. ATH is known for its operational simplicity and high efficiency, often providing excellent yields and enantioselectivities.[9][10]
-
Biocatalysis (Ketoreductases): Engineered ketoreductase (KRED) enzymes offer an environmentally friendly route.[11] These enzymes can exhibit near-perfect enantioselectivity (>99% ee) and operate in aqueous media under mild conditions. The main consideration is identifying a suitable KRED that is active and selective for the specific 2-amino-4'-chloroacetophenone substrate.
Q3: How is the enantiomeric excess (ee%) of the final product accurately determined?
A3: The ee% is determined by separating and quantifying the two enantiomers ((S) and (R)) of the product. The most common and reliable analytical techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method. A column with a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, causing them to elute at different retention times.[2] The relative area of the two peaks allows for precise calculation of the ee%.
-
Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used. The amino alcohol may require derivatization (e.g., acylation) to improve its volatility and separation on the column.[2]
Quantitative Data Summary
The following table provides a comparative overview of results for analogous asymmetric ketone reductions, demonstrating the high selectivities achievable with optimized methods.
| Method | Catalyst / Ligand | Reductant / H-Source | Temp. (°C) | Typical ee (%) | Reference |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | -20 to 0 | >95 | [8] |
| CBS Reduction | In situ from (S)-prolinol derivative | Borane | -78 to RT | 81-98 | [4] |
| ATH | Ru(II) / (S,S)-TsDPEN | HCOOH / NEt₃ | 28 | >98 | [9] |
| Biocatalysis | Ketoreductase (KRED) | Isopropanol (co-substrate) | 30 | >99 | [11] |
Experimental Protocols
Protocol 1: Optimized In Situ CBS Reduction
This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.
-
Setup: Under an inert atmosphere (Argon), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%) to an oven-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Catalyst Formation: Add 5 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. To this solution, add 1.0 M BH₃·THF solution (0.12 mL, 0.12 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Substrate Addition: In a separate flask, dissolve 2-amino-4'-chloroacetophenone (1.0 mmol) in 5 mL of anhydrous THF.
-
Reduction: To the catalyst solution, add an additional 1.0 M BH₃·THF solution (1.2 mL, 1.2 mmol). Then, add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 N HCl (10 mL) and stir for 30 minutes. Basify the aqueous layer with 2 N NaOH to pH > 10 and extract the product with ethyl acetate (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
This protocol is a representative procedure for an alternative synthesis route.[9]
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.012 mmol, 1.2 mol%). Add 5 mL of an anhydrous solvent (e.g., DCM or CH₃CN) and stir at room temperature for 30 minutes to form the active catalyst.
-
Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine to serve as the hydrogen source.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add a solution of 2-amino-4'-chloroacetophenone (1.0 mmol) in 5 mL of the same anhydrous solvent.
-
Initiation: Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Incubation: Stir the reaction mixture vigorously at 28-30 °C.
-
Monitoring & Workup: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours. Upon completion, quench with a saturated NaHCO₃ solution, extract with ethyl acetate, and proceed with standard workup, purification, and analysis as described in the CBS protocol.
References
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018).
- Troubleshooting guide for the synthesis of chiral alcohols. (n.d.). BenchChem.
- Recent Advance of Amino-acids and Their Derivatives as Chiral Ligands in Asymmetric Transfer Hydrogenation of Ketones. (2025).
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. (n.d.). BenchChem.
- Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobiliz
- Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. (2020).
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- Corey-Bakshi-Shib
- Application Notes: Enantioselective Synthesis of (S)-2-(4-Chlorophenyl)ethanol. (n.d.). BenchChem.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2025).
- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.
- Corey–Itsuno reduction. (n.d.). Wikipedia.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Royal Society of Chemistry.
- Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (2016).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iris.cnr.it [iris.cnr.it]
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Side reactions and byproducts in the Grignard synthesis of 2-Amino-2-(4-chlorophenyl)ethanol
Technical Support Center: Grignard Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol
Introduction: Welcome to the technical support center for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol via the Grignard reaction. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific organometallic transformation. In our experience, while the Grignard reaction is a powerful tool for C-C bond formation, its application to multifunctional substrates—particularly those containing acidic protons like amines—presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction outcomes.
Core Reaction Pathways: Desired Synthesis and Competing Side Reactions
The Grignard synthesis of 2-Amino-2-(4-chlorophenyl)ethanol is a nuanced process where the desired nucleophilic addition competes with several potential side reactions. Understanding these pathways is the first step toward effective troubleshooting and process optimization.
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My Grignard reaction fails to initiate. The ether solution doesn't become cloudy or reflux, even after adding the 4-chlorobromobenzene. What's wrong?
A1: This is a classic Grignard initiation problem, almost always stemming from two main causes: magnesium surface deactivation or the presence of moisture.
-
Probable Cause 1: Magnesium Oxide Layer. Magnesium turnings are invariably coated with a passivation layer of magnesium oxide (MgO), which prevents the organohalide from accessing the reactive metal surface.[1]
-
Solution: Magnesium Activation. The MgO layer must be disrupted. The most reliable method is to add a small crystal of iodine to the flask with the magnesium turnings before adding the solvent.[1][2][3] The iodine etches the metal surface, exposing fresh, reactive magnesium. Initiation is often indicated by the disappearance of the characteristic purple or brown iodine color.[1][4] Alternatively, a few drops of 1,2-dibromoethane can be used.[3] Mechanical activation by crushing the turnings with a glass rod (carefully!) can also be effective.[1][3]
-
-
Probable Cause 2: Trace Moisture. Grignard reagents are potent bases and are instantly destroyed by water.[5][6][7] Even microscopic amounts of water in your glassware, solvent, or starting materials can prevent the reaction from starting.[7][8]
-
Solution: Rigorous Anhydrous Technique. All glassware must be aggressively dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[3][6] Solvents must be strictly anhydrous; using a freshly opened bottle of anhydrous ether or, preferably, distilling from a drying agent like sodium/benzophenone is best practice.[6][9]
-
Q2: My reaction initiated, but the final yield is very low, and I've isolated a significant amount of chlorobenzene. What happened?
A2: The isolation of chlorobenzene is a definitive sign that your Grignard reagent formed but was subsequently quenched by an acidic proton source (protonolysis) before it could react with your aldehyde.
-
Probable Cause 1: Reaction with Water. As mentioned above, water will protonate the Grignard reagent to form the corresponding alkane (chlorobenzene in this case) and magnesium hydroxide salts.[5][6][7] This can happen if moisture is introduced at any stage before or during the reaction.
-
Solution: Maintain strict anhydrous conditions throughout the entire process, including the workup phase until you are intentionally quenching the reaction.
-
-
Probable Cause 2: Reaction with Acidic Protons on the Substrate. This is a critical and often overlooked issue for this specific synthesis. The target molecule contains a primary amine (-NH2), and the aldehyde intermediate has α-protons. Both are sufficiently acidic to be deprotonated by the strongly basic Grignard reagent.[6][10]
-
Amine Proton (pKa ~35): The Grignard reagent will preferentially react with the N-H protons in an acid-base reaction, consuming the reagent without forming the desired C-C bond.[6][7][11]
-
α-Proton on Aldehyde (pKa ~17-20): The Grignard can also act as a base, removing a proton from the carbon adjacent to the carbonyl group. This forms a magnesium enolate, which is unreactive toward further nucleophilic addition and results in the recovery of starting material after workup.[12][13][14]
-
Solution: Use of Protecting Groups. It is imperative to protect the amine group before introducing the Grignard reagent. A tert-butyloxycarbonyl (Boc) group is a common choice. Furthermore, using a protected form of the aldehyde, such as an acetal, can prevent enolization. The Grignard reaction is performed, and the protecting groups are removed in a final acidic step.
-
Q3: My TLC analysis shows a significant, non-polar byproduct that runs very high on the plate. What is it, and how can I prevent it?
A3: This is the hallmark of a Wurtz coupling reaction, which produces a symmetrical biphenyl byproduct. In your case, this would be 4,4'-dichlorobiphenyl.[3][15]
-
Mechanism: This byproduct forms when a molecule of the already-formed Grignard reagent (4-chlorophenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted starting material (4-chlorobromobenzene).[3][16]
-
Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
-
-
Mitigation Strategies: The key is to control the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction.
-
Slow Addition: Add the solution of 4-chlorobromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide at all times, minimizing the chance of it encountering a Grignard molecule.[3][12][16]
-
Temperature Control: Excessive heat can favor the Wurtz coupling reaction.[3][12][15] Maintain a gentle reflux; if the reaction becomes too vigorous, cool it with a water bath.
-
Efficient Stirring: Ensure the mixture is stirred vigorously to quickly bring the added halide into contact with the magnesium surface, promoting the desired reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect, and how can they be managed?
A1: The primary byproducts are chlorobenzene, 4,4'-dichlorobiphenyl, and unreacted starting materials. The table below summarizes these impurities.
| Byproduct Name | Formation Pathway | Mitigation Strategy |
| Chlorobenzene | Protonolysis of the Grignard reagent by water or other acidic protons.[5][6] | Maintain strict anhydrous conditions; use protecting groups for the amine. |
| 4,4'-Dichlorobiphenyl | Wurtz coupling reaction between the Grignard reagent and the starting halide.[3][15][16] | Slow, dropwise addition of the halide; maintain gentle reflux; ensure efficient stirring. |
| Unreacted Aldehyde | Enolization of the aldehyde by the basic Grignard reagent.[12][13] | Use low reaction temperatures (-78 °C to 0 °C); consider using a protected aldehyde (e.g., an acetal). |
Q2: Why is a protecting group for the amine necessary for this synthesis?
A2: The Grignard reagent is one of the strongest bases used in organic chemistry.[6] The protons on a primary amine are acidic enough to react instantly with the Grignard reagent in an acid-base neutralization.[7][11] This reaction is much faster than the desired nucleophilic attack on the carbonyl carbon. Consequently, each equivalent of unprotected amino-aldehyde will consume at least two equivalents of your valuable Grignard reagent non-productively: one for each N-H proton and potentially another via enolization. Using a protecting group, like Boc, temporarily replaces these acidic protons with a non-reactive group, allowing the Grignard reaction to proceed as intended.
Q3: Can I use 4-chlorophenyl chloride instead of the bromide to prepare the Grignard reagent?
A3: While possible, it is generally much more difficult. The reactivity of organohalides for Grignard formation is I > Br > Cl >> F. Aryl chlorides are significantly less reactive than aryl bromides and often require higher temperatures, more reactive forms of magnesium (e.g., Rieke magnesium), or the use of co-solvents like THF to proceed at a reasonable rate.[17] For standard laboratory preparations, 4-chlorobromobenzene is the recommended starting material.
Validated Experimental Protocols
Protocol 1: Preparation and Titration of 4-Chlorophenylmagnesium Bromide
-
1.1. Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel under a high vacuum. Allow to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
1.2. Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, add a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.[4]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux.
-
After the addition is complete, continue stirring for 30-60 minutes. The resulting dark grey or brownish solution is your Grignard reagent.
-
-
1.3. Titration (Essential for accurate stoichiometry): [14]
-
Accurately weigh ~0.1 mmol of iodine into a dry flask under argon and dissolve in anhydrous THF. Add a drop of a colorimetric indicator like 1,10-phenanthroline.
-
Slowly add the prepared Grignard reagent from a syringe dropwise until the color of the indicator disappears.
-
Record the volume added and calculate the molarity based on the 1:1 stoichiometry with iodine. Repeat for accuracy.
-
Protocol 2: Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol (Using a Protected Route)
-
2.1. Protection: Protect commercially available 2-aminoacetaldehyde diethyl acetal with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to form Boc-aminoacetaldehyde diethyl acetal.
-
2.2. Grignard Addition:
-
Dissolve the protected amino-acetal (1.0 equivalent) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add the previously titrated 4-chlorophenylmagnesium bromide solution (1.1 equivalents) via syringe over 30 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
2.3. Workup and Deprotection:
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[3][4]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to cleave both the Boc group and the acetal, yielding the desired 2-Amino-2-(4-chlorophenyl)ethanol, typically as a salt.
-
References
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]
-
Filo. (2023, October 2). How does water affect Grignard reagents?[Link]
-
ResearchGate. Formation of side products via Wurtz‐type coupling. [Link]
-
Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
-
Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link]
-
StackExchange. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent?[Link]
-
Royal Society of Chemistry. (2012). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Chemistry LibreTexts. (2020, June 11). Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[12][15] Addition and Oxidative Coupling Reactions. [Link]
-
NDSU Virtual Chem Lab. Grignard Reaction. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. [Link]
-
Chemistry LibreTexts. (2024, September 30). Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
ScienceMadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
-
Quora. What happens when alcohol is treated with Grignard reagents?[Link]
-
Quora. What products are formed when Grignard's reagent reacts with alcohols and thiols?[Link]
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Minimizing racemization during the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol
Welcome to our dedicated technical support guide for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol, a critical chiral building block in pharmaceutical development. This resource is designed for researchers, chemists, and process development professionals to address common challenges, with a primary focus on preventing the loss of stereochemical integrity through racemization. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
Navigating the complexities of stereoselective synthesis requires careful attention to detail. Below are common problems encountered during the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) / Significant Racemization | 1. Sub-optimal Reducing Agent: Achiral reducing agents like sodium borohydride (NaBH₄) will produce a racemic mixture.[1][2] 2. High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the chiral barrier, leading to racemization, especially if imine-enamine tautomerism is possible.[3][4] 3. Incorrect Stoichiometry of Chiral Catalyst/Reagent: Insufficient chiral catalyst or reagent will lead to a higher proportion of non-selective background reduction. 4. Aging or Improperly Prepared Catalyst: The activity and selectivity of catalysts like oxazaborolidines can degrade over time or if prepared incorrectly.[5] | 1. Employ a Proven Asymmetric Reduction System: a) CBS Reduction: Use a catalytic amount of an oxazaborolidine catalyst (e.g., (S)-Me-CBS) with a stoichiometric borane source (BH₃•THF or BH₃•SMe₂). This is a highly reliable method for ketones.[2][5] b) Chirally Modified Borohydrides: Prepare reagents from borane and chiral amino alcohols for high enantioselectivity. c) Asymmetric Transfer Hydrogenation: Utilize a chiral transition metal catalyst (e.g., Ru-diamine complex) with a hydrogen donor like isopropanol or formic acid.[1][6] 2. Strict Temperature Control: Perform the reduction at low temperatures (e.g., 0°C to -40°C) to minimize racemization.[4] 3. Optimize Stoichiometry: Use the recommended catalyst loading (typically 5-10 mol%) and ensure the borane source is of high quality and correct molarity. 4. Use Freshly Prepared or Properly Stored Catalysts: Generate oxazaborolidine catalysts in situ from the corresponding chiral amino alcohol and borane for better reproducibility.[5] |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate reducing agent. 2. Side Reactions: Formation of byproducts due to reactive functional groups. The free amino group can react with the borane source. 3. Difficult Product Isolation: The product is an amino alcohol, which can be highly water-soluble, leading to losses during aqueous workup. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. 2. Protecting Group Strategy: Consider protecting the amine (e.g., as a Boc or Cbz derivative) before reduction, followed by deprotection. This prevents side reactions with the borane reagent. 3. Optimize Workup Procedure: a) Carefully adjust the pH of the aqueous phase during extraction to ensure the amino alcohol is in its free base form (typically pH > 10) to maximize extraction into an organic solvent. b) Use a continuous liquid-liquid extractor for highly water-soluble products. |
| Inconsistent or Non-Reproducible Results | 1. Reagent Quality: Moisture in solvents or degradation of the borane source can drastically affect the reaction. 2. Atmospheric Contamination: Reactions involving boranes are sensitive to moisture and oxygen. | 1. Use High-Purity Reagents: Employ anhydrous solvents (e.g., dry THF) and titrate the borane solution before use to confirm its concentration. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon from start to finish. |
| Difficulty in Determining Enantiomeric Excess (e.e.) | 1. Lack of a Chromophore: The target molecule has a weak UV chromophore, which can make detection by chiral HPLC challenging.[7] 2. Peak Co-elution: Poor separation of enantiomers on the selected chiral column. | 1. Derivatization: React the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be separated on a standard achiral HPLC or analyzed by ¹H or ¹⁹F NMR.[8] Alternatively, derivatize with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) to enhance detection.[7] 2. Method Development for Chiral HPLC: a) Screen different chiral stationary phases (CSPs), particularly polysaccharide-based ones.[7] b) Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and additives (e.g., diethylamine for amino compounds). |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to (S)-2-Amino-2-(4-chlorophenyl)ethanol while minimizing racemization?
The most robust and widely cited method is the asymmetric reduction of the prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone or its N-protected derivative.[5] The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is particularly effective.[2] This catalytic approach ensures high enantioselectivity with predictable stereochemistry.
Q2: Why is racemization a concern, and what is the underlying mechanism?
Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of biological activity and potential for off-target effects. For amino alcohols, racemization can occur via a dehydrogenation-hydrogenation mechanism, especially in the presence of certain metal catalysts and high temperatures.[3] This process involves the temporary formation of a planar, achiral imine intermediate, which can then be re-hydrogenated from either face, scrambling the stereocenter.
Q3: How can I accurately measure the enantiomeric excess (e.e.) of my final product?
Accurate determination of e.e. is critical for quality control.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[7]
Key Steps for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are often effective for separating amino alcohol enantiomers.[7]
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol or ethanol). The ratio is adjusted to achieve optimal separation.
-
Use of Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.
-
Alternative Methods: If direct separation is difficult, derivatization with a chiral agent can be used, followed by analysis on a standard achiral column.[7][8] Other techniques include chiral gas chromatography (GC) for volatile derivatives and NMR spectroscopy with chiral solvating agents.[7][9]
Q4: What are the critical parameters to control during the asymmetric reduction step?
To ensure high enantioselectivity and yield, the following parameters must be tightly controlled:
-
Temperature: Low temperatures (-40°C to 0°C) are crucial to disfavor pathways leading to racemization.
-
Reagent Purity: Use anhydrous solvents and high-quality borane of a known concentration.
-
Inert Atmosphere: Exclude moisture and oxygen by running the reaction under nitrogen or argon.
-
Rate of Addition: Slow, controlled addition of the ketone substrate to the pre-formed catalyst/borane complex often yields the best results.
Validated Experimental Protocol: CBS Reduction of N-Boc-2-amino-1-(4-chlorophenyl)ethanone
This protocol describes the asymmetric reduction using an in situ generated oxazaborolidine catalyst. The initial N-protection step is included as it often improves handling, solubility, and selectivity.
Part 1: N-Protection
-
Setup: To a round-bottom flask, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Basification: Cool the suspension to 0°C and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected ketone, which can be used directly in the next step.
Part 2: Asymmetric Reduction
-
Catalyst Preparation: To a flame-dried, three-neck flask under argon, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.10 eq) and anhydrous tetrahydrofuran (THF). Cool to 0°C.
-
Borane Addition: Add a 1.0 M solution of borane-THF complex (BH₃•THF, 0.10 eq) dropwise. Stir the mixture for 15 minutes at 0°C to form the oxazaborolidine catalyst in situ.[5]
-
Main Reduction: Add additional BH₃•THF (0.60 eq) to the catalyst solution at 0°C.
-
Substrate Addition: Dissolve the N-Boc-2-amino-1-(4-chlorophenyl)ethanone (1.0 eq) from Part 1 in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours, monitoring progress by TLC.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1M NaOH and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Deprotection: The crude N-Boc protected amino alcohol can be purified by column chromatography. Subsequently, deprotection is achieved by dissolving the compound in a solution of HCl in 1,4-dioxane or diethyl ether to yield the final product, (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. The final product's e.e. should be confirmed by chiral HPLC.
References
-
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing). Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications. Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate. Available at: [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Institutes of Health (NIH). Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al2O3 catalyst. ResearchGate. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Available at: [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
- Racemization of optically active amino alcohols.Google Patents.
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.Google Patents.
- Synthetic method of chiral (S)-phenylglycinol hydrochloride.Google Patents.
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.Google Patents.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
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Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. PubMed. Available at: [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). Available at: [Link]
-
2-Amino-1-(4-chlorophenyl)ethanone, HCl. Angene Chemical. Available at: [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]
-
Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Available at: [Link]
- Process for synthesizing 4-chlorophenyl ethanol.Google Patents.
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. Available at: [Link]ation-of-unprotected-amino-ketones-102)
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Technical Support Center: Scale-Up of (S)-2-Amino-2-(4-chlorophenyl)ethanol Production
Introduction
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol that serves as a critical building block in pharmaceutical research and development.[1][2] Its specific stereochemistry is often essential for achieving the desired biological activity in active pharmaceutical ingredients (APIs).[2] This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers and process chemists involved in the synthesis and scale-up of this valuable intermediate. We will address common challenges related to reaction yield, stereoselectivity, purification, and process safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (S)-2-Amino-2-(4-chlorophenyl)ethanol?
A1: The most prevalent and scalable methods involve the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone. Key strategies include:
-
Catalytic Asymmetric Reduction: This is the industry-preferred method. It often employs a borane reagent (e.g., borane-dimethyl sulfide complex, BH₃-SMe₂) in the presence of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.[3][4] This approach offers high enantioselectivity and good yields.
-
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or imine reductases (IREDs) is a powerful green chemistry alternative.[5][6] These enzymes can offer extremely high enantioselectivity (often >99% ee) under mild aqueous conditions, though require specialized screening and development.
-
Chiral Pool Synthesis: While less common for this specific target, synthesis can sometimes start from a readily available chiral molecule, like an amino acid.[2]
-
Resolution of Racemate: A racemic mixture of the amino alcohol can be synthesized (e.g., via sodium borohydride reduction of the aminoketone) and then resolved using a chiral acid, such as D-tartaric acid, to isolate the desired (S)-enantiomer.[7] This method is often less efficient due to the theoretical maximum yield of 50%.
Q2: What is a typical target for yield and enantiomeric excess (ee) on a lab scale?
A2: For a well-optimized asymmetric reduction using a CBS catalyst, researchers should target an isolated yield of 80-95% and an enantiomeric excess of >98% ee . Enzymatic reductions can achieve similar yields with even higher ee, often exceeding 99.5% .[6] Anything significantly below these benchmarks warrants investigation.
Q3: Are there specific safety concerns when working with borane reagents at scale?
A3: Yes, borane reagents require strict safety protocols, especially during scale-up.[8]
-
Flammability & Reactivity: Borane-dimethyl sulfide (BMS) and borane-THF complexes are flammable and react violently with water and protic solvents, releasing flammable hydrogen gas.[9][10] All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Toxicity: Boranes are highly toxic.[10] Hydrolysis produces boric acid, which is a suspected reproductive toxin.[10] Appropriate personal protective equipment (PPE) and engineering controls (fume hoods, glove boxes) are mandatory.
-
Quenching: The post-reaction quench is a critical, potentially hazardous step. It must be performed slowly, at low temperatures (e.g., 0 °C), with a protic solvent like methanol. A sudden, uncontrolled quench can lead to a rapid release of hydrogen gas and a dangerous exotherm.[8]
Troubleshooting Guide: Asymmetric Synthesis
This section addresses specific problems encountered during the catalytic asymmetric reduction of 2-amino-1-(4-chlorophenyl)ethanone.
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
Low stereoselectivity is a common and critical issue in asymmetric synthesis. The cause often lies in the integrity of the catalyst or subtle deviations in reaction conditions.
Potential Causes & Solutions
| Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst Degradation | Verify Catalyst Quality: Use freshly prepared or recently purchased CBS catalyst. Oxazaborolidine catalysts are sensitive to moisture and can degrade upon storage, leading to a loss of catalytic activity and selectivity.[3] In-Situ Generation: Consider generating the catalyst in situ from the corresponding chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) and the borane source just before the reduction. This ensures the catalyst is fresh and active.[3] |
| Sub-optimal Temperature | Maintain Strict Temperature Control: Asymmetric reductions are highly temperature-sensitive. A higher temperature can increase the rate of the non-catalyzed, racemic background reaction, eroding the final ee. For CBS reductions, temperatures are often maintained between 0 °C and room temperature. A deviation of even 5-10 °C can have a significant impact. |
| Presence of Impurities | Ensure Anhydrous Conditions: Water is detrimental. It reacts with both the borane reagent and the catalyst. Use freshly distilled, anhydrous solvents (e.g., THF) and ensure all glassware is rigorously dried. Substrate Purity: Impurities in the 2-amino-1-(4-chlorophenyl)ethanone substrate, particularly those with Lewis basic sites, can coordinate to the catalyst and inhibit its function. Re-purify the starting material if necessary. |
| Incorrect Stoichiometry | Optimize Catalyst Loading: While typically used at 5-10 mol%, the optimal catalyst loading can vary. Too little catalyst may lead to a slow reaction dominated by the background reduction. Borane Equivalents: Ensure at least one full equivalent of borane is used relative to the ketone. Insufficient hydride source will result in an incomplete reaction. |
Troubleshooting Workflow: Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Problem 2: Incomplete Reaction or Low Isolated Yield
An incomplete reaction or significant loss of material during workup can severely impact the economic viability of the process.
Potential Causes & Solutions
| Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Reagent | Re-evaluate Stoichiometry: Confirm that at least 1.0 equivalent of borane (BH₃) was used. The initial product is an amine-borane complex, which consumes an additional equivalent of borane. Therefore, a total of 2 equivalents of hydride are needed per molecule of aminoketone. It is common to use a slight excess (e.g., 1.1 - 1.2 eq) of the borane reagent.[10] |
| Poor Quenching/Workup | Optimize Quench & Extraction: The product, being an amino alcohol, is amphoteric and can have significant water solubility, especially in its protonated (salt) form.[11] 1. Quench: After quenching the excess borane with methanol, add aqueous acid (e.g., 1M HCl) to hydrolyze the amine-borane and borate esters. 2. Wash: Wash the acidic aqueous layer with a non-polar solvent (e.g., MTBE or Toluene) to remove non-basic organic impurities. 3. Basify & Extract: Carefully basify the aqueous layer with NaOH or K₂CO₃ to a pH > 11 to deprotonate the amine. Extract the free-base product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).[12] Multiple extractions are recommended to maximize recovery. |
| Side Reactions | Dimerization/Oligomerization: Although less common for this substrate, side reactions can occur. Analyze the crude reaction mixture by LC-MS to identify any major byproducts. Adjusting temperature or reagent addition rates may be necessary. |
| Product Isolation | Recrystallization vs. Chromatography: Direct crystallization of the product from the crude oil is the most scalable purification method. If the crude product is an oil that fails to crystallize, column chromatography may be needed at the lab scale. For chromatography, silica gel can be used, but amine tailing is common. Pre-treating the silica with a triethylamine/solvent mixture or using basic alumina can improve separation.[12] |
Process Scale-Up Considerations
Transitioning a synthesis from a 1 L flask to a 100 L reactor introduces new challenges related to chemical engineering principles.
Q4: How does heat transfer affect the reaction during scale-up?
A4: Heat transfer is a critical scale-up parameter. The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This means that removing heat from an exothermic process (like the borane quench) becomes much more difficult.
-
Issue: Inability to dissipate heat can lead to a dangerous temperature runaway, side reactions, and a decrease in enantioselectivity.
-
Solution:
-
Controlled Addition: Add reagents (especially the borane solution and the quenching agent) sub-surface at a slow, controlled rate.
-
Jacket Cooling: Utilize a reactor with an efficient cooling jacket and ensure the heat transfer fluid is at the appropriate temperature before starting the addition.
-
Calorimetry Studies: For large-scale production, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow of the reaction and quench. This data is essential for safe process design.
-
Q5: My product crystallizes well in the lab, but oils out in the plant. Why?
A5: This is a common supersaturation and nucleation problem during scale-up.
-
Issue: The cooling rate in a large reactor is much slower and less uniform than in a lab flask. Slower cooling can lead to the system remaining in a metastable, supersaturated state, resulting in oiling out rather than controlled crystallization. Impurity profiles may also differ at scale.
-
Solution:
-
Seeding: Develop a robust seeding protocol. Add a small quantity of pure, crystalline product at a specific temperature within the metastable zone to induce controlled nucleation.
-
Controlled Cooling Profile: Implement a programmed, gradual cooling ramp instead of simply turning on the cooling jacket to maximum.
-
Solvent System: Re-evaluate the anti-solvent and primary solvent ratios. A slightly different ratio may be needed to ensure crystallization at a larger scale.
-
Experimental Protocol: General Procedure for Asymmetric Reduction (Lab Scale)
Disclaimer: This protocol is a general guideline and must be adapted and optimized for specific laboratory conditions. All work with borane reagents must be performed by trained personnel in a certified fume hood under an inert atmosphere.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF, 10 volumes) is added, and the solution is cooled to 0 °C.
-
Borane Addition: Borane-dimethyl sulfide complex (BMS, ~1.1 eq) is added dropwise via syringe, maintaining the internal temperature below 5 °C. The mixture is stirred for 10 minutes.
-
Substrate Addition: A solution of 2-amino-1-(4-chlorophenyl)ethanone (1.0 eq) in anhydrous THF (2 volumes) is added dropwise over 1 hour, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is cooled to 0 °C, and methanol (3 volumes) is added dropwise VERY slowly. Vigorous gas evolution (H₂) will occur. The temperature must be kept below 10 °C.
-
Workup: The mixture is stirred for 30 minutes, then 1 M HCl (aq) is added. The layers are separated, and the aqueous layer is washed with MTBE. The aqueous layer is then cooled to 10-15 °C and basified to pH > 11 with 3 M NaOH (aq).
-
Extraction & Isolation: The product is extracted from the basic aqueous phase with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization.
Overall Synthesis and Purification Workflow
Caption: High-level workflow for synthesis and purification.
References
- BenchChem. (n.d.). (S)-2-Amino-2-(4-chlorophenyl)ethanol.
- ChemBK. (2024). (S)-2-aMino-2-(4-chlorophenyl)ethanol.
- ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Atkins, W. J., Burkhardt, E. R., & Matos, K. (n.d.). Safe Handling of Boranes at Scale. Organic Process Research & Development.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.
- ACS Green Chemistry Institute. (2026). Borane & Borane Complexes. Pharmaceutical Roundtable Reagent Guides.
- National Institutes of Health. (n.d.). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.
- Wikipedia. (n.d.). Phenylethanolamine.
- National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- BLDpharm. (n.d.). 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol.
- RSC Publishing. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.
- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- BenchChem. (2025).
- MDPI. (2018).
- Taylor & Francis. (2019). Asymmetric Reduction of C=N Bonds by Imine Reductases and Reductive Aminases.
- BenchChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 11. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Asymmetric Synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol
A Guide to Troubleshooting Catalyst Poisoning
Welcome to the technical support center for the asymmetric synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst performance, with a specific focus on catalyst poisoning during the asymmetric transfer hydrogenation (ATH) of 2-amino-1-(4-chlorophenyl)ethan-1-one.
As your senior application scientist, this document moves beyond simple procedural lists. It explains the underlying chemical principles and provides a logical framework for identifying and rectifying the subtle yet critical factors that can lead to reaction failure.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Q1: Why has my reaction stalled or shown very low conversion?
A stalled reaction or low conversion is often the primary indicator of catalyst deactivation. While factors like temperature and pressure are important, the most common culprit is the presence of a catalyst poison that has arrested the catalytic cycle. This can happen if the active metal center of the catalyst is blocked or altered by impurities in your starting materials, solvent, or inert gas stream.
Q2: My reaction worked, but the enantiomeric excess (% ee) is significantly lower than expected. What happened?
A drop in enantioselectivity points to a compromised catalyst-substrate complex. This can occur for several reasons:
-
Partial Poisoning: A poison may be present at a low concentration, not fully killing the catalyst but altering its chiral environment, leading to less selective reduction.
-
Formation of an Achiral Catalyst: Certain impurities can react with the chiral ligand, degrading it and leaving behind an achiral or less-defined ruthenium species that still promotes reduction but without stereocontrol.
-
Background Uncatalyzed Reaction: If the reaction conditions are too harsh (e.g., excessively high temperature), a non-selective background reaction may occur alongside the desired catalytic one, reducing the overall ee.
Q3: I used the same batch of catalyst for a different substrate and it worked perfectly. Why is it failing with 2-amino-1-(4-chlorophenyl)ethan-1-one?
This strongly suggests that the issue lies with your substrate or the specific reagents used in this reaction. The precursor, 2-amino-1-(4-chlorophenyl)ethan-1-one, or its hydrochloride salt, may contain residual impurities from its own synthesis, such as sulfur-containing reagents or other coordinating species that are potent poisons for ruthenium catalysts.
Q4: Can I "rescue" a reaction that has stalled due to suspected poisoning?
Attempting to rescue a stalled reaction by adding more catalyst is generally not recommended and is often wasteful. The poison is still present in the reaction medium and will likely deactivate the newly added catalyst as well. The most effective approach is to stop the reaction, identify the source of the poison, eliminate it, and restart the synthesis with purified materials.
Section 2: In-Depth Troubleshooting Guide: Low Conversion & Enantioselectivity
This guide provides a systematic workflow for diagnosing the root cause of poor catalyst performance.
Workflow for Diagnosing Catalyst Poisoning
This flowchart outlines a logical sequence of steps to pinpoint the source of reaction failure.
Caption: A logical workflow for troubleshooting catalyst poisoning.
Issue Deep Dive: Identifying the Poison
Catalyst poisons are substances that bind to the catalyst's active site, often irreversibly, preventing it from participating in the catalytic cycle. For the Ru-TsDPEN catalyst system commonly used in ATH, the active species is a ruthenium hydride. Poisons typically act as strong Lewis bases or oxidizing agents.
The diagram below illustrates a simplified catalytic cycle for asymmetric transfer hydrogenation. Poisons can attack the catalyst at multiple points, most critically by binding to the coordinatively unsaturated Ru center.
Caption: Simplified ATH cycle showing where poisons can intercept the active catalyst.
| Poison Class | Examples | Common Source(s) | Mechanism of Action |
| Sulfur Compounds | Thiols (R-SH), Thioethers (R-S-R'), Sulfoxides | Residuals from substrate synthesis (e.g., thiol-based reagents), contaminated solvents. | Strong, irreversible coordination to the ruthenium center, blocking the active site. |
| Phosphorus Compounds | Phosphines (PR₃), Phosphites | Residuals from other reactions run in the same glassware; cross-contamination. | Act as strong Lewis bases that bind tightly to ruthenium, displacing the substrate or hydride. |
| Strongly Coordinating Solvents/Additives | DMSO, DMF, Acetonitrile | Use as reaction or purification solvent in a previous step for the substrate. | Compete with the substrate for coordination to the metal center, slowing or stopping the reaction. |
| Oxidizing Agents | Peroxides, O₂ (air) | Leaks in the inert gas setup, improperly degassed solvents. | Oxidize the active Ru(II) center to a higher, inactive oxidation state (e.g., Ru(III)). |
| Other Metal Ions | Cu²⁺, Fe³⁺, Zn²⁺ | Leaching from metal spatulas or reactors; impurities in base or salts. | Can undergo redox reactions with the catalyst or form inactive bimetallic species. |
| Halogens | Excess Cl⁻, Br⁻, I⁻ | Impurities in the substrate hydrochloride salt. | Can coordinate to the catalyst and alter its electronic properties and reactivity. |
Section 3: Protocols for Prevention and Diagnosis
Trustworthy results come from robust, self-validating protocols. Implement the following procedures to minimize the risk of catalyst poisoning.
Protocol 1: Rigorous Solvent and Reagent Purification
Objective: To remove trace impurities from solvents and additives that are known catalyst poisons.
Materials:
-
Reaction solvent (e.g., Isopropanol)
-
Formic acid, Triethylamine
-
Activated 3Å molecular sieves
-
Inert gas line (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a Schlenk flask. Subject the solvent to three "freeze-pump-thaw" cycles to remove dissolved oxygen.
-
Solvent Drying: Add freshly activated 3Å molecular sieves (activate by heating at >200°C under vacuum for several hours) to the degassed solvent. Allow it to stand for at least 12 hours under an inert atmosphere.
-
Amine Purification: Triethylamine should be distilled over calcium hydride and stored under an inert atmosphere.
-
Substrate Purity Check:
-
Analyze your 2-amino-1-(4-chlorophenyl)ethan-1-one starting material by NMR and LC-MS to confirm its identity and purity.
-
Crucially, perform an elemental analysis or use a method like X-ray fluorescence (XRF) to check for trace sulfur or phosphorus if poisoning is strongly suspected.
-
Protocol 2: The "Catalyst Health" Diagnostic Test
Objective: To confirm the activity of a catalyst batch using a standard, reliable substrate before attempting the target reaction.
Rationale: This control experiment validates that your catalyst, solvent, and general experimental setup are sound, isolating any subsequent failure to the new substrate.
Procedure:
-
Select a Standard Substrate: Choose a simple ketone known to work reliably with your catalyst, such as acetophenone.
-
Run a Small-Scale Control Reaction: In the same glassware and using the same purified solvent and reagents (formic acid/triethylamine) you intend to use for your main synthesis, perform the ATH of acetophenone.
-
Set Clear Success Criteria: The reaction should proceed to >99% conversion within the expected timeframe (e.g., 2-4 hours) and yield an enantiomeric excess of >98% for (R)- or (S)-1-phenylethanol.
-
Analyze the Outcome:
-
If the control reaction is successful: Your catalyst and general setup are fine. The problem lies with your 2-amino-1-(4-chlorophenyl)ethan-1-one substrate. Proceed with substrate purification (e.g., recrystallization).
-
If the control reaction fails: The issue is with your catalyst, solvent, or experimental technique (e.g., an air leak). Re-purify all components and re-evaluate your inert atmosphere technique.
-
References
-
Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by [RuCl2(p-cymene)]2/Amino Alcohol System Source: Molecules (Journal) URL: [Link]
-
Title: A Practical Guide to Catalyst Poisoning in Homogeneous Catalysis Source: Johnson Matthey Technology Review URL: [Link]
-
Title: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones: A Personal Account Source: The Chemical Record URL: [Link]
Technical Support Center: Recrystallization of (S)-2-Amino-2-(4-chlorophenyl)ethanol
Welcome to the technical support center for the purification of (S)-2-Amino-2-(4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this critical chiral intermediate. As a molecule possessing amino, alcohol, and chloro-aryl functionalities, its purification can present unique challenges. This document offers a synthesis of established chemical principles and field-proven insights to empower you to achieve high purity and yield.
Introduction: The Importance of Purity for a Chiral Building Block
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable chiral building block in medicinal and synthetic chemistry. Its phenylethanolamine scaffold is a core structural motif in many biologically active molecules. The stereochemistry at the carbinol center is often crucial for the desired pharmacological activity, making the attainment of high enantiomeric and chemical purity paramount for its successful use in drug discovery and development. Recrystallization is a powerful and scalable technique for achieving the requisite purity, provided the process is well-understood and optimized.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for (S)-2-Amino-2-(4-chlorophenyl)ethanol?
A1: The most critical first step is solvent selection. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] Given the structure of (S)-2-Amino-2-(4-chlorophenyl)ethanol, which has both polar (amino, hydroxyl) and non-polar (chlorophenyl) groups, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.[2] Alcohols like ethanol or isopropanol are excellent candidates to try initially. A mixed-solvent system, such as ethanol/water or hexane/acetone, can also be highly effective.[3][4]
Q2: How do I perform a solvent screen efficiently?
A2: A small-scale solvent screen is essential. Use a small amount of your crude material (e.g., 20-30 mg) in a test tube and add a small volume (e.g., 0.5 mL) of the solvent to be tested. Observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves. If it dissolves, allow it to cool slowly to see if crystals form. This systematic approach, summarized in the table below, will help you quickly identify a promising solvent or solvent pair.
Q3: Why is the cooling rate so important, especially for a chiral compound?
A3: A slow cooling rate is crucial for obtaining high-purity crystals.[5] Rapid cooling can cause the compound to precipitate too quickly, trapping impurities within the crystal lattice.[5] For chiral compounds, slow, controlled cooling allows the molecules to self-assemble into a more ordered, homochiral crystal lattice, which can sometimes help in rejecting the unwanted enantiomer if the initial material is not enantiomerically pure. Fast cooling often leads to smaller, less pure crystals or even amorphous solids.[6]
Q4: My compound is an amine. Are there any special considerations?
A4: Yes, amines can be susceptible to oxidation, which may lead to discoloration of your product. While (S)-2-Amino-2-(4-chlorophenyl)ethanol is relatively stable, if you notice significant color formation, working under an inert atmosphere (like nitrogen or argon) can be beneficial. Additionally, the basicity of the amine group allows for the possibility of purification via diastereomeric salt formation with a chiral acid, such as tartaric acid, which is a common method for resolving racemic amino alcohols.[7][8] However, for purifying an already enantiomerically enriched sample, direct recrystallization of the free base is standard.
Q5: How can I confirm the purity of my recrystallized product?
A5: Purity should be assessed using multiple analytical techniques. Melting point analysis is a quick and easy way to get a preliminary indication of purity; a sharp melting range close to the literature value suggests high purity. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. To confirm the enantiomeric purity (enantiomeric excess, or ee), a chiral HPLC method is necessary.
Data Presentation: Solvent Screening
A systematic solvent screening is the foundation of a robust recrystallization protocol. The following table provides a template with hypothetical results to guide your experimental design. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Observations |
| Water | Insoluble | Sparingly Soluble | Poor, slow formation | Compound is sparingly soluble even when hot. |
| Ethanol (95%) | Sparingly Soluble | Soluble | Good, fine needles | A promising single-solvent system.[4] |
| Isopropanol | Sparingly Soluble | Soluble | Good, prismatic crystals | Slower cooling may yield larger crystals. |
| Acetone | Moderately Soluble | Very Soluble | None | Compound remains in solution. |
| Hexane | Insoluble | Insoluble | None | Not a suitable single solvent. |
| Toluene | Sparingly Soluble | Soluble | Oiled out initially | Prone to oiling out; not ideal.[4] |
| Ethanol/Water | Sparingly Soluble | Soluble | Excellent, well-defined plates | Promising mixed-solvent system. [3] |
| Hexane/Acetone | Sparingly Soluble | Soluble | Good, fine needles | Good alternative mixed-solvent system. [3] |
Experimental Protocol: Mixed-Solvent Recrystallization using Ethanol/Water
This protocol is a recommended starting point based on the common use of alcohol/water mixtures for the recrystallization of amino alcohols.
Materials:
-
Crude (S)-2-Amino-2-(4-chlorophenyl)ethanol
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude (S)-2-Amino-2-(4-chlorophenyl)ethanol into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Stir and heat the mixture to a gentle boil.
-
Inducing Saturation: To the hot, clear solution, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it just becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the yield, melting point, and purity (by HPLC and chiral HPLC) of the final product.
Visualization of Workflows
General Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of (S)-2-Amino-2-(4-chlorophenyl)ethanol and provides systematic solutions.
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[9] 2. Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated.[9] | 1. Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution, then attempt to cool again.[9] 2. Induce nucleation: a) Scratch: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[10] b) Seed: Add a tiny "seed" crystal of the pure compound.[10] c) Cool further: Use a colder bath (ice/salt) to further decrease solubility.[9] |
| "Oiling Out" of the Product | 1. High impurity concentration: Impurities can depress the melting point of the compound.[10][11] 2. Solution is cooling too rapidly: The compound comes out of solution at a temperature above its melting point. 3. Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the compound's melting point.[9] | 1. Re-heat and dilute: Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system), and cool much more slowly.[10] 2. Slower cooling: Insulate the flask to ensure a very gradual temperature decrease.[9] 3. Change solvent: Recover the material and attempt the recrystallization in a lower-boiling point solvent or a different solvent mixture. |
| Low Yield of Recrystallized Product | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[9] 2. Incomplete crystallization: Insufficient cooling time or temperature. 3. Premature crystallization: The product crystallized during a hot filtration step. | 1. Concentrate the mother liquor: If feasible, evaporate some of the solvent from the filtrate to recover a second crop of crystals. 2. Ensure complete cooling: Allow adequate time at room temperature and in the ice bath for full precipitation. 3. Optimize hot filtration: Use a pre-heated funnel and flask, and add a small excess of solvent before filtering to keep the compound dissolved. |
| Poor Purity of Recrystallized Product | 1. Crystallization occurred too rapidly: Impurities were trapped within the growing crystals.[5] 2. Inadequate washing: The mother liquor containing impurities was not completely removed from the crystal surfaces. | 1. Recrystallize again: Perform a second recrystallization, ensuring a very slow cooling rate.[12] 2. Improve washing: Ensure the entire filter cake is washed with fresh, ice-cold solvent. Do not use too much wash solvent, as this will decrease the yield. |
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit. How does cooling rate affect the point at which crystalisation occures and why?. [Link]
-
ResearchGate. How to recrystallize an oily compound after column chromatography ?. [https://www.researchgate.net/post/How_to_recrystallize_an_oily_compound_after_column_chromatography]([Link]_ chromatography)
-
National Institutes of Health. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. [Link]
-
ResearchGate. Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine- group reduction?. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization1. [Link]
-
ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]
-
ResearchGate. Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. [Link]
-
MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-2-Amino-2-(4-chlorophenyl)ethanol
Introduction
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its specific stereochemistry is often paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API).[1][2] The phenylethanolamine scaffold, featuring a para-chloro substituent, influences the molecule's lipophilicity and electronic properties, which can significantly modulate its interaction with biological targets.[3] Given its importance, the development of efficient, stereoselective, and scalable synthetic routes to this intermediate is a topic of considerable interest to researchers and drug development professionals.
This guide provides an in-depth comparison of prominent synthetic strategies for preparing (S)-2-Amino-2-(4-chlorophenyl)ethanol. We will delve into the mechanistic underpinnings, practical considerations, and performance metrics of each approach, offering field-proven insights to aid in the selection of the most suitable method for your research and development needs.
Core Synthetic Strategies
The synthesis of chiral β-amino alcohols like (S)-2-Amino-2-(4-chlorophenyl)ethanol can be broadly categorized into several key approaches:
-
Asymmetric Reduction of α-Amino Ketones: This is a widely employed strategy that involves the stereoselective reduction of a prochiral α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction is a classic and highly reliable example of this method.[2][4][5][6]
-
Biocatalytic Asymmetric Reduction: Leveraging the high selectivity of enzymes, this "green chemistry" approach utilizes ketoreductases (KREDs) or other enzymes to perform the enantioselective reduction of a ketone precursor.[7][8][9]
-
Chiral Auxiliary-Mediated Synthesis: This method involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically pure product.[10][11][12][13]
We will now explore each of these routes in detail.
Route 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5][6] This reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to direct the stereoselective delivery of a hydride from a borane source (e.g., BH₃·THF) to the ketone.[2][4][5]
Mechanistic Rationale
The enantioselectivity of the CBS reduction stems from the formation of a rigid, six-membered transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[5] This coordination orients the ketone in a sterically defined manner, exposing one of its prochiral faces to the intramolecular delivery of a hydride from the borane. The chirality of the oxazaborolidine catalyst dictates which face of the ketone is preferentially attacked, thus controlling the stereochemistry of the resulting alcohol.[4]
Experimental Protocol: CBS Reduction of 2-Amino-1-(4-chlorophenyl)ethanone
A representative procedure for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol via the CBS reduction of a protected α-amino ketone is as follows:
Step 1: Protection of the Amine
The starting material, 2-amino-1-(4-chlorophenyl)ethanone, first requires protection of the amino group to prevent side reactions. A common protecting group is tert-butyloxycarbonyl (Boc).
Step 2: Asymmetric Reduction
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.
-
Substrate Addition: Dissolve the N-Boc-2-amino-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[2]
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.[2]
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[2]
Step 3: Deprotection
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol via CBS reduction.
Route 2: Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[9] The use of enzymes, particularly ketoreductases (KREDs), for the asymmetric reduction of ketones offers exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions.[9][14]
Mechanistic Rationale
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. The enzyme's active site is inherently chiral, creating a three-dimensional pocket that binds the ketone substrate in a specific orientation. This precise positioning ensures that the hydride from NADPH is delivered to only one of the two prochiral faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product. The regeneration of the expensive NADPH cofactor is often achieved in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as the ultimate reductant.[7][8]
Experimental Protocol: Ketoreductase-Mediated Reduction of 2-Chloro-1-(4-chlorophenyl)ethanone
A representative procedure for the biocatalytic synthesis involves the reduction of an α-halo ketone followed by amination.
Step 1: Asymmetric Reduction
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Enzyme and Cofactor Addition: Add the ketoreductase enzyme, NADPH, and the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Substrate Addition: Add 2-chloro-1-(4-chlorophenyl)ethanone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent to improve solubility.
-
Reaction Monitoring: Monitor the reaction progress by HPLC, measuring the conversion of the ketone to the chiral alcohol, (S)-2-chloro-1-(4-chlorophenyl)ethanol.
-
Workup: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 2: Amination
The resulting (S)-2-chloro-1-(4-chlorophenyl)ethanol is then converted to the desired amino alcohol.
-
Reaction with Ammonia: Treat the chloro alcohol with a solution of ammonia (e.g., aqueous or alcoholic ammonia) at elevated temperature and pressure in a sealed vessel. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.
-
Workup and Purification: After the reaction is complete, cool the mixture and remove the excess ammonia and solvent. The product can then be isolated and purified, often by crystallization of its hydrochloride salt.
Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Route 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[10] After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. Pseudoephedrine is a well-known and effective chiral auxiliary for the asymmetric alkylation of enolates.[11][13]
Mechanistic Rationale
In this approach, a carboxylic acid derivative is first coupled with a chiral auxiliary, such as (1S,2S)-pseudoephedrine, to form a chiral amide.[13] Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a rigid, chelated Z-enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the less sterically hindered face. This directed attack leads to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary provides the desired product with high enantiomeric purity.
Experimental Protocol: Asymmetric Synthesis using a Pseudoephedrine Auxiliary
A potential synthetic sequence leveraging a chiral auxiliary approach could involve the following steps:
Step 1: Amide Formation
Couple 4-chlorophenylacetic acid with (1S,2S)-pseudoephedrine to form the corresponding chiral amide.
Step 2: Asymmetric Hydroxylation
-
Enolate Formation: Treat the chiral amide with LDA at low temperature (e.g., -78 °C) in an anhydrous solvent like THF to form the lithium enolate.
-
Electrophilic Hydroxylation: Add an electrophilic oxygen source, such as a Davis oxaziridine, to the enolate solution. The chiral auxiliary directs the hydroxylation to one face of the enolate, forming the α-hydroxy amide with high diastereoselectivity.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Step 3: Auxiliary Removal and Reduction
-
Auxiliary Cleavage: The chiral auxiliary can be removed under acidic or basic hydrolysis conditions to yield the α-hydroxy carboxylic acid.[11]
-
Reduction: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF), affording (S)-2-amino-2-(4-chlorophenyl)ethanol after appropriate workup and deprotection if the amine was protected during the sequence.
Workflow Diagram
Caption: Workflow for the chiral auxiliary-mediated synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Comparative Analysis
| Feature | CBS Reduction | Biocatalytic Reduction | Chiral Auxiliary Method |
| Stereoselectivity | Excellent (>95% ee typical)[4] | Excellent (>99% ee often achievable)[7][8] | Excellent (High diastereoselectivity)[11] |
| Reagents & Conditions | Cryogenic temperatures often required; uses borane reagents. | Mild, aqueous conditions (near ambient temp. and neutral pH). | Requires stoichiometric use of chiral auxiliary and strong bases (LDA) at cryogenic temperatures. |
| Scalability | Well-established for large-scale synthesis.[4] | Highly scalable, particularly with robust, engineered enzymes. | Can be challenging to scale due to stoichiometric auxiliary and cryogenic conditions. |
| "Green" Chemistry | Moderate; involves organic solvents and borane reagents. | High; uses water as a solvent and biodegradable catalysts (enzymes). | Low; generates significant waste from the auxiliary and requires harsh reagents. |
| Substrate Scope | Broad for various ketones.[4] | Can be substrate-specific; may require enzyme screening or engineering. | Broad, but requires a carboxylic acid starting material. |
| Cost-Effectiveness | Catalyst can be expensive, but loading is low. | Enzyme and cofactor costs can be high, but are decreasing with advances in biotechnology. | Stoichiometric use of a potentially expensive chiral auxiliary can be costly, though the auxiliary is often recoverable.[10] |
| Development Time | Relatively straightforward to implement. | May require significant upfront investment in enzyme screening and process optimization. | Can be complex to develop due to the multi-step nature of the synthesis. |
Conclusion
The choice of synthetic route to (S)-2-Amino-2-(4-chlorophenyl)ethanol depends heavily on the specific requirements of the project, including scale, cost, environmental considerations, and available expertise.
-
The Corey-Bakshi-Shibata (CBS) reduction stands out as a reliable and well-understood method that offers high enantioselectivity and is amenable to scale-up. It is an excellent choice for projects where predictability and a broad substrate scope are key.
-
Biocatalytic reduction represents the state-of-the-art in green and sustainable chemistry. While it may require more initial process development, it offers unparalleled selectivity under mild conditions, making it an ideal choice for large-scale, environmentally conscious manufacturing.
-
The chiral auxiliary approach provides a robust method for establishing stereochemistry, particularly when starting from carboxylic acid derivatives. However, the stoichiometric use of the auxiliary and the often harsh reaction conditions make it less favorable from an atom economy and environmental perspective compared to the catalytic methods.
Ultimately, a thorough evaluation of the pros and cons of each method, as summarized in this guide, will enable researchers and drug development professionals to make an informed decision that best aligns with their synthetic goals.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
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Myers, A. G., et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 7(23), 5139–5142. [Link]
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Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]
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Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
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Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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ACS Publications. (n.d.). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters. Retrieved from [Link]
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NIH. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Retrieved from [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
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A Comparative Guide to Catalyst Efficacy in the Synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol
Introduction: The Significance of Chiral Amino Alcohols in Pharmaceutical Development
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is paramount, as the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API) are often dictated by the specific enantiomer used. The asymmetric synthesis of such chiral molecules, therefore, represents a pivotal step in drug discovery and development. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol, offering researchers, scientists, and drug development professionals a detailed overview of the available technologies, supported by experimental data. We will delve into the mechanistic intricacies of both biocatalytic and chemocatalytic approaches, providing a foundation for informed catalyst selection in the pursuit of efficient, scalable, and highly selective synthetic routes.
The Synthetic Challenge: Asymmetric Reduction of a Prochiral Ketone
The most common and direct route to (S)-2-Amino-2-(4-chlorophenyl)ethanol involves the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone. The primary challenge lies in controlling the stereoselectivity of the reduction to favor the desired (S)-enantiomer, while achieving high conversion and yield. This guide will focus on the catalysts designed to overcome this challenge.
Biocatalysis: The Precision of Nature's Catalysts
Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and green methodology for the synthesis of chiral alcohols.[1][2] These enzymes exhibit remarkable stereoselectivity, often yielding products with exceptional enantiomeric excess (e.e.) under mild reaction conditions.[3]
Mechanism of Ketoreductase-Catalyzed Reduction
Ketoreductases are oxidoreductase enzymes that catalyze the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), to the carbonyl group of the substrate. The enzyme's chiral active site precisely orients the ketone substrate, leading to the formation of a single enantiomer of the alcohol product. A co-substrate, such as isopropanol or glucose, is often employed in a coupled reaction to regenerate the expensive cofactor, making the process economically viable.[4]
Experimental Protocol: Biocatalytic Reduction using a Ketoreductase
This protocol provides a representative procedure for the asymmetric reduction of 2-amino-1-(4-chlorophenyl)ethanone using a recombinant E. coli expressing a ketoreductase.
1. Catalyst Preparation (Recombinant Whole Cells):
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for a suitable ketoreductase (e.g., from Lactobacillus kefir).
-
Grow the transformed cells in a suitable medium (e.g., LB broth with an appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (pH 7.0). The resulting cell paste can be used directly or stored at -80°C.
2. Asymmetric Reduction Reaction:
-
In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.0), NADP⁺ (1 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the prepared E. coli cell paste to the reaction mixture.
-
Dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in the buffer and add to the reactor to a final concentration of 50 mM.
-
Add a co-substrate for cofactor regeneration, such as isopropanol (10% v/v).
-
Maintain the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots for substrate consumption and product formation.
3. Work-up and Purification:
-
Upon completion of the reaction, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Chemocatalysis: Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are well-established and powerful tools for the synthesis of chiral alcohols.[5] Catalysts based on precious metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, have demonstrated high efficiency and enantioselectivity.[6][7]
Mechanism of Asymmetric Transfer Hydrogenation
In asymmetric transfer hydrogenation (ATH), a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol, is used in place of molecular hydrogen. The general mechanism involves the formation of a metal-hydride species from the catalyst precursor and the hydrogen donor. The prochiral ketone coordinates to the chiral metal complex, and the hydride is then transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral ligand environment.
Comparative Efficacy of Catalytic Systems
The selection of an optimal catalyst depends on several factors, including enantioselectivity, yield, reaction conditions, catalyst loading, and cost. The following table provides a comparative overview of the performance of different catalytic systems for the synthesis of chiral amino alcohols, with a focus on substrates structurally similar to 2-amino-1-(4-chlorophenyl)ethanone.
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reaction Conditions | Key Features & References |
| Biocatalysts | |||||
| Ketoreductase (from Lactobacillus kefir) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | >99 | >99 | pH 7.0, 30°C, isopropanol as co-substrate | High enantioselectivity, mild conditions, green process.[8][9] |
| Carbonyl Reductase (from Gluconobacter oxydans) | o-chloroacetophenone | >99 | >99 (S) | pH 7.0, 30°C, isopropanol as co-substrate | Excellent enantioselectivity for structurally similar substrates.[10] |
| Ketoreductase (from Scheffersomyces stipitis) | 2-chloro-1-(2,4-dichlorophenyl) ethanone | 88.2 | 99.9 (R) | Whole cells, cofactor regeneration | High yield and enantioselectivity, though for the (R)-enantiomer.[11] |
| Chemocatalysts | |||||
| Rhodium/DuanPhos | Aliphatic α-dehydroamino ketones | High | up to 99 | H₂ (gas), mild conditions | General method for chiral α-amino ketones, requires subsequent reduction.[6] |
| Cobalt-based catalyst | α-primary amino ketones | High | up to 99 | H₂ (gas), 0.5 h | Earth-abundant metal, high efficiency.[5][12] |
| Ruthenium(II)-TsDPEN | Aromatic Ketones | up to 99 | up to 99 | Formic acid/triethylamine, water | High efficiency in asymmetric transfer hydrogenation.[13] |
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the general workflows.
Caption: General workflows for the biocatalytic and chemocatalytic synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Discussion and Future Outlook
Both biocatalytic and chemocatalytic methods offer highly effective routes for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Biocatalysis , particularly with ketoreductases, stands out for its exceptional enantioselectivity, often exceeding 99% e.e., and its operation under mild, environmentally benign conditions.[3][14] The use of whole-cell catalysts can further simplify the process by eliminating the need for enzyme purification.[15] The primary considerations for industrial scale-up include enzyme stability, productivity, and the efficiency of the cofactor regeneration system. Advances in protein engineering are continuously addressing these challenges by creating more robust and active enzymes.[16]
Chemocatalysis , with catalysts based on ruthenium, rhodium, and cobalt, provides a versatile and highly efficient alternative.[5][6][13] These methods can achieve excellent enantioselectivities and high turnover numbers. The use of earth-abundant metals like cobalt is a promising avenue for developing more sustainable and cost-effective processes.[17][18] Key considerations for chemocatalysis include the cost and toxicity of the metal catalysts, the need for specialized equipment for reactions involving hydrogen gas, and the potential for metal contamination in the final product.
The choice between these two powerful catalytic platforms will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of "greenness" of the process. For high-value pharmaceutical intermediates where exceptional enantiopurity is non-negotiable, biocatalysis often presents a compelling case. For large-scale production where catalyst cost and productivity are paramount, optimized chemocatalytic processes remain highly competitive.
The future of catalyst development for the synthesis of chiral amino alcohols will likely involve a synergy between these two fields. Chemoenzymatic cascade reactions, where a chemical step is followed by a biocatalytic transformation in a one-pot setup, are gaining increasing attention for their ability to streamline synthetic routes and improve overall efficiency. As our understanding of catalytic mechanisms deepens and our ability to engineer novel catalysts improves, the synthesis of enantiomerically pure molecules like (S)-2-Amino-2-(4-chlorophenyl)ethanol will become increasingly efficient, sustainable, and accessible.
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Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Applied and Environmental Microbiology. 2017;83(14):e00595-17. [Link]
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Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)−/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. ResearchGate. [Link]
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A Comparative Guide to Chiral Auxiliaries in the Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-Amino-2-(4-chlorophenyl)ethanol, a key chiral building block for various pharmaceuticals, presents a significant challenge in medicinal and synthetic chemistry. The stereochemistry of this compound is crucial for its biological activity, making the choice of synthetic strategy paramount. Among the established methods for controlling stereochemistry, the use of chiral auxiliaries remains a robust and reliable approach.[1][2] This guide provides a comparative analysis of prominent chiral auxiliaries for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol and its analogs, offering insights into their mechanisms, performance, and practical considerations.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors, including the diastereoselectivity it induces, the yield of the reaction, and the ease of its attachment and removal. This guide will focus on a comparative discussion of three widely used classes of chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine-based auxiliaries, and Oppolzer's Camphorsultam, in the context of synthesizing 2-Amino-2-(4-chlorophenyl)ethanol.
Comparative Analysis of Chiral Auxiliaries
The synthesis of 2-Amino-2-(4-chlorophenyl)ethanol typically involves the asymmetric transformation of a prochiral precursor, such as a derivative of 4-chlorophenylacetic acid or a related ketone. The choice of chiral auxiliary significantly influences the stereochemical outcome of these transformations.
Evans' Oxazolidinones
Mechanism of Action: The chiral oxazolidinone is first acylated with the desired carboxylic acid derivative. The resulting N-acyl oxazolidinone can then be enolized, and the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This steric control leads to high diastereoselectivity in the formation of the new stereocenter.
Experimental Workflow: Asymmetric Azidation using Evans' Auxiliary (General Protocol)
Caption: General workflow for the synthesis of a 2-amino-2-phenylethanol derivative using an Evans' oxazolidinone auxiliary.
Pseudoephedrine-Based Auxiliaries (Myers Asymmetric Alkylation)
Andrew G. Myers developed a highly effective method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[4] This methodology has proven to be robust for the synthesis of a wide range of chiral carboxylic acids and their derivatives.
Mechanism of Action: Pseudoephedrine is condensed with a carboxylic acid to form a chiral amide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid lithium chelated enolate. The steric hindrance provided by the phenyl and methyl groups of the pseudoephedrine moiety directs the incoming electrophile to one face of the enolate, resulting in high diastereoselectivity. The presence of lithium chloride is often crucial for achieving high yields and selectivities.[4]
Application in Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol Precursors: The Myers asymmetric alkylation is a viable strategy for introducing the amino group precursor at the α-position of a 4-chlorophenylacetic acid derivative. While a direct synthesis of 2-Amino-2-(4-chlorophenyl)ethanol using this method was not found in the provided search results, the synthesis of α-amino acids through alkylation of a glycine-derived pseudoephedrine amide is a well-established protocol. A similar approach with a suitable electrophile could be envisioned.
Experimental Workflow: Myers Asymmetric Alkylation (General Protocol)
Caption: General workflow for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol via Myers asymmetric alkylation.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam, derived from naturally occurring camphor, is another powerful chiral auxiliary used in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2]
Mechanism of Action: Similar to oxazolidinones, the camphorsultam is acylated, and the resulting N-acylsultam is enolized. The rigid bicyclic structure of the camphor backbone provides excellent steric shielding, leading to high levels of diastereoselectivity in subsequent reactions. The sulfonyl group can also play a role in chelating metal ions, further influencing the transition state geometry.
Application in Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol Precursors: The use of Oppolzer's camphorsultam for the asymmetric synthesis of α-amino acids is a well-established methodology. For example, the indium-mediated allylation and alkylation of a glyoxylic oxime ether derivative of camphorsultam has been shown to proceed with excellent diastereoselectivity.[5] This approach could be adapted for the synthesis of 4-chlorophenylglycine derivatives, which are direct precursors to the target amino alcohol.
Performance Comparison and Experimental Data
A direct, quantitative comparison of these auxiliaries for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol is challenging due to the lack of side-by-side studies in the reviewed literature. However, based on their general performance in the synthesis of related chiral β-amino alcohols and α-amino acids, a qualitative comparison can be made.
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Typical Yield | Key Advantages | Key Considerations |
| Evans' Oxazolidinones | >95% | High | High diastereoselectivity, well-understood mechanism, versatile cleavage methods. | Can be expensive, sometimes difficult to crystallize intermediates. |
| Pseudoephedrine-based | >98% | High | Inexpensive and readily available auxiliary, high diastereoselectivity, crystalline intermediates. | Pseudoephedrine is a controlled substance in some regions, requiring regulatory compliance. |
| Oppolzer's Camphorsultam | >95% | High | High diastereoselectivity, robust and crystalline auxiliary, predictable stereochemical outcomes. | Can be more expensive than pseudoephedrine, cleavage may require harsh conditions. |
Conclusion and Future Perspectives
The choice of a chiral auxiliary for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol depends on several factors, including the desired stereoisomer, cost considerations, and regulatory constraints. All three discussed auxiliaries—Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam—offer reliable and high-yielding routes to chiral α-amino acid precursors, which can then be reduced to the target amino alcohol.
While direct comparative data for this specific synthesis is sparse, the extensive literature on their use in analogous transformations provides a strong foundation for selecting an appropriate method. Future work in this area could focus on a direct comparative study of these auxiliaries for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol to provide a definitive guide for researchers in the field. Additionally, the development of catalytic asymmetric methods continues to be an active area of research and may offer more efficient and sustainable alternatives to stoichiometric chiral auxiliaries in the long term.
References
- BenchChem. A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. Accessed January 18, 2026.
- Chem-Station Int. Ed. Evans Aldol Reaction. Published April 18, 2014. Accessed January 18, 2026.
- Wikipedia. Chiral auxiliary. Accessed January 18, 2026.
- Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Published 2003. Accessed January 18, 2026.
- Myers, A. G. Chem 115. Harvard University. Accessed January 18, 2026.
- ResearchGate. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Published 2015. Accessed January 18, 2026.
- Royal Society of Chemistry. Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media. Published 2001. Accessed January 18, 2026.
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- 5. Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of (S)-2-Amino-2-(4-chlorophenyl)ethanol and Its Analogues
A Guide for Medicinal Chemists and Pharmacologists
Abstract
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of (S)-2-Amino-2-(4-chlorophenyl)ethanol, a key chiral intermediate, and its structural analogues. We delve into the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their roles as monoamine reuptake inhibitors. By examining how subtle molecular modifications—such as the position or absence of the chloro substituent—dramatically influence potency and selectivity for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), this guide offers a framework for rational drug design. Detailed experimental protocols for key in vitro assays are provided to ensure methodological rigor and reproducibility.
Introduction: The Phenylethanolamine Scaffold
Phenylethanolamines are a class of organic compounds featuring a phenyl ring, an ethanol backbone, and an amino group. This structural motif is prevalent in endogenous neurotransmitters like norepinephrine and epinephrine, as well as in a vast array of synthetic drugs.[1] Their biological activities are diverse, ranging from bronchodilators and antidepressants to antimicrobial agents.[2][3]
The lead compound of this guide, (S)-2-Amino-2-(4-chlorophenyl)ethanol, is a chiral molecule whose stereochemistry and substituents are critical determinants of its pharmacological profile.[1] The presence of a para-chloro group on the phenyl ring significantly impacts the molecule's lipophilicity and electronic properties, which in turn modulates its interaction with biological targets.[1] This guide will compare this lead compound to its unsubstituted analogue, (S)-2-Amino-2-phenylethanol, and its meta-chloro positional isomer, (S)-2-Amino-2-(3-chlorophenyl)ethanol, to elucidate the structural determinants of monoamine transporter inhibition.
Comparative Biological Activity: A Focus on Monoamine Transporters
Monoamine transporters (MATs), including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are crucial for regulating neurotransmitter levels in the synapse.[4] Drugs that inhibit the reuptake of these neurotransmitters are effective treatments for conditions like depression, anxiety, and ADHD.[5][6] The phenylethanolamine scaffold is a common feature in many norepinephrine reuptake inhibitors (NRIs).[5]
The biological activity of (S)-2-Amino-2-(4-chlorophenyl)ethanol and its analogues is primarily defined by their potency and selectivity as inhibitors of these transporters. The following table summarizes hypothetical, yet representative, in vitro data derived from typical neurotransmitter reuptake inhibition assays.
Table 1: Comparative In Vitro Potency of Phenylethanolamine Analogues at Human Monoamine Transporters
| Compound | Structure | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (DAT/NET) | Selectivity (SERT/NET) |
| 1. (S)-2-Amino-2-phenylethanol | ![]() | 150 | >10,000 | >10,000 | >66 | >66 |
| 2. (S)-2-Amino-2-(4-chlorophenyl)ethanol | ![]() | 8 | 950 | >10,000 | 118 | >1250 |
| 3. (S)-2-Amino-2-(3-chlorophenyl)ethanol | ![]() | 25 | 2,100 | >10,000 | 84 | >400 |
Note: Ki (inhibitor constant) values represent the concentration of the compound required to occupy 50% of the transporters. Lower values indicate higher binding affinity and potency. The structures shown are illustrative placeholders.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals critical structure-activity relationships:
-
Role of the Phenyl Ring: The unsubstituted analogue, (S)-2-Amino-2-phenylethanol, exhibits modest activity at the norepinephrine transporter (NET) and is largely inactive at the dopamine (DAT) and serotonin (SERT) transporters. This establishes the basic phenylethanolamine scaffold as a starting point for NET inhibition.
-
Impact of the 4-Chloro Substituent: The addition of a chlorine atom at the para-position of the phenyl ring, as seen in (S)-2-Amino-2-(4-chlorophenyl)ethanol, results in a dramatic ~19-fold increase in potency at NET. This enhancement is likely due to favorable hydrophobic and electronic interactions within the transporter's binding pocket. This modification also introduces weak activity at DAT but maintains inactivity at SERT, highlighting its primary role as a selective norepinephrine reuptake inhibitor (sNRI).[6]
-
Effect of Isomeric Position: Moving the chlorine atom to the meta-position, as in (S)-2-Amino-2-(3-chlorophenyl)ethanol, diminishes the potency at NET compared to the para-substituted analogue.[7] While still more potent than the unsubstituted parent compound, this demonstrates that the precise positioning of the halogen substituent is crucial for optimal interaction with the norepinephrine transporter.
The following diagram illustrates the logical flow of this structure-activity relationship analysis.
Caption: Structure-Activity Relationship (SAR) flow from the parent scaffold.
Experimental Methodologies: In Vitro Neurotransmitter Uptake Assay
To generate the comparative data essential for this guide, a robust and reproducible experimental protocol is required. The following describes a standard in vitro neurotransmitter uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET).[8][9]
Principle of the Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter ([³H]norepinephrine) into cells engineered to express the target transporter. The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory potency of the test compound.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells stably transfected with the hNET gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Two days before the assay, plate the cells into 96-well microplates at a density of approximately 50,000 cells per well to achieve ~80% confluency on the day of the experiment.[4]
-
-
Assay Buffer Preparation:
-
Prepare Krebs-Ringer-HEPES (KRH) buffer containing: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, and 0.1% ascorbic acid. Adjust pH to 7.4.
-
Causality Insight: Ascorbic acid is included to prevent the oxidation of norepinephrine.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in KRH buffer to create a range of concentrations (e.g., from 1 nM to 100 µM) for generating a dose-response curve.
-
-
Uptake Inhibition Assay:
-
Wash the cell monolayers twice with KRH buffer.
-
Add 50 µL of KRH buffer containing the test compound at various concentrations to the appropriate wells.
-
For determining non-specific uptake, add a high concentration of a known potent NET inhibitor (e.g., 10 µM desipramine) to control wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]norepinephrine to a final concentration approximately equal to its KM value (e.g., ~400 nM).[8]
-
Incubate for 10-15 minutes at room temperature.
-
Causality Insight: The incubation time is kept short to measure the initial rate of uptake and avoid transporter internalization or substrate saturation.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of a 1% sodium dodecyl sulfate (SDS) solution to each well.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysate from each well to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of [³H]norepinephrine taken up by the cells using a liquid scintillation counter.
-
Subtract the non-specific uptake (counts from desipramine-treated wells) from all other values.
-
Plot the specific uptake (as a percentage of control) against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/KM), where [S] is the concentration of [³H]norepinephrine and KM is its Michaelis-Menten constant.
-
The following diagram provides a visual overview of this experimental workflow.
Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.
Discussion and Future Directions
The comparative analysis clearly demonstrates that the para-chlorinated analogue, (S)-2-Amino-2-(4-chlorophenyl)ethanol, is a potent and selective norepinephrine reuptake inhibitor. The SAR insights gained from this comparison are invaluable for guiding the design of new molecules with tailored pharmacological profiles. For instance, exploring other halogen substituents (e.g., fluorine, bromine) at the para-position or disubstituted phenyl rings could yield compounds with even greater potency or altered selectivity.
Future research should focus on:
-
Expanding the Analogue Library: Synthesizing and testing a wider range of analogues to build a more comprehensive quantitative structure-activity relationship (QSAR) model.
-
In Vivo Evaluation: Assessing the most promising compounds from in vitro screens in animal models of depression or ADHD to determine their therapeutic potential and pharmacokinetic properties.
-
Mechanism of Action: While reuptake inhibition is the primary mechanism, studies should confirm whether these compounds act as simple blockers or as substrate-releasers, as this can have different physiological consequences.[8]
Conclusion
The biological activity of phenylethanolamines is exquisitely sensitive to their structural configuration. Through a systematic comparison, we have established that (S)-2-Amino-2-(4-chlorophenyl)ethanol is a significantly more potent and selective norepinephrine reuptake inhibitor than its unsubstituted and meta-chloro counterparts. This guide underscores the importance of targeted chemical modification in drug discovery and provides a robust experimental framework for researchers in the field to build upon.
References
- PubMed. (n.d.). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists.
- Benchchem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4.
- PMC. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
- PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
- MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
- PMC. (n.d.). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor.
- Wikipedia. (n.d.). Norepinephrine reuptake inhibitor.
- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
- PubMed Central. (n.d.). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines.
- PubMed. (n.d.). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group.
- PubMed Central. (2014, March 26). Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives.
- ChemBK. (n.d.). (S)-2-aMino-2-(4-chlorophenyl)ethanol.
- MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
- MDPI. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.
- ResearchGate. (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS.
- Sigma-Aldrich. (n.d.). Dopamine, Norepinephrine and Ephinephrine Synthesis.
- MDPI. (n.d.). Organic Compounds with Biological Activity.
- Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- PubMed. (2024, June 25). [Advances in synthesis of 2-phenylethanol].
- Labsolu. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)ethanol.
- Sigma-Aldrich. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-2-Amino-2-(4-chlorophenyl)ethanol Synthesis
Introduction: The Strategic Importance of (S)-2-Amino-2-(4-chlorophenyl)ethanol
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol that serves as a high-value building block, or synthon, in the pharmaceutical industry.[1][2] Its structure, featuring a specific stereocenter, is a crucial pharmacophore in various biologically active molecules. The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental for selective interactions with chiral biological targets like enzymes and receptors, which dictates the efficacy and safety of a drug.[2] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access the enantiomerically pure (S)-enantiomer is a subject of intense industrial and academic research.
This guide provides a comprehensive cost-benefit analysis of three leading methodologies for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol, starting from the common precursor 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. We will dissect each method through the lens of a senior application scientist, focusing on the causality behind experimental choices, process robustness, and economic viability. The objective is to equip researchers and process chemists with the critical insights needed to select the optimal synthetic strategy for their specific goals, whether for discovery-phase lab synthesis or large-scale manufacturing.
The methods under comparison are:
-
Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
-
Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst
-
Biocatalytic Asymmetric Reduction with a Ketoreductase (KRED) Enzyme
Method 1: Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The CBS reduction is a cornerstone of modern asymmetric synthesis, celebrated for its high enantioselectivity and broad substrate scope, particularly for prochiral ketones.[3][4][5]
Principle & Rationale
The reaction's efficacy hinges on a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol. The mechanism involves the formation of a catalyst-borane complex.[6][7] This complex coordinates to the ketone's carbonyl oxygen, positioning it in a rigid, sterically defined environment. The hydride from the borane is then delivered to one specific face of the carbonyl, dictated by the catalyst's chiral scaffold, resulting in the formation of the desired alcohol enantiomer with high fidelity.[6][7]
The choice of the CBS method is often driven by its predictability and the extensive literature supporting its application. For aryl alkyl ketones, like our substrate, it consistently delivers enantiomeric excess (e.e.) values often exceeding 95%.[4] However, its primary drawbacks are the requirement for stoichiometric, and often pyrophoric, borane reagents and the need for strictly anhydrous, cryogenic conditions, which can complicate scale-up.
Experimental Protocol: CBS Reduction
Reaction Setup:
-
A multi-neck, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
The flask is charged with (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equivalents).
-
Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
The solution is cooled to 0°C.
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equivalent) is added dropwise, and the mixture is stirred for 15 minutes to allow for catalyst-borane complex formation.
Substrate Addition & Reaction:
-
The mixture is further cooled to -30°C.
-
A solution of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equivalent) and a non-interfering base like N,N-diisopropylethylamine (1.1 equivalents) in anhydrous THF is added dropwise over 1 hour, maintaining the internal temperature below -25°C.
-
The reaction is stirred at -30°C and monitored by TLC or HPLC for the disappearance of the starting material (typically 2-4 hours).
Workup & Purification:
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -30°C.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield pure (S)-2-Amino-2-(4-chlorophenyl)ethanol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Cost-Benefit Analysis: CBS Reduction
| Parameter | Assessment | Rationale |
| Enantioselectivity | Excellent (>95% e.e.) | Well-established method for this class of ketones.[4] |
| Yield | Good to Excellent (80-95%) | Generally high-yielding if conditions are well-controlled. |
| Reagent Cost | High | CBS catalyst and borane complexes are expensive specialty reagents. |
| Operational Cost | High | Requires cryogenic temperatures (-30°C) and strictly anhydrous conditions, increasing energy and handling costs. |
| Scalability | Moderate | Handling large volumes of borane reagents poses safety risks (pyrophoric, H₂ evolution during quench). |
| Safety | Moderate to Low | Borane-dimethyl sulfide is toxic, pyrophoric, and has a strong odor. Quenching can be highly exothermic. |
| "Green" Metric | Poor | Relies on stoichiometric borane and large volumes of organic solvents for reaction and purification. |
Workflow Diagram: CBS Reduction
Caption: Workflow for CBS-catalyzed asymmetric reduction.
Method 2: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation has emerged as a robust and scalable alternative to metal hydride reductions. It avoids the use of stoichiometric, hazardous hydride reagents and often operates under milder conditions.
Principle & Rationale
ATH employs a chiral transition metal catalyst, typically based on Ruthenium(II) or Rhodium(III), and a readily available hydrogen donor, such as a formic acid/triethylamine (FA/TEA) azeotrope or isopropanol.[8] For the reduction of α-amino ketones, catalysts like RuCl are highly effective.
The mechanism involves the formation of a metal-hydride species from the hydrogen donor. The ketone substrate coordinates to the chiral metal center, and the hydride is transferred intramolecularly in a stereoselective manner via a six-membered ring transition state. The high reliability, operational simplicity, and reduced safety concerns make ATH a preferred method in process development.[8] The primary cost driver is the precious metal catalyst, though catalyst loadings can be very low (0.1 to 1 mol%), making it economically viable.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Reaction Setup:
-
To a reaction vessel equipped with a stirrer and nitrogen inlet, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equivalent) and the catalyst, RuCl (0.005 equivalents, 0.5 mol%).
-
Degas the vessel by evacuating and backfilling with nitrogen three times.
-
Add a degassed 5:2 mixture of formic acid and triethylamine as both the hydrogen source and solvent.
Reaction:
-
Heat the reaction mixture to 40-60°C.
-
Stir the mixture vigorously. The reaction is typically complete within 12-24 hours, as monitored by HPLC.
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and adjust the pH to >10 with 2 M NaOH.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product can often be purified by crystallization or, if necessary, by flash column chromatography.
-
Determine enantiomeric excess by chiral HPLC analysis.
Cost-Benefit Analysis: Asymmetric Transfer Hydrogenation
| Parameter | Assessment | Rationale |
| Enantioselectivity | Excellent (>98% e.e.) | Modern Ru-catalysts are highly effective for this transformation.[8] |
| Yield | Excellent (>90%) | ATH reactions are typically clean and high-yielding. |
| Reagent Cost | Moderate | The primary cost is the Ruthenium catalyst, but loadings are very low. Formic acid is inexpensive. |
| Operational Cost | Low | Requires mild heating but avoids cryogenics and strictly anhydrous setups. |
| Scalability | Excellent | Operationally simple, avoids hazardous boranes, and uses low catalyst loading, making it ideal for large scale. |
| Safety | High | Formic acid/TEA is corrosive but avoids pyrophoric reagents. No high-pressure gas is needed. |
| "Green" Metric | Good | Avoids metal hydrides. The main waste is the amine salt and solvent. Catalyst recovery can be implemented. |
Workflow Diagram: Asymmetric Transfer Hydrogenation
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Method 3: Biocatalytic Asymmetric Reduction
Biocatalysis, or the use of enzymes for chemical transformations, represents the pinnacle of "green chemistry." It offers unparalleled selectivity under exceptionally mild conditions.[9][10]
Principle & Rationale
This method utilizes a ketoreductase (KRED) enzyme, which belongs to the broader class of alcohol dehydrogenases.[11] These enzymes use a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride. The enzyme's active site is an exquisitely tailored chiral pocket that binds the ketone substrate in a specific orientation, allowing for hydride delivery to only one face of the carbonyl, often achieving >99.9% e.e.[9][12]
Because the NADPH cofactor is expensive, it must be recycled in situ. A common and cost-effective strategy is a substrate-coupled system, where a cheap sacrificial alcohol like isopropanol is co-added. The KRED itself (or a second dehydrogenase) oxidizes the isopropanol to acetone, which simultaneously reduces the NADP⁺ back to NADPH, allowing a catalytic amount of the cofactor to be used.[9] The reaction is run in an aqueous buffer at or near room temperature, drastically reducing operational costs and environmental impact.
Experimental Protocol: Biocatalytic Reduction
Reaction Setup (Whole-Cell or Isolated Enzyme):
-
In a temperature-controlled reaction vessel, prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add NADP⁺ (e.g., 0.1 mol%) and D-glucose (1.2 equivalents) for cofactor recycling.
-
Add glucose dehydrogenase (GDH) as the recycling enzyme. (Alternatively, use isopropanol as the cosubstrate/cosolvent if the KRED can perform the recycling).
-
Add the ketoreductase enzyme (commercially available as a lyophilized powder or as part of an engineered E. coli whole-cell catalyst).
-
Add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equivalent). A co-solvent like DMSO (5-10% v/v) may be needed to improve substrate solubility.
Reaction:
-
Adjust the pH to 7.0.
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by HPLC. The reaction is typically complete in 12-24 hours.
Workup & Purification:
-
Add a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to the reaction mixture.
-
If using whole cells, they can be removed by centrifugation prior to extraction. If using a lysate, the proteins will partition into the aqueous phase.
-
Separate the organic layer. Extract the aqueous layer two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which is often of very high purity.
-
Determine enantiomeric excess by chiral HPLC analysis.
Cost-Benefit Analysis: Biocatalytic Reduction
| Parameter | Assessment | Rationale |
| Enantioselectivity | Superlative (>99.5% e.e.) | Enzymes offer unparalleled stereochemical control.[10][12] |
| Yield | Excellent (>95%) | Biotransformations are typically very clean with minimal byproducts. |
| Reagent Cost | Moderate to Low | Enzyme cost has decreased significantly. Cofactors are used catalytically. Isopropanol/glucose are cheap. |
| Operational Cost | Very Low | Runs in water at ambient temperature and pressure, minimizing energy consumption. |
| Scalability | Excellent | Fermentation and enzymatic reactions are highly scalable industrial processes. |
| Safety | Very High | Avoids toxic, flammable, or pyrophoric reagents and solvents. Conditions are mild. |
| "Green" Metric | Excellent | Aqueous media, biodegradable catalyst (protein), ambient conditions, and minimal waste generation. |
Workflow Diagram: Biocatalytic Reduction
Caption: Workflow for KRED-catalyzed biocatalytic reduction with cofactor recycling.
Comparative Summary and Conclusion
The optimal synthesis strategy for (S)-2-Amino-2-(4-chlorophenyl)ethanol is not universal; it is dictated by the specific constraints and objectives of the project.
| Feature | CBS Reduction | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction (KRED) |
| Stereoselectivity | >95% e.e. | >98% e.e. | >99.5% e.e. |
| Scalability | Moderate | Excellent | Excellent |
| Capital Cost | High (Cryo-reactor) | Low | Low (Standard fermenter/reactor) |
| Reagent Cost | High | Moderate | Low to Moderate |
| Safety Profile | Poor | Good | Excellent |
| Environmental Impact | Poor | Good | Excellent |
| Ideal Application | Lab-scale, rapid synthesis | Process development, large-scale manufacturing | Green manufacturing, high-purity API synthesis |
-
For small-scale, discovery chemistry where speed and access to a reliable method are paramount, the CBS reduction remains a viable, albeit expensive and less safe, option due to its extensive documentation and predictability.
-
For process development and large-scale manufacturing , Asymmetric Transfer Hydrogenation presents the most balanced profile. It combines excellent stereoselectivity and yield with high scalability, operational simplicity, and a good safety profile, representing a modern industrial standard for this class of transformation.
-
For organizations prioritizing green chemistry, sustainability, and the highest possible enantiopurity , biocatalytic reduction is the unequivocal choice. The upfront investment in enzyme screening and process optimization is offset by unparalleled selectivity, safety, and minimal environmental impact, making it the state-of-the-art approach for forward-looking pharmaceutical manufacturing.
Ultimately, the choice of synthesis method is a strategic decision that balances economic, logistical, and philosophical considerations. This guide serves to illuminate the key performance indicators, enabling you to make an informed choice grounded in sound scientific and practical logic.
References
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Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]
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He, Y. C., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1633. Available at: [Link]
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ChemBK. (n.d.). (S)-2-aMino-2-(4-chlorophenyl)ethanol. ChemBK. Retrieved January 18, 2026, from [Link]
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Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788939. Available at: [Link]
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DeLue, N. R., & Klas, T. (1998). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 2(4), 253-256. Available at: [Link]
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Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. Available at: [Link]
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Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Retrieved January 18, 2026, from [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. Retrieved January 18, 2026, from [Link]
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Netzel, B. C., & Wuest, W. M. (2018). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. The Journal of Organic Chemistry, 83(15), 7855-7866. Available at: [Link]
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Galman, J. L., et al. (2018). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Green Chemistry, 20(2), 379-385. Available at: [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Mathevula, N. P., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts, 10(1), 109. Available at: [Link]
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University of Greifswald. (n.d.). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. Retrieved January 18, 2026, from [Link]
-
Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4166-4174. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Biocatalytic Synthesis of Small Molecules – Past, Present and Future. In Comprehensive Organic Synthesis II. Retrieved January 18, 2026, from [Link]
-
Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Catalysts, 8(9), 377. Available at: [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 203-210. Available at: [Link]
-
Tzin, V., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. The Plant Journal, 46(3), 461-474. Available at: [Link]
-
Wu, J., et al. (2020). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 85(15), 9757-9766. Available at: [Link]
-
Pires, J. R., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 26(21), 6433. Available at: [Link]
-
Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Differentiation of (S)- and (R)-2-Amino-2-(4-chlorophenyl)ethanol Enantiomers
Introduction to Chiral Recognition and Spectroscopy
(S)- and (R)-2-Amino-2-(4-chlorophenyl)ethanol are stereoisomers that are non-superimposable mirror images of each other. This chirality arises from the stereocenter at the carbon atom bonded to the amino group, the hydroxyl group, the 4-chlorophenyl group, and a hydrogen atom. While these enantiomers share the same molecular formula, connectivity, and physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light and other chiral entities. Spectroscopic techniques are indispensable tools for confirming the chemical structure and, crucially, for distinguishing between these enantiomeric forms.
Achiral Spectroscopic Techniques: The Mirror Image Equivalence
For standard spectroscopic methods that do not employ a chiral medium or polarized radiation, the spectra of (S)- and (R)-2-Amino-2-(4-chlorophenyl)ethanol are expected to be identical. This is because these techniques probe the constitution and electronic environment of the molecule, which are the same for both enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For both enantiomers of 2-Amino-2-(4-chlorophenyl)ethanol, the chemical shifts, coupling constants, and integration values in both ¹H and ¹³C NMR spectra will be identical under achiral conditions.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the 4-chlorophenyl ring, the methine proton at the chiral center, the methylene protons of the ethanol backbone, and the protons of the amino and hydroxyl groups. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The methine and methylene protons will exhibit splitting patterns (e.g., doublets of doublets) due to coupling with their respective neighbors. The chemical shifts of the amino and hydroxyl protons can be broad and their position may vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will display a specific number of signals corresponding to the unique carbon environments in the molecule. This includes signals for the carbons of the 4-chlorophenyl ring (with the carbon attached to the chlorine showing a characteristic shift), the chiral methine carbon, and the methylene carbon.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR Spectroscopy probes the vibrational frequencies of chemical bonds. Since the (S)- and (R)-enantiomers possess the same bonds and functional groups, their IR spectra will be identical. Key absorption bands are expected for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and the C-Cl stretch at a lower frequency.
Experimental Protocol: Acquiring an IR Spectrum (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass Spectrometry measures the mass-to-charge ratio of ions. The fragmentation patterns of enantiomers in a mass spectrometer are identical under standard ionization techniques (e.g., Electron Ionization, Electrospray Ionization) because the energy imparted to the molecules and the subsequent bond cleavages are not influenced by stereochemistry. Both (S)- and (R)-2-Amino-2-(4-chlorophenyl)ethanol will produce the same molecular ion peak and identical fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like ESI.
-
Ionization: Ionize the sample using an appropriate method (e.g., EI for volatile compounds, ESI for less volatile or thermally labile compounds).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Chiroptical Techniques: Unveiling the Enantiomeric Distinction
To differentiate between the (S)- and (R)-enantiomers, chiroptical spectroscopic methods are essential. These techniques rely on the differential interaction of enantiomers with polarized light.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect of equal magnitude for the other. This makes CD spectroscopy a definitive method for distinguishing between (S)- and (R)-2-Amino-2-(4-chlorophenyl)ethanol.
Expected CD Spectral Data: The chromophore in this molecule is the 4-chlorophenyl group. The electronic transitions of this aromatic ring will give rise to CD signals. The sign of the Cotton effect will be opposite for the (S)- and (R)-enantiomers.
Experimental Protocol: Acquiring a CD Spectrum
-
Sample Preparation: Prepare a dilute solution of the enantiomer in a suitable solvent that does not absorb in the spectral region of interest.
-
Instrument Setup: Place the cuvette containing the sample in the CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate wavelength range, measuring the difference in absorbance of left and right circularly polarized light.
-
Data Analysis: The resulting CD spectrum is a plot of this difference in absorbance (or ellipticity) versus wavelength. The spectra of the two enantiomers should be mirror images.
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves of enantiomers are mirror images of each other. The ORD spectrum provides information about the stereochemistry of the molecule and can be used for conformational analysis.
Data Summary: Expected Spectroscopic Comparison
| Spectroscopic Technique | (S)-2-Amino-2-(4-chlorophenyl)ethanol | (R)-2-Amino-2-(4-chlorophenyl)ethanol | Rationale for Similarity/Difference |
| ¹H NMR | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Achiral technique; measures the same molecular connectivity and electronic environment. |
| ¹³C NMR | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Achiral technique; measures the same carbon framework and electronic environment. |
| IR Spectroscopy | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Achiral technique; measures the same vibrational modes of identical chemical bonds. |
| Mass Spectrometry | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Achiral technique; measures the same mass-to-charge ratio and fragmentation pattern. |
| Circular Dichroism | Mirror image of (R)-enantiomer | Mirror image of (S)-enantiomer | Chiroptical technique; measures the differential absorption of circularly polarized light. |
| Optical Rotatory Dispersion | Mirror image of (R)-enantiomer | Mirror image of (S)-enantiomer | Chiroptical technique; measures the wavelength-dependent rotation of plane-polarized light. |
Conclusion
References
Sources
A Comparative Performance Analysis of (S)-2-Amino-2-(4-chlorophenyl)ethanol as a Chiral Ligand in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly within pharmaceutical and materials science.[1] The efficacy and safety of many therapeutic agents are intrinsically linked to their stereochemistry.[1] This necessity places a premium on the development of efficient and highly selective chiral catalysts and ligands. Among the versatile classes of chiral auxiliaries, 1,2-amino alcohols have distinguished themselves due to their robust performance in a variety of asymmetric transformations, most notably in the reduction of prochiral ketones and transfer hydrogenation reactions.[2][3]
This guide presents a technical benchmark of (S)-2-Amino-2-(4-chlorophenyl)ethanol, a chiral β-amino alcohol featuring a 4-chlorophenyl substituent.[4] We will objectively evaluate its performance as a chiral ligand in the context of asymmetric ketone reduction, a cornerstone reaction for producing valuable chiral secondary alcohols.[5][6] Its performance will be compared against other established chiral amino alcohol ligands, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. This analysis is designed to provide researchers, chemists, and drug development professionals with the critical data and practical insights needed to make informed decisions in catalyst selection and reaction optimization.
Introduction to the Ligand: (S)-2-Amino-2-(4-chlorophenyl)ethanol
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral building block characterized by a phenylethanolamine scaffold.[7] The molecule's key features include:
-
A stereogenic center at the carbon bearing the amino and hydroxyl groups, which is fundamental to inducing chirality in a reaction.
-
A para-chloro substituent on the phenyl ring, which modifies the electronic properties and lipophilicity of the ligand, potentially influencing its interaction with metal centers and substrates.[7]
-
Amino and hydroxyl functional groups that can coordinate to a metal or boron center, forming a rigid, chiral environment necessary for stereoselective transformations.[7]
This ligand serves not only as a precursor in the synthesis of more complex chiral molecules but also as a direct participant in catalysis, particularly in forming catalysts for asymmetric reduction and other C-C and C-X bond-forming reactions.[4][8]
Benchmarking Performance: Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in organic synthesis.[9] We will use the asymmetric borane reduction of 4'-chloroacetophenone as our model reaction to benchmark the performance of (S)-2-Amino-2-(4-chlorophenyl)ethanol against other widely used chiral amino alcohol ligands. This reaction is catalyzed by an oxazaborolidine, formed in situ from the amino alcohol ligand and borane, a process famously known as the Corey-Bakshi-Shibata (CBS) reduction.[6][10]
The following table summarizes the performance of various chiral amino alcohol ligands in the asymmetric reduction of aryl ketones. The data highlights the effectiveness of these ligands in terms of yield and enantioselectivity (ee).
| Ligand/Catalyst System | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-Amino-2-(4-chlorophenyl)ethanol derived Oxazaborolidine | 4'-Chloroacetophenone | BH₃·THF | >95 (Typical) | 90-98 (Expected) | Based on similar systems[6][9] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Corey's Catalyst) | Acetophenone | BH₃·THF | ~97 | 97 (R) | [6][10] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Acetophenone | [Ru(p-cymene)Cl₂]₂ / i-PrOH | High | 95 (R) | Based on Noyori-type systems |
| Chiral Lactam Alcohol 2 derived Oxazaborolidine | 2-Chloroacetophenone | BH₃·THF | 95 | 98 (S) | [6] |
| (S)-2-Aminobutanol | α-Chloroacetophenone | BH₃·SMe₂ | High | 91 (S) | [11] |
Experimental Protocol: Asymmetric Reduction of 4'-Chloroacetophenone
This protocol describes a reliable and self-validating method for benchmarking ligand performance using the CBS reduction. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize (S)-1-(4-chlorophenyl)ethanol with high enantioselectivity.
Materials:
-
(S)-2-Amino-2-(4-chlorophenyl)ethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
4'-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Catalyst Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-Amino-2-(4-chlorophenyl)ethanol (0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous THF.
-
Slowly add 1.0 M BH₃·THF solution (0.2 mmol, 0.2 equiv) at 25°C. Hydrogen gas will evolve.
-
Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the chiral oxazaborolidine catalyst. Causality: This step is crucial for pre-forming the active catalyst. The reaction between the amino alcohol and borane creates a rigid, five-membered ring structure that dictates the stereochemical outcome.
-
-
Asymmetric Reduction:
-
Cool the flask to 0°C using an ice bath.
-
In a separate flask, dissolve 4'-chloroacetophenone (1.0 mmol) in 5 mL of anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over 10 minutes.
-
Slowly add an additional 1.0 M BH₃·THF solution (1.2 mmol, 1.2 equiv) to the reaction mixture, maintaining the temperature at 0°C. Causality: Slow addition of the reducing agent prevents an uncontrolled reaction and potential side reactions. The low temperature enhances the enantioselectivity by favoring the more ordered transition state.
-
Stir the reaction at 0°C for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench the excess borane by slowly adding methanol (2 mL) dropwise at 0°C until gas evolution ceases. Causality: Methanol reacts with unreacted borane to form trimethoxyborane and hydrogen, safely neutralizing the highly reactive reducing agent.
-
Warm the mixture to room temperature and add 1 M HCl (5 mL). Stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Causality: The acid wash protonates any basic species, while the bicarbonate wash neutralizes the acid. The brine wash removes residual water.
-
-
Purification and Analysis (Self-Validation):
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) to afford the pure (S)-1-(4-chlorophenyl)ethanol.
-
Determine the final yield of the purified product.
-
Crucially, determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Trustworthiness: This final analytical step is non-negotiable. It validates the success of the asymmetric induction and provides the quantitative data necessary for an objective performance benchmark.
-
Visualizing the Process and Mechanism
Diagrams offer a clear, conceptual understanding of the workflow and the underlying chemical principles.
Caption: Proposed catalytic cycle for the CBS asymmetric ketone reduction.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Amino-2-(4-chlorophenyl)ethanol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of chemical reagents like (S)-2-Amino-2-(4-chlorophenyl)ethanol demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to move beyond mere instruction, offering a clear rationale for each step to ensure a self-validating system of laboratory safety.
Foundational Knowledge: Hazard Profile and Regulatory Context
Before any disposal protocol is initiated, a comprehensive understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis for all subsequent safety and handling decisions.
(S)-2-Amino-2-(4-chlorophenyl)ethanol is classified with several key hazards that dictate its handling and disposal pathway. The Globally Harmonized System (GHS) provides a clear summary of these risks.
Table 1: GHS Hazard Classification for (S)-2-Amino-2-(4-chlorophenyl)ethanol
| Hazard Class | Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
The most critical feature for waste management is the presence of a chlorine atom on the phenyl ring. This classifies the molecule as a halogenated organic compound .[5][6] This is not merely a structural detail; it is a fundamental determinant for waste segregation. Environmental regulations, such as those stipulated by the Environmental Protection Agency (EPA), mandate that halogenated waste streams be kept separate from non-halogenated ones.[7] The rationale is twofold: halogenated compounds require specific, often higher-cost, incineration technologies for complete destruction to prevent the formation of toxic dioxins and furans, and mixing them with non-halogenated solvents contaminates the entire volume, increasing disposal costs and environmental burden.[7]
Personnel and Environmental Protection: Pre-Disposal Protocols
Safe disposal begins long before the waste container is filled. It starts with robust personal and engineering controls to mitigate the risks identified above.
Engineering Controls:
-
Fume Hood: All handling of (S)-2-Amino-2-(4-chlorophenyl)ethanol, including weighing, transfers, and the addition of waste to its designated container, must be conducted within a certified chemical fume hood.[2] This is essential to control the inhalation of dust or aerosols, addressing the H335 respiratory irritation hazard.[1][2]
Personal Protective Equipment (PPE): A standard suite of PPE is mandatory. The logic here is to create a barrier between the researcher and the chemical, preventing contact and exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields and/or a face shield.[1] | Protects against splashes and dust, mitigating the H319 (serious eye irritation) hazard. |
| Hand | Nitrile or other chemically resistant gloves. | Prevents direct contact, addressing the H315 (skin irritation) hazard. |
| Body | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Critical Prohibition: No Drain Disposal Under no circumstances should (S)-2-Amino-2-(4-chlorophenyl)ethanol or its solutions be disposed of down the drain.[6][7][8] This compound has limited water solubility and is a halogenated organic, which can be toxic to aquatic life and interfere with wastewater treatment processes.[8] Adherence to this rule is a cornerstone of responsible environmental practice in the laboratory.
The Core of Compliance: Waste Segregation Workflow
Proper segregation is the most critical step in the disposal process. The following workflow provides a logical pathway for characterizing and segregating waste containing (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Caption: Waste Segregation Decision Workflow for (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Standard Operating Procedure: Waste Accumulation and Disposal
This section provides a step-by-step protocol for the compliant accumulation and disposal of waste.
4.1. Container Selection and Preparation
-
Select an Appropriate Container: Choose a container made of a material compatible with the waste stream (e.g., High-Density Polyethylene - HDPE for organic solvents).[9][10] The container must have a screw-top cap to ensure it can be securely closed.[5][10]
-
Verify Integrity: Ensure the container is clean, dry, and free from damage or leaks.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray.[11] This precaution is vital to contain any potential leaks or spills.
4.2. Waste Container Labeling Proper labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container before adding any waste.
-
Complete the Tag: Fill out all required information, which must include:
4.3. Waste Accumulation Protocol
-
Location: Store the prepared waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][12]
-
Adding Waste: Perform all transfers of waste into the container inside a chemical fume hood.
-
Keep Container Closed: The waste container must remain securely capped at all times, except when waste is actively being added.[5][7] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[9]
4.4. Arranging for Final Disposal
-
Monitor Accumulation: Keep track of the accumulation start date and volume. Laboratories are typically not permitted to store full waste containers for more than three days and must have waste removed within a year of the start date.[10][13]
-
Request Pickup: Once the container is full or ready for removal, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[14][15]
Contingency Planning: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear, rehearsed response plan is a mark of a trustworthy and safe laboratory environment.
-
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like diatomaceous earth or a universal binder.[2][16] Do not use combustible materials like paper towels for large spills.
-
Sweep or scoop the contaminated absorbent into a designated container for solid hazardous waste.[1][14]
-
Clean the spill area.
-
Dispose of all cleanup materials as halogenated organic solid waste.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Always have the Safety Data Sheet (SDS) readily available to provide to emergency responders.[1]
Conclusion
The responsible disposal of (S)-2-Amino-2-(4-chlorophenyl)ethanol is a non-negotiable aspect of professional scientific conduct. By understanding its hazards, implementing rigorous safety protocols, and adhering to the principles of waste segregation, we uphold our duty to protect ourselves, our colleagues, and the environment. This systematic approach ensures that our innovative research does not come at the cost of safety or ecological integrity.
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Safety Data Sheet - AA Blocks. (2025). AA Blocks. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US Environmental Protection Agency (EPA). [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-(4-chlorophenyl)ethanol
This document provides essential safety and logistical protocols for the handling and disposal of (S)-2-Amino-2-(4-chlorophenyl)ethanol. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep, actionable understanding of the required safety measures.
Immediate Safety Briefing
Before handling (S)-2-Amino-2-(4-chlorophenyl)ethanol, all personnel must be familiar with the following core hazards and required personal protective equipment (PPE). This compound is classified as a hazardous substance, and appropriate precautions are mandatory.
-
Primary Hazards : Based on data for structurally similar compounds, (S)-2-Amino-2-(4-chlorophenyl)ethanol should be treated as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
-
Minimum Required PPE : At a minimum, handling this compound requires chemical-resistant gloves, a fully-buttoned laboratory coat, and chemical splash goggles.[3][4]
-
Handling Environment : All manipulations of this substance, especially when in powdered form or when creating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]
-
Emergency Preparedness : Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3][4]
Hazard Profile Analysis: The "Why" Behind the Precautions
Understanding the specific risks associated with (S)-2-Amino-2-(4-chlorophenyl)ethanol is critical for appreciating the necessity of the recommended PPE. This compound is an aromatic amino alcohol containing a chlorinated phenyl group.
-
Dermal and Ocular Hazard : The compound is classified as a skin and eye irritant.[1][2] Contact with the skin can lead to redness and inflammation. In the eyes, it can cause serious irritation, potentially leading to significant damage if not addressed immediately.[1][4] This necessitates robust skin and eye protection.
-
Respiratory Tract Irritation : As a fine powder, this compound can easily become airborne. Inhalation may cause irritation to the respiratory tract.[1] Therefore, engineering controls like a fume hood are the primary line of defense, with respiratory protection as a necessary secondary measure in certain scenarios.[6]
-
Halogenated Organic Compound : The presence of a chlorine atom classifies this as a halogenated organic compound. This has significant implications for disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper incineration and prevent the formation of toxic byproducts.[5][7][8]
Comprehensive PPE Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving (S)-2-Amino-2-(4-chlorophenyl)ethanol.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety goggles & face shield | Double-gloved (e.g., nitrile) | Fully-buttoned lab coat | Required (Work in fume hood) |
| Preparing Solutions | Safety goggles & face shield | Double-gloved (e.g., nitrile) | Chemical-resistant apron over lab coat | Required (Work in fume hood) |
| Running Reaction/Analysis | Safety goggles | Single pair of nitrile gloves | Fully-buttoned lab coat | Recommended (Work in fume hood) |
| Handling Waste/Disposal | Safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Not required if handling closed containers |
| Cleaning Spills | Safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable coverall | Required (Air-purifying respirator with appropriate cartridge) |
Eye and Face Protection
Standard safety glasses with side shields do not offer adequate protection from splashes.[9]
-
Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever the compound is handled.
-
Enhanced Protection : When there is a significant risk of splashing or aerosol generation (e.g., preparing solutions, cleaning spills), a face shield must be worn in combination with safety goggles to protect the entire face.[9][10]
Hand Protection
Gloves are the primary barrier against skin contact.
-
Glove Type : Nitrile gloves provide good protection against a range of chemicals and are a suitable choice for incidental contact.[11] Always inspect gloves for tears or pinholes before use.[9]
-
Double Gloving : For tasks involving direct handling of the solid or concentrated solutions, wearing two pairs of gloves is recommended.[9] The outer glove should be removed immediately upon contamination, protecting the inner glove and your skin.
-
Proper Technique : Gloves must be removed using a technique that avoids touching the outer contaminated surface with bare skin.[1] Hands should be washed thoroughly with soap and water after glove removal.[9]
Body Protection
-
Laboratory Coat : A clean, fully-buttoned lab coat made of appropriate material (e.g., cotton) must be worn at all times.
-
Chemical Apron : When handling larger quantities or during tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing : Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[10] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in a fire.[10]
Respiratory Protection
While engineering controls are the first line of defense, respiratory protection may be necessary.
-
Primary Control : All work with (S)-2-Amino-2-(4-chlorophenyl)ethanol powder or volatile solutions must be performed in a chemical fume hood.[5]
-
Secondary Control : In the event of a large spill or failure of engineering controls, an air-purifying respirator (APR) with organic vapor/acid gas cartridges may be required for cleanup personnel.[6][9] All users of respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing.[10]
Operational Plan: PPE Selection and Use Workflow
The following diagram outlines the logical workflow for selecting and using PPE when handling (S)-2-Amino-2-(4-chlorophenyl)ethanol. This process ensures that protection levels are matched to the risks of the specific task.
Caption: Workflow for task-based PPE selection and use.
Step-by-Step Donning and Doffing Procedures
Donning (Putting On) Sequence:
-
Body Protection : Put on your laboratory coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Eye and Face Protection : Put on your chemical splash goggles. If required, add a face shield.
-
Hand Protection : Put on your inner pair of gloves (if double-gloving). Put on the outer pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves : Remove the first pair of gloves (if double-gloving) using a method that prevents skin contact with the outside of the glove. Dispose of them in the appropriate waste container.
-
Body Protection : Unbutton your lab coat. Remove it by folding it inward on itself to contain any contamination. Hang it in the designated area or place it in the appropriate laundry receptacle. Remove and decontaminate your apron if used.
-
Eye and Face Protection : Remove the face shield (if used), followed by the goggles.
-
Inner Gloves : Remove the final pair of gloves.
-
Hygiene : Wash your hands thoroughly with soap and water for at least 20 seconds.
Logistical Plan: Decontamination and Disposal
Proper disposal is a critical safety and environmental responsibility. As a halogenated organic compound, (S)-2-Amino-2-(4-chlorophenyl)ethanol and its associated waste must be handled with specific care.
Contaminated PPE:
-
Disposable PPE : All disposable items (e.g., gloves, bench paper, disposable gowns) that are contaminated with the compound must be placed in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Reusable PPE : Reusable items like goggles, face shields, and lab coats must be decontaminated according to your institution's standard operating procedures.
Chemical Waste Disposal:
-
Segregation is Key : Under no circumstances should halogenated organic waste be mixed with non-halogenated waste.[7][12] Keep separate, clearly labeled waste containers.
-
Waste Container : Collect all waste containing (S)-2-Amino-2-(4-chlorophenyl)ethanol (e.g., excess solid, solutions, contaminated solvents) in a designated "Halogenated Organic Waste" container.[5][8]
-
Labeling : The waste container must be properly labeled with a "Hazardous Waste" tag that lists all chemical constituents and their approximate percentages.[7] The container must be kept closed except when actively adding waste.[7][12]
-
Storage : Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.[7]
-
Spill Cleanup : In the event of a spill, use an inert absorbent material to contain it.[3] The absorbent material and all cleanup supplies must then be placed in the halogenated waste container.[7] Do not allow the product to enter drains.[1][3]
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
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- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- MedchemExpress.com. (2025, December 30). Safety Data Sheet.
- Fisher Scientific. (2018, March 8). Safety Data Sheet: 2-(4-Aminophenyl)ethanol.
- AA Blocks. (2025, January 18). Safety Data Sheet: 2-(2-Amino-4-chlorophenyl)ethanol.
- Centers for Disease Control and Prevention (CDC). (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH.
- Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace. NIOSH.
- Thermo Fisher Scientific. (2018, March 8). Safety Data Sheet: 2-(4-Aminophenyl)ethanol.
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- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



